molecular formula C17H18N2O2 B15545502 GSK-4716

GSK-4716

Número de catálogo: B15545502
Peso molecular: 282.34 g/mol
Clave InChI: IKPPIUNQWSRCOZ-WQRHYEAKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

GSK-4716 is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C17H18N2O2

Peso molecular

282.34 g/mol

Nombre IUPAC

4-hydroxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C17H18N2O2/c1-12(2)14-5-3-13(4-6-14)11-18-19-17(21)15-7-9-16(20)10-8-15/h3-12,20H,1-2H3,(H,19,21)/b18-11-

Clave InChI

IKPPIUNQWSRCOZ-WQRHYEAKSA-N

Origen del producto

United States

Foundational & Exploratory

GSK-4716: A Selective Agonist of Estrogen-Related Receptors β and γ

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK-4716 is a synthetic small molecule identified as a selective agonist for the orphan nuclear receptors, Estrogen-Related Receptor β (ERRβ) and Estrogen-Related Receptor γ (ERRγ). As members of the nuclear receptor superfamily, ERRβ and ERRγ are constitutively active transcription factors that play crucial roles in regulating cellular energy metabolism, mitochondrial biogenesis, and tissue development. Unlike the classical estrogen receptors (ERα and ERβ), ERRs do not bind endogenous estrogen ligands. This compound has emerged as a valuable chemical tool for elucidating the physiological functions of ERRβ and ERRγ and for exploring their therapeutic potential in metabolic diseases. This guide provides a comprehensive overview of the technical data and methodologies associated with the characterization of this compound.

Core Data Presentation

Physicochemical Properties
PropertyValue
Chemical Name 4-Hydroxy-N'-[(4-propan-2-ylphenyl)methylidene]benzohydrazide
Molecular Formula C₁₇H₁₈N₂O₂
Molecular Weight 282.34 g/mol
CAS Number 101574-65-6
Appearance Solid
Solubility Soluble in DMSO
Biological Activity and Selectivity

This compound demonstrates selective agonist activity towards ERRβ and ERRγ, with established potency in functional assays. While specific binding affinities (Ki) for each receptor subtype are not widely reported in the public domain, functional data underscores its selectivity over ERRα and the classical estrogen receptors.

ParameterReceptorValueAssay TypeReference
EC₅₀ ERRγ1.3 µMCoactivator Peptide Recruitment Assay[1]
IC₅₀ ERRγ2 µMFRET (Fluorescence Resonance Energy Transfer) Assay[2][3]

Signaling Pathways and Experimental Workflows

ERRβ/γ Signaling Pathway

The activation of ERRβ and ERRγ by an agonist like this compound initiates a cascade of transcriptional events. This process typically involves the recruitment of coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), to the promoter regions of target genes. This leads to the regulation of gene expression involved in mitochondrial biogenesis and energy metabolism.

ERR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK4716 This compound ERRbg_inactive ERRβ/γ GSK4716->ERRbg_inactive Binds and Activates ERRbg_active ERRβ/γ ERRbg_inactive->ERRbg_active Translocation PGC1a PGC-1α ERRbg_active->PGC1a Recruits Coactivator ERRE Estrogen-Related Response Element (ERRE) ERRbg_active->ERRE Binds to Promoter PGC1a->ERRE Binds to Promoter TargetGenes Target Genes (e.g., Ppargc1a, Cpt1b, Atp5b) ERRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins (Mitochondrial Biogenesis, Energy Metabolism) mRNA->Proteins Translation Experimental_Workflow cluster_assays In Vitro Characterization cluster_cell_based Cell-Based Assays start Start: Compound Synthesis (this compound) binding_assay Binding Affinity Assay (e.g., Radioligand Displacement) start->binding_assay functional_assay Functional Activity Assay (e.g., TR-FRET, Luciferase Reporter) binding_assay->functional_assay selectivity_assay Selectivity Profiling (vs. ERRα, ERs, other NRs) functional_assay->selectivity_assay cell_culture Cell Culture (e.g., C2C12 myotubes) selectivity_assay->cell_culture gene_expression Gene Expression Analysis (qPCR) cell_culture->gene_expression protein_analysis Protein Level & Activity (Western Blot, Enzyme Assays) gene_expression->protein_analysis end Conclusion: Selective ERRβ/γ Agonist protein_analysis->end

References

The Influence of GSK-4716 on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological effects of GSK-4716, a selective agonist for Estrogen-Related Receptor β (ERRβ) and γ (ERRγ), on gene expression. We will explore its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for the cited research.

Core Mechanism of Action

This compound functions as a selective agonist for ERRβ and ERRγ, which are orphan nuclear receptors that play crucial roles in regulating cellular metabolism and energy homeostasis.[1][2] Upon binding to ERRβ/γ, this compound modulates the transcriptional activity of these receptors, leading to the altered expression of a wide array of target genes. This activity is particularly prominent in tissues with high energy demand, such as skeletal muscle and the liver.

Signaling Pathways Modulated by this compound

The primary signaling cascade initiated by this compound involves the direct activation of ERRβ and ERRγ. This activation leads to the recruitment of coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and PGC-1β, which are master regulators of mitochondrial biogenesis.[1] This interaction drives the expression of genes involved in mitochondrial function and energy metabolism.

Furthermore, this compound has been shown to engage in crosstalk with the glucocorticoid receptor (GR) signaling pathway.[2] Treatment with this compound leads to an increase in the expression of the glucocorticoid receptor itself, as well as enzymes involved in glucocorticoid metabolism, thereby amplifying the cellular response to glucocorticoids.

GSK4716_Signaling_Pathways cluster_0 This compound Direct Pathway cluster_1 Glucocorticoid Crosstalk GSK4716 This compound ERRbg ERRβ/γ GSK4716->ERRbg activates PGC1 PGC-1α / PGC-1β ERRbg->PGC1 recruits GR_Expression Glucocorticoid Receptor Gene Expression ERRbg->GR_Expression induces Mito_Genes Mitochondrial & Metabolic Gene Expression PGC1->Mito_Genes induces GR_Signaling Enhanced Glucocorticoid Signaling GR_Expression->GR_Signaling

Caption: Signaling pathways activated by this compound.

Quantitative Analysis of Gene Expression Changes

This compound treatment leads to significant changes in the expression of a variety of genes across different cell types. The following tables summarize the quantitative data from key studies.

Table 1: Gene Expression Changes in Primary Mouse Myotubes

Primary mouse myotubes treated with 10 μM this compound for 48 hours exhibited a concerted increase in the expression of genes related to mitochondrial biogenesis and function.[3]

GeneFold Change (vs. Vehicle)Function
Ppargc1a (PGC-1α)~2.5Transcriptional coactivator, master regulator of mitochondrial biogenesis
Ppargc1b (PGC-1β)~2.0Transcriptional coactivator
Esrra (ERRα)~2.0Nuclear receptor involved in mitochondrial metabolism
Esrrg (ERRγ)~3.0Nuclear receptor, direct target of this compound
Cpt1b~3.5Carnitine palmitoyltransferase 1B, fatty acid oxidation
Atp5b~1.8ATP synthase subunit beta, oxidative phosphorylation
Idh3a~1.5Isocitrate dehydrogenase 3 subunit alpha, TCA cycle
Table 2: Gene Expression Changes in Differentiated C2C12 Myotubes

Treatment of differentiated C2C12 myotubes with this compound for 24 hours resulted in the induction of genes associated with the glucocorticoid signaling pathway.[2]

GeneFold Change (vs. Vehicle)Function
Glucocorticoid Receptor (GR)IncreasedNuclear receptor for glucocorticoids
11beta-HSD1IncreasedEnzyme that converts inactive cortisone to active cortisol
H6PDHIncreasedHexose-6-phosphate dehydrogenase, provides cofactors for 11beta-HSD1
MAO-AIncreasedMonoamine oxidase A
Table 3: Gene Expression Changes in Hepatocyte Cell Lines

HepG2 and AML12 cells treated with 10 μM this compound for 12 hours showed a significant increase in the expression of Transferrin Receptor 2 (TFR2).

GeneCell LineFold Change (vs. Vehicle)Function
TFR2HepG2~2.5Transferrin Receptor 2, involved in iron metabolism
TFR2AML12~3.0Transferrin Receptor 2, involved in iron metabolism

Experimental Protocols

Cell Culture and Differentiation

C2C12 Myoblast Culture and Differentiation:

  • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • To induce differentiation, allow cells to reach 80-90% confluency.

  • Replace the growth medium with differentiation medium (DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin).

  • Maintain in differentiation medium for 4-6 days, with media changes every 48 hours, until multinucleated myotubes are formed.

Primary Mouse Myotube Isolation and Culture:

  • Isolate hindlimb muscles from 3-4 week old C57BL/6 mice.

  • Mince the tissue and digest with collagenase type II and dispase B.

  • Filter the cell suspension through a 70 μm cell strainer.

  • Plate the cells on collagen-coated dishes in myoblast growth medium (Ham's F-10 medium with 20% FBS, 10 ng/mL bFGF, and 1% penicillin-streptomycin).

  • Induce differentiation by switching to differentiation medium (DMEM with 5% horse serum and 1% penicillin-streptomycin) when cells reach 80% confluency.

HepG2 and AML12 Cell Culture:

  • Culture HepG2 and AML12 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

This compound Treatment
  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 10 μM) in the appropriate cell culture medium.

  • For vehicle control wells, add an equivalent volume of DMSO to the culture medium.

  • Incubate the cells with this compound or vehicle for the specified duration (e.g., 12, 24, or 48 hours).

Gene Expression Analysis (Quantitative Real-Time PCR)
  • Following treatment, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells and extract total RNA using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • Synthesize complementary DNA (cDNA) from 1 μg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Perform quantitative real-time PCR (qPCR) using a qPCR instrument (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad) with a SYBR Green-based master mix.

  • Use gene-specific primers for the target genes and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

  • Calculate the relative gene expression using the ΔΔCt method.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Processing cluster_2 Data Analysis Cell_Culture Cell Seeding & Growth Differentiation Differentiation (if applicable) Cell_Culture->Differentiation Treatment This compound Treatment Differentiation->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative Real-Time PCR cDNA_Synthesis->qPCR Data_Analysis Relative Gene Expression (ΔΔCt Method) qPCR->Data_Analysis

Caption: General experimental workflow for analyzing gene expression.

Conclusion

This compound is a potent modulator of gene expression, primarily through its agonist activity on ERRβ and ERRγ. Its effects on mitochondrial biogenesis, fatty acid oxidation, and glucocorticoid signaling highlight its potential as a therapeutic agent for metabolic disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the multifaceted biological roles of this compound.

References

Investigating the Physiological Role of ERRγ with GSK-4716: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen-Related Receptor gamma (ERRγ), an orphan nuclear receptor, has emerged as a critical regulator of cellular metabolism, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[1] Its constitutive transcriptional activity, modulated by coregulators like PGC-1α, positions it as a key player in mitochondrial biogenesis, oxidative phosphorylation, and the tricarboxylic acid (TCA) cycle. Dysregulation of ERRγ has been implicated in a range of pathologies, including metabolic diseases and cancer, making it a compelling therapeutic target.

This technical guide delves into the physiological functions of ERRγ and the utility of GSK-4716, a selective agonist of ERRβ and ERRγ, in its investigation. We provide a comprehensive overview of the experimental data, detailed protocols for key assays, and visual representations of the associated signaling pathways to empower researchers in their exploration of ERRγ biology and the therapeutic potential of its modulation.

Data Presentation: The Impact of this compound on Gene Expression

This compound has been instrumental in elucidating the downstream targets of ERRγ activation. The following tables summarize the quantitative effects of this compound on gene expression in various cell types, providing a clear comparison of its impact on metabolic and signaling pathways.

Cell Type Treatment Target Gene Fold Change in mRNA Expression (vs. Vehicle) Reference
Primary Mouse Myotubes10 µM this compound for 48hPpargc1a (PGC-1α)~2.5[2]
Ppargc1b (PGC-1β)~2.0[2]
Esrra (ERRα)~2.0[2]
Esrrg (ERRγ)~1.5[2]
Cpt1b (Carnitine palmitoyltransferase 1B)~3.0[2]
Atp5b (ATP synthase F1 subunit beta)~2.0[2]
Idh3a (Isocitrate dehydrogenase 3 subunit alpha)~2.0[2]
Differentiated C2C12 Skeletal Muscle CellsThis compound (concentration and time not specified)Nr3c1 (Glucocorticoid Receptor)Induced[3]
Hsd11b1 (11β-hydroxysteroid dehydrogenase type 1)Induced[3]
H6pd (Hexose-6-phosphate dehydrogenase)Induced[3]
Maoa (Monoamine oxidase A)Significantly Increased[3][4]
HepG2 and AML12 Hepatocytes10 µM this compound for 12hTFR2 (Transferrin Receptor 2)Significantly Increased[5]

Table 1: Effect of this compound on Gene Expression in Muscle Cells and Hepatocytes. This table quantitatively summarizes the impact of this compound on the mRNA levels of key ERRγ target genes involved in mitochondrial metabolism, glucocorticoid signaling, and iron homeostasis.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. This section provides methodologies for key experiments utilized in the investigation of ERRγ function with this compound.

C2C12 Myoblast Culture, Differentiation, and this compound Treatment

The C2C12 cell line is a valuable in vitro model for studying myogenesis and skeletal muscle metabolism.

a. Cell Culture and Maintenance:

  • Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells before they reach 70-80% confluency to prevent spontaneous differentiation.[6][7]

b. Myogenic Differentiation:

  • When C2C12 myoblasts reach 90-100% confluency, induce differentiation by replacing GM with Differentiation Medium (DM).[8]

  • DM consists of DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.[8]

  • Refresh the DM every 24 hours. Myotube formation should be visible within 2-3 days.[8]

c. This compound Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • On the desired day of differentiation, treat the C2C12 myotubes with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) in fresh DM.[2][4]

  • Incubate for the specified duration (e.g., 24 or 48 hours) before harvesting for downstream analysis.[2][4]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is a sensitive technique to quantify changes in gene expression following this compound treatment.

a. RNA Isolation and cDNA Synthesis:

  • Harvest cells and isolate total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[9]

b. qPCR Reaction:

  • Set up qPCR reactions in triplicate using a SYBR Green-based master mix.

  • Each reaction should contain cDNA template, forward and reverse primers for the gene of interest, and SYBR Green master mix.

  • Use a housekeeping gene (e.g., B2M, Gapdh, or Actb) for normalization.[2]

c. Primer Sequences:

Gene Forward Primer (5' - 3') Reverse Primer (5' - 3')
Ppargc1a AGAGCCATTTGCTGCATAGAG GTACTGCCAGAGACAGATTGG
Cpt1b CCTGGAGACATCATGGTCAAG CTTGGTGAGCACCTTGATGAT
Atp5b GGCACAATGCAGGAAGGATA TCAGCAGGACCACTCCATAC
Idh3a TCCACGGCAAGAAGATCAAG GCTTGTCATCACATTCTCCC

| B2m | TTCTGGTGCTTGTCTCACTGA | CAGTATGTTCGGCTTCCCATT |

Table 2: Example Murine Primer Sequences for qPCR. This table provides representative primer sequences for key ERRγ target genes and a housekeeping gene for use in qPCR analysis. Note: Primer sequences should always be validated for specificity and efficiency before use.

d. Data Analysis:

  • Calculate the cycle threshold (Ct) values for each gene.

  • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

  • Calculate the fold change in gene expression using the 2-ΔΔCt method.[10]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the direct binding of ERRγ to the promoter regions of its target genes.

a. Cell Cross-linking and Chromatin Preparation:

  • Treat differentiated C2C12 myotubes with this compound or vehicle.

  • Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.[11]

  • Quench the cross-linking reaction by adding glycine.

  • Harvest the cells, lyse them, and sonicate the chromatin to generate DNA fragments of 200-500 bp.

b. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G agarose/magnetic beads.

  • Incubate the chromatin overnight at 4°C with an antibody specific for ERRγ or a negative control IgG.

  • Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Wash the beads extensively to remove non-specific binding.

c. DNA Elution and Purification:

  • Elute the protein-DNA complexes from the beads and reverse the cross-links by heating at 65°C.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a column-based kit or phenol-chloroform extraction.

d. Analysis:

  • Analyze the precipitated DNA by qPCR using primers flanking the putative ERRγ binding sites in the promoter regions of target genes.

  • Calculate the enrichment of target DNA sequences relative to a negative control region and the IgG control.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental workflows.

G Experimental Workflow for Investigating ERRγ with this compound cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Downstream Analysis C2C12 Myoblasts C2C12 Myoblasts Differentiation (2% Horse Serum) Differentiation (2% Horse Serum) C2C12 Myoblasts->Differentiation (2% Horse Serum) Differentiated Myotubes Differentiated Myotubes Differentiation (2% Horse Serum)->Differentiated Myotubes This compound Treatment This compound Treatment Differentiated Myotubes->this compound Treatment Vehicle (DMSO) Control Vehicle (DMSO) Control Differentiated Myotubes->Vehicle (DMSO) Control RNA Isolation RNA Isolation This compound Treatment->RNA Isolation Chromatin Immunoprecipitation (ChIP) Chromatin Immunoprecipitation (ChIP) This compound Treatment->Chromatin Immunoprecipitation (ChIP) Metabolic Flux Analysis Metabolic Flux Analysis This compound Treatment->Metabolic Flux Analysis cDNA Synthesis cDNA Synthesis RNA Isolation->cDNA Synthesis qPCR qPCR cDNA Synthesis->qPCR Gene Expression Analysis Gene Expression Analysis qPCR->Gene Expression Analysis DNA-Protein Binding Analysis DNA-Protein Binding Analysis Chromatin Immunoprecipitation (ChIP)->DNA-Protein Binding Analysis Cellular Metabolism Assessment Cellular Metabolism Assessment Metabolic Flux Analysis->Cellular Metabolism Assessment Vehicle (DMSO) Control) Vehicle (DMSO) Control) Vehicle (DMSO) Control)->RNA Isolation Vehicle (DMSO) Control)->Chromatin Immunoprecipitation (ChIP) Vehicle (DMSO) Control)->Metabolic Flux Analysis

Caption: Experimental workflow for studying ERRγ with this compound.

G ERRγ Signaling Pathway Activated by this compound This compound This compound ERRγ ERRγ This compound->ERRγ Binds & Activates ERRγ Target Genes Mitochondrial Biogenesis (e.g., Ppargc1a) Fatty Acid Oxidation (e.g., Cpt1b) TCA Cycle (e.g., Idh3a) Oxidative Phosphorylation (e.g., Atp5b) ERRγ->ERRγ Target Genes Upregulates Transcription PGC-1α PGC-1α PGC-1α->ERRγ Coactivates Increased Mitochondrial Respiration Increased Mitochondrial Respiration ERRγ Target Genes->Increased Mitochondrial Respiration Enhanced Cellular Energy Production Enhanced Cellular Energy Production Increased Mitochondrial Respiration->Enhanced Cellular Energy Production

Caption: ERRγ signaling pathway activated by this compound.

Conclusion

The investigation of ERRγ's physiological role has been significantly advanced by the use of the selective agonist this compound. The data clearly demonstrate that activation of ERRγ by this compound leads to a coordinated upregulation of genes involved in mitochondrial biogenesis and function, ultimately enhancing cellular energetic capacity. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the intricate functions of ERRγ and the therapeutic potential of its modulation in metabolic and other diseases. The visualization of the experimental workflow and the core signaling pathway provides a clear conceptual foundation for these investigations. As research in this field continues, a deeper understanding of the upstream and downstream regulation of the ERRγ pathway will undoubtedly unveil new avenues for therapeutic intervention.

References

The Metabolic Maestro: A Technical Guide to the Effects of GSK-4716 on Metabolic Pathway Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of GSK-4716, a selective agonist of the Estrogen-Related Receptors β and γ (ERRβ/γ), in the intricate regulation of metabolic pathways. Drawing from key research, this document provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound, offering valuable insights for professionals in drug discovery and metabolic research.

Core Mechanism of Action: Orchestrating Mitochondrial Biogenesis and Function

This compound exerts its primary influence on cellular metabolism by activating ERRβ and ERRγ, orphan nuclear receptors that play a pivotal role in the transcriptional control of energy homeostasis. This activation leads to a coordinated upregulation of genes essential for mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation. A key collaborator in this process is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial function. This compound has been shown to induce the expression of PGC-1α and its isoform PGC-1β, initiating a cascade of gene expression that enhances cellular metabolic capacity.[1]

Quantitative Effects on Gene Expression and Mitochondrial Markers

Treatment of primary mouse myotubes with this compound has demonstrated a significant impact on the expression of key metabolic genes and markers of mitochondrial function. The following tables summarize the quantitative data extracted from foundational studies.

Table 1: Effect of this compound on Metabolic Gene Expression in Primary Mouse Myotubes

GeneFunctionFold Increase (vs. Vehicle)
Ppargc1a (PGC-1α)Master regulator of mitochondrial biogenesis~2.5
Ppargc1b (PGC-1β)Coactivator of nuclear receptors~2.0
Esrrg (ERRγ)Nuclear receptor target of this compound~3.0
Cpt1bCarnitine palmitoyltransferase 1B (Fatty acid oxidation)~2.5
Atp5bATP synthase F1 subunit beta (Oxidative phosphorylation)~1.8
Idh3aIsocitrate dehydrogenase 3 subunit alpha (TCA cycle)~1.5

Data is estimated from graphical representations in Rangwala et al., 2010 and represents treatment with 10 µM this compound for 48 hours.[2]

Table 2: Effect of this compound on Mitochondrial Function Markers in Primary Mouse Myotubes

MarkerFunctionFold Increase (vs. Vehicle)
Citrate Synthase ActivityMarker of mitochondrial mass~1.4
Cytochrome c Protein LevelsComponent of the electron transport chain~1.6

Data is estimated from graphical representations in Rangwala et al., 2010 and represents treatment with 10 µM this compound for 48 hours.[2]

Signaling Pathways and Crosstalk

The primary signaling cascade initiated by this compound involves the direct activation of ERRβ/γ, leading to the recruitment of PGC-1α and subsequent transcription of target genes. Furthermore, intriguing crosstalk has been identified with the glucocorticoid receptor (GR) signaling pathway. This compound has been shown to induce the expression of the glucocorticoid receptor itself, as well as GR target genes, suggesting a broader regulatory role in cellular metabolism and stress responses.[3]

GSK4716_Metabolic_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion GSK4716 This compound ERRbg ERRβ/γ GSK4716->ERRbg Enters Cell & Binds ERRbg_active Activated ERRβ/γ ERRbg->ERRbg_active Activation PGC1a PGC-1α ERRbg_active->PGC1a Co-activation TargetGenes Target Genes (Ppargc1a, Cpt1b, Atp5b, etc.) PGC1a->TargetGenes Upregulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation MitoBiogenesis Mitochondrial Biogenesis & Increased Oxidative Capacity Proteins->MitoBiogenesis Promotes

Caption: Core signaling pathway of this compound in metabolic regulation.

GSK4716_GR_Crosstalk GSK4716 This compound ERRbg ERRβ/γ GSK4716->ERRbg Activates PGC1a PGC-1α ERRbg->PGC1a Co-activates with GR_Gene Glucocorticoid Receptor (GR) Gene PGC1a->GR_Gene Upregulates Transcription of GR_Protein GR Protein GR_Gene->GR_Protein Leads to increased GR_Target_Genes GR Target Genes GR_Protein->GR_Target_Genes Activates

Caption: Crosstalk between this compound/ERRβ/γ and Glucocorticoid Receptor signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on metabolic pathways.

Cell Culture and Treatment

Objective: To culture and treat C2C12 myoblasts with this compound to study its effects on gene expression and mitochondrial function.

Materials:

  • C2C12 mouse myoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO to create a stock solution)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Cell Culture:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Passage cells upon reaching 70-80% confluency to maintain their proliferative state.

  • Myotube Differentiation:

    • Seed C2C12 myoblasts in appropriate culture plates (e.g., 6-well plates for RNA extraction, 24-well plates for immunofluorescence).

    • Once cells reach ~90% confluency, induce differentiation by switching the growth medium to differentiation medium (DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin).

    • Maintain the cells in differentiation medium for 4-6 days, replacing the medium every 48 hours, to allow for the formation of multinucleated myotubes.

  • This compound Treatment:

    • On the final day of differentiation, prepare fresh differentiation medium containing the desired concentration of this compound (e.g., 10 µM) and a vehicle control medium containing an equivalent concentration of DMSO.

    • Remove the old medium from the myotube cultures and replace it with the this compound or vehicle-containing medium.

    • Incubate the cells for the desired time period (e.g., 48 hours for gene expression analysis).

Quantitative Real-Time PCR (qPCR)

Objective: To quantify the changes in mRNA expression of target genes in response to this compound treatment.

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (Ppargc1a, Cpt1b, etc.) and a housekeeping gene (e.g., Gapdh, Actb)

  • qPCR instrument

Protocol:

  • RNA Extraction:

    • Following this compound treatment, wash the C2C12 myotubes with ice-cold PBS.

    • Lyse the cells directly in the culture plate using the lysis buffer from the RNA extraction kit.

    • Proceed with RNA extraction according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.

    • Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target or housekeeping gene, and the synthesized cDNA.

    • Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle-treated control group.

Western Blotting for Cytochrome c

Objective: To measure the protein levels of cytochrome c in response to this compound treatment.

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cytochrome c

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • After this compound treatment, wash the C2C12 myotubes with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature a standardized amount of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cytochrome c overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities using image analysis software and normalize the cytochrome c signal to the loading control.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Downstream Analysis cluster_gene_expression Gene Expression Analysis cluster_protein_analysis Protein & Functional Analysis C2C12_Culture Culture C2C12 Myoblasts Differentiation Induce Myotube Differentiation (2% Horse Serum, 4-6 days) C2C12_Culture->Differentiation GSK4716_Treatment Treat with this compound or Vehicle (DMSO) (e.g., 10 µM for 48h) Differentiation->GSK4716_Treatment RNA_Extraction RNA Extraction GSK4716_Treatment->RNA_Extraction Protein_Extraction Protein Extraction GSK4716_Treatment->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Western_Blot Western Blot (Cytochrome c) Protein_Extraction->Western_Blot Enzyme_Assay Citrate Synthase Assay Protein_Extraction->Enzyme_Assay

Caption: General experimental workflow for studying this compound effects in C2C12 myotubes.

Conclusion and Future Directions

This compound stands out as a potent modulator of metabolic pathways, primarily through the activation of the ERRβ/γ-PGC-1α axis. The available data robustly demonstrates its capacity to enhance mitochondrial biogenesis and upregulate key genes involved in oxidative metabolism. The crosstalk with the glucocorticoid receptor pathway further highlights its complex and potentially broader physiological roles.

While this guide provides a comprehensive overview based on current literature, further research is warranted to fully elucidate the therapeutic potential of this compound. Specifically, detailed dose-response studies, comprehensive metabolomic analyses to identify changes in key cellular metabolites, and in vivo studies are necessary to translate these molecular findings into potential therapeutic strategies for metabolic disorders. The experimental protocols and pathway diagrams presented herein serve as a valuable resource for researchers embarking on further investigations into this promising metabolic regulator.

References

GSK-4716 Interaction with Nuclear Receptor Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-4716 is a synthetic small molecule that has been identified as a selective agonist for the Estrogen-Related Receptors (ERRs), a subfamily of orphan nuclear receptors. Specifically, this compound demonstrates potent activation of ERRβ and ERRγ, with minimal to no activity on ERRα and the classical estrogen receptors (ERs). This selectivity makes this compound a valuable tool for elucidating the distinct biological roles of ERRβ and ERRγ. This technical guide provides a comprehensive overview of the interaction of this compound with nuclear receptor signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's activity on various nuclear receptors. This data is crucial for understanding the potency and selectivity of this compound.

Table 1: Agonist Activity of this compound on Estrogen-Related Receptors

ReceptorAssay TypeValueReference
ERRγCell-based co-transfection/reporter assayEC50: 1.3 µM[1][2]
ERRβAgonist Response AssayEC50: ~2.2 µM
ERRγAgonist Response AssayEC50: ~1.0 µM

Table 2: Inhibitory Activity and Binding Affinity of this compound

ReceptorAssay TypeValueReference
ERRβ/γFRET assayIC50: 2 µM[3]

Table 3: Selectivity Profile of this compound

ReceptorActivityNotesReference
ERRαNo significant activityDisplays selectivity over ERRα.[2]
Estrogen Receptors (ERα, ERβ)No significant activitySelective over classical estrogen receptors.[2]

Signaling Pathways and Molecular Interactions

This compound primarily exerts its effects through the direct activation of ERRβ and ERRγ. Upon binding, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators, such as PGC-1α and PGC-1β, and subsequent modulation of target gene expression.[4] Furthermore, this compound has been shown to engage in crosstalk with other nuclear receptor signaling pathways, most notably the glucocorticoid receptor (GR) pathway.

Estrogen-Related Receptor (ERR) Signaling Pathway

The canonical signaling pathway for this compound involves its binding to the ligand-binding domain (LBD) of ERRβ or ERRγ. This interaction promotes the recruitment of coactivators to the receptor, which then binds to Estrogen-Related Response Elements (ERREs) in the promoter regions of target genes, leading to the regulation of transcription.

ERR_Signaling_Pathway cluster_nucleus Nucleus GSK4716 This compound ERR ERRβ / ERRγ GSK4716->ERR Binds to LBD Coactivators Coactivators (e.g., PGC-1α) ERR->Coactivators Recruits ERRE ERRE ERR->ERRE Binds to Coactivators->ERRE Binds to TargetGenes Target Gene Transcription ERRE->TargetGenes Regulates

This compound activation of the ERR signaling pathway.
Crosstalk with Glucocorticoid Receptor (GR) Signaling

This compound has been demonstrated to modulate the glucocorticoid receptor signaling pathway. Treatment with this compound can lead to an increase in the expression of GRα.[5] This upregulation of GRα can sensitize cells to glucocorticoids and enhance the transcriptional response of GR target genes. Furthermore, this compound has been shown to trans-activate a Glucocorticoid Response Element (GRE)-driven reporter gene in a GR-dependent manner, suggesting a more direct interaction or a downstream convergence of the two pathways.[5]

GR_Crosstalk_Pathway cluster_nucleus Nucleus GSK4716 This compound ERR ERRγ GSK4716->ERR Activates GRE GRE GSK4716->GRE Trans-activates (GR-dependent) GR_alpha_gene GRα Gene ERR->GR_alpha_gene Upregulates GR_alpha_protein GRα Protein GR_alpha_gene->GR_alpha_protein Expresses GR_alpha_protein->GRE Binds to Glucocorticoids Glucocorticoids Glucocorticoids->GR_alpha_protein Binds to GR_TargetGenes GR Target Gene Transcription GRE->GR_TargetGenes Regulates

Crosstalk between this compound/ERRγ and GR signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with nuclear receptors.

Cell Culture and Treatment
  • Cell Lines:

    • HEK293T (Human Embryonic Kidney): Commonly used for transient transfection and reporter gene assays due to their high transfection efficiency.[6][7]

    • C2C12 (Mouse Myoblast): A relevant cell line for studying the effects of this compound on muscle cell differentiation and metabolism.[4][8]

  • Culture Conditions:

    • HEK293T: Grow in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.[6]

    • C2C12 Myoblasts: Grow in DMEM supplemented with 15% FBS and 1% penicillin-streptomycin. To induce differentiation into myotubes, replace the growth medium with DMEM containing 2% horse serum.[8][9]

  • This compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced cellular effects.

    • Treatment durations can vary depending on the experiment, ranging from a few hours for signaling pathway activation studies to several days for differentiation assays.[4]

Nuclear Receptor Activation Assays

This assay is a standard method to quantify the ability of a compound to activate a specific nuclear receptor.

Reporter_Gene_Assay_Workflow Start Seed HEK293T cells in a 96-well plate Transfect Co-transfect with: - Expression vector for GAL4-DBD-ERR-LBD - Reporter vector with GAL4 UAS-luciferase Start->Transfect Incubate1 Incubate for 24 hours Transfect->Incubate1 Treat Treat cells with this compound or vehicle (DMSO) Incubate1->Treat Incubate2 Incubate for 18-24 hours Treat->Incubate2 Lyse Lyse cells and add luciferase substrate Incubate2->Lyse Measure Measure luminescence using a plate reader Lyse->Measure Analyze Analyze data and generate dose-response curves Measure->Analyze End Determine EC50 value Analyze->End

Workflow for a typical reporter gene assay.
  • Materials:

    • HEK293T cells

    • 96-well cell culture plates

    • Expression plasmid for the nuclear receptor of interest fused to a DNA-binding domain (e.g., GAL4-DBD-ERRγ-LBD).[1]

    • Reporter plasmid containing a luciferase gene downstream of response elements for the DNA-binding domain (e.g., pFR-Luc with GAL4 UAS).[6]

    • Transfection reagent (e.g., Lipofectamine).[6]

    • This compound

    • Luciferase assay reagent (e.g., Bright-Glo).[10]

    • Luminometer

  • Protocol:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • The following day, co-transfect the cells with the expression plasmid for the GAL4-DBD-ERR-LBD fusion protein and the GAL4 UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[6] A co-transfected control plasmid expressing Renilla luciferase can be used to normalize for transfection efficiency.

    • After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

    • Incubate the cells for an additional 18-24 hours.[1]

    • Aspirate the medium and lyse the cells.

    • Add the luciferase substrate and measure the luminescence using a plate-reading luminometer.[10]

    • Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).

    • Plot the normalized luminescence values against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This is a biochemical assay used to measure the binding of this compound to the nuclear receptor and the subsequent recruitment of coactivator peptides.

  • Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., terbium-labeled antibody against a tagged receptor) and an acceptor fluorophore (e.g., fluorescein-labeled coactivator peptide). Binding of the agonist promotes the interaction between the receptor and the coactivator, bringing the fluorophores into proximity and resulting in a FRET signal.

  • General Protocol Outline:

    • An expression vector for the ligand-binding domain (LBD) of the nuclear receptor (e.g., ERRγ-LBD) tagged with an epitope (e.g., GST or biotin) is used to produce the recombinant protein.

    • The purified LBD is incubated with a terbium-labeled antibody specific for the tag.

    • A fluorescein-labeled peptide containing a coactivator recognition motif (LXXLL) is added to the mixture.

    • This compound at various concentrations is added to the wells of a microplate.

    • The receptor-antibody complex and the coactivator peptide are added to the wells.

    • After incubation, the plate is read in a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • The ratio of acceptor to donor emission is calculated to determine the FRET signal, from which dose-response curves and IC50 or EC50 values can be derived.[11]

Downstream Gene Expression Analysis

qRT-PCR is used to measure changes in the mRNA levels of target genes following treatment with this compound.

  • Protocol:

    • Culture and treat cells (e.g., C2C12 myotubes) with this compound for the desired time period (e.g., 24 hours).[4]

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Perform reverse transcription to synthesize complementary DNA (cDNA) from the RNA.

    • Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., Ppargc1a, Grα) and a housekeeping gene for normalization (e.g., Gapdh).

    • Perform the PCR in a real-time PCR instrument. A typical cycling protocol would be: an initial denaturation step at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C.[12]

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

Protein Expression and Localization Analysis

Western blotting is used to detect changes in the protein levels of target genes, such as GRα.

  • Protocol:

    • Treat cells (e.g., differentiated C2C12 cells) with this compound for the desired time (e.g., 2-4 hours).[4]

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific for the protein of interest (e.g., anti-GRα).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP)

ChIP assays can be used to determine if this compound treatment leads to the recruitment of ERRβ/γ to the promoter regions of specific target genes.

ChIP_Assay_Workflow Start Treat cells with this compound Crosslink Crosslink proteins to DNA with formaldehyde Start->Crosslink Lyse_and_Shear Lyse cells and shear chromatin (sonication or enzymatic digestion) Crosslink->Lyse_and_Shear Immunoprecipitate Immunoprecipitate with an antibody against ERRβ or ERRγ Lyse_and_Shear->Immunoprecipitate Wash Wash to remove non-specific binding Immunoprecipitate->Wash Reverse_Crosslink Reverse crosslinks and purify DNA Wash->Reverse_Crosslink qPCR Analyze purified DNA by qPCR using primers for target gene promoters Reverse_Crosslink->qPCR End Determine enrichment of target DNA qPCR->End

General workflow for a Chromatin Immunoprecipitation (ChIP) assay.
  • General Protocol Outline:

    • Treat cells with this compound.

    • Crosslink proteins to DNA using formaldehyde.[13]

    • Lyse the cells and shear the chromatin into smaller fragments by sonication or enzymatic digestion.[14]

    • Immunoprecipitate the chromatin using an antibody specific for ERRβ or ERRγ.

    • Wash the immunoprecipitated complexes to remove non-specifically bound chromatin.

    • Reverse the crosslinks and purify the co-immunoprecipitated DNA.[13]

    • Use quantitative PCR with primers flanking the putative ERREs in the promoter regions of target genes to determine the enrichment of these sequences in the immunoprecipitated DNA compared to a negative control (e.g., immunoprecipitation with a non-specific IgG).

Conclusion

This compound is a potent and selective agonist of ERRβ and ERRγ, making it an invaluable pharmacological tool for investigating the physiological and pathological roles of these orphan nuclear receptors. The experimental protocols detailed in this guide provide a robust framework for characterizing the molecular interactions and cellular consequences of this compound activity. The established crosstalk with the glucocorticoid receptor pathway highlights the complex regulatory networks in which ERRβ and ERRγ participate. Further research utilizing this compound will undoubtedly continue to unravel the intricate functions of these important nuclear receptors in health and disease.

References

The Impact of GSK-4716 on Neuronal Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the effects of GSK-4716, a selective estrogen-related receptor gamma (ERRγ) agonist, on the differentiation of neuronal cells. The document compiles and presents key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The primary focus is on the well-documented impact of this compound on the differentiation of dopaminergic neurons, a cell type of significant interest in the study and treatment of neurodegenerative diseases such as Parkinson's disease. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to this compound and Estrogen-Related Receptor Gamma (ERRγ)

This compound is a synthetic small molecule identified as a selective agonist for the estrogen-related receptors beta (ERRβ) and gamma (ERRγ), with a notable selectivity over ERRα and the classical estrogen receptors.[1][2] It is a phenolic acyl hydrazone that has been instrumental in elucidating the physiological roles of ERRγ.[2][3]

Estrogen-related receptor gamma (ERRγ) is an orphan nuclear receptor, meaning its endogenous ligand is not yet definitively known. It is highly expressed in the developing and adult brain, suggesting a crucial role in neuronal development and function.[4] Research has increasingly pointed to ERRγ as a potential therapeutic target for neurodegenerative disorders due to its involvement in regulating neuronal phenotypes.[4][5]

Chemical Structure of this compound:

Quantitative Effects of this compound on Dopaminergic Neuronal Differentiation

The primary research investigating the effects of this compound on neuronal differentiation has focused on dopaminergic (DAergic) neurons. Studies utilizing the human neuroblastoma SH-SY5Y cell line and primary cultured dopaminergic neurons have demonstrated a significant positive impact of this compound on the maturation and phenotypic characteristics of these neurons.[4]

Table 1: Effect of this compound on the Expression of Dopaminergic Neuronal Markers in Differentiated SH-SY5Y Cells[4]
MarkerTreatmentFold Change vs. Control
Dopamine Transporter (DAT) This compoundIncreased
Tyrosine Hydroxylase (TH) This compoundIncreased

Note: The primary study reported a qualitative "increase" in DAT and TH expression with this compound treatment. Specific fold-change values were not provided in the abstract.

Table 2: Morphological and Phenotypic Changes in Primary Cultured Dopaminergic Neurons Treated with this compound[4]
ParameterTreatmentOutcome
Neurite Length This compoundIncreased
Number of DAT and TH-double-positive neurons This compoundIncreased

Signaling Pathway of this compound in Neuronal Differentiation

The pro-differentiative effects of this compound on dopaminergic neurons are mediated through the activation of the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathway.[4] Interestingly, the activation of this pathway by this compound appears to be biphasic. An initial, ERRγ-independent activation of CREB signaling is observed shortly after treatment, followed by a sustained increase that is dependent on ERRγ activation.[4] Inhibition of PKA has been shown to block the this compound-induced upregulation of dopaminergic markers.[4]

GSK4716_Signaling_Pathway cluster_early Early Phase (ERRγ-independent) cluster_late Late Phase (ERRγ-dependent) GSK4716 This compound ERRg ERRγ GSK4716->ERRg Activates PKA PKA GSK4716->PKA Activates ERRg->PKA CREB CREB PKA->CREB Phosphorylates DA_Phenotype Dopaminergic Phenotype CREB->DA_Phenotype Promotes

Caption: this compound Signaling Pathway in Dopaminergic Neuronal Differentiation.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in studying the effects of this compound on neuronal cell differentiation.

Cell Culture and Differentiation of SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Differentiation: To induce differentiation into a dopaminergic phenotype, SH-SY5Y cells are treated with 10 µM retinoic acid (RA) for a period of 5-7 days. The medium is replaced every 2-3 days.

  • This compound Treatment: Differentiated SH-SY5Y cells are treated with this compound at a concentration determined by dose-response experiments (typically in the low micromolar range) for the desired duration.

Western Blotting for Neuronal Protein Expression
  • Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in RIPA buffer containing a protease inhibitor cocktail. The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The total protein concentration in each sample is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., DAT, TH, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunocytochemistry for Neuronal Marker Expression and Morphology
  • Cell Plating: Cells are grown on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine).

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15-20 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation: The cells are blocked with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour. Primary antibodies against neuronal markers (e.g., DAT, TH) are then added and incubated overnight at 4°C. After washing, the cells are incubated with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

  • Staining and Mounting: Cell nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides using an anti-fade mounting medium.

  • Imaging: The stained cells are visualized and imaged using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable RNA isolation kit. The concentration and purity of the RNA are determined by spectrophotometry. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: The qPCR is performed using a real-time PCR system with a SYBR Green-based detection method. Specific primers for the target genes (e.g., DAT, TH) and a housekeeping gene (e.g., GAPDH or ACTB) are used.

  • Data Analysis: The relative gene expression levels are calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on neuronal differentiation.

Experimental_Workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture differentiation Induce Differentiation (e.g., with Retinoic Acid) cell_culture->differentiation treatment Treat with this compound or Vehicle Control differentiation->treatment protein_analysis Protein Analysis treatment->protein_analysis gene_analysis Gene Expression Analysis treatment->gene_analysis western_blot Western Blot (DAT, TH) protein_analysis->western_blot icc Immunocytochemistry (Morphology, Marker Expression) protein_analysis->icc data_analysis Data Analysis and Interpretation western_blot->data_analysis icc->data_analysis qRT_PCR qRT-PCR (DAT, TH mRNA) gene_analysis->qRT_PCR qRT_PCR->data_analysis end End data_analysis->end

Caption: A generalized workflow for studying this compound's effects on neuronal cells.

Conclusion and Future Directions

This compound has emerged as a valuable pharmacological tool for probing the functions of ERRγ in the nervous system. The available evidence strongly supports a role for this compound in promoting the differentiation and maturation of dopaminergic neurons through the activation of the PKA/CREB signaling pathway. These findings have significant implications for the development of novel therapeutic strategies for neurodegenerative conditions characterized by the loss of dopaminergic neurons.

Future research should aim to expand upon these findings by:

  • Investigating the effects of this compound on other neuronal lineages to determine the broader applicability of its pro-differentiative effects.

  • Conducting in vivo studies to validate the therapeutic potential of this compound in animal models of neurodegenerative diseases.

  • Elucidating the full spectrum of downstream target genes regulated by the ERRγ/CREB signaling axis in response to this compound.

This technical guide provides a solid foundation for researchers to design and execute experiments aimed at further unraveling the complex and promising role of this compound in neuronal differentiation and its potential for therapeutic intervention.

References

Unraveling the Transcriptional Control of GSK-4716: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

GSK-4716 is a synthetic small molecule that has been identified as a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1][2][3] These orphan nuclear receptors are key regulators of cellular metabolism and energy homeostasis. This technical guide provides an in-depth overview of the transcriptional regulation mediated by this compound, focusing on its mechanism of action, target genes, and the experimental methodologies used to elucidate its function. The information presented herein is intended to support further research and drug development efforts targeting ERRβ and ERRγ.

Mechanism of Action: Activating the ERRβ/γ Signaling Pathway

This compound exerts its biological effects by binding to and activating ERRβ and ERRγ, which in turn modulate the transcription of a wide array of target genes. Unlike traditional nuclear receptors, ERRs are constitutively active; however, their activity can be further enhanced by agonists like this compound. Upon activation, ERRβ/γ recruits coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), to the promoter regions of its target genes, initiating their transcription.[1] This signaling cascade plays a crucial role in mitochondrial biogenesis, fatty acid oxidation, and the regulation of glucocorticoid signaling.[1][4]

Data Presentation: Quantitative Effects of this compound on Gene Expression

While numerous studies have demonstrated the potent effects of this compound on gene expression, detailed quantitative data with specific fold changes are often presented in graphical formats within publications. The following tables summarize the observed effects on key target genes as described in the literature.

Table 1: Upregulation of Genes Involved in Mitochondrial Biogenesis and Function by this compound

GeneGene ProductCell TypeObserved EffectCitation
Ppargc1aPGC-1αPrimary mouse myotubesConcerted increase in expression[1][2]
Ppargc1bPGC-1βPrimary mouse myotubesConcerted increase in expression[1]
Cpt1bCarnitine palmitoyltransferase 1BPrimary mouse myotubesInduced expression[1]
Atp5bATP synthase F1 subunit betaPrimary mouse myotubesInduced expression[1]
Idh3Isocitrate dehydrogenase 3Primary mouse myotubesInduced expression[1]

Table 2: Upregulation of Genes in the Glucocorticoid Signaling Pathway by this compound

GeneGene ProductCell TypeObserved EffectCitation
GRGlucocorticoid ReceptorDifferentiated skeletal muscle cellsInduction of mRNA[4]
11beta-HSD111beta-hydroxysteroid dehydrogenase type 1Differentiated skeletal muscle cellsInduction of mRNA[4]
H6PDHHexose-6-phosphate dehydrogenaseDifferentiated skeletal muscle cellsInduction of mRNA[4]
C/EBPCCAAT/enhancer-binding proteinDifferentiated skeletal muscle cellsInduced expression[4]
ApoDApolipoprotein DDifferentiated skeletal muscle cellsInduced expression[4]
MAO-AMonoamine oxidase ADifferentiated skeletal muscle cellsSignificantly increased mRNA expression[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Culture and Treatment

1. C2C12 Myoblast Culture and Differentiation:

  • Growth Medium: Proliferating mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS).[1]

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM supplemented with 2% horse serum for 4 days.[1]

  • This compound Treatment: Differentiated C2C12 myotubes are treated with this compound (dissolved in DMSO) or a vehicle control (DMSO) for the specified duration (e.g., 24 hours).[1]

2. Primary Mouse Myotube Culture:

  • Isolation: Myoblasts are isolated from mouse skeletal muscle.

  • Differentiation: Differentiation into myotubes is induced.

  • This compound Treatment: Myotubes are treated with this compound (e.g., 10 μM) or vehicle for a specified time (e.g., 48 hours) for gene expression analysis.[2]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

1. RNA Isolation:

  • Total RNA is extracted from cultured cells using a suitable method, such as TRIzol reagent, according to the manufacturer's instructions.

2. cDNA Synthesis:

  • First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

3. qPCR Reaction:

  • The qPCR reaction is performed using a SYBR Green-based master mix and gene-specific primers.

  • Thermal Cycling Conditions (Example):

    • Initial denaturation: 95°C for 10 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a suitable housekeeping gene (e.g., B2M) for normalization.[2]

Western Blotting for Protein Expression Analysis

1. Protein Extraction:

  • Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

  • The membrane is incubated with primary antibodies specific to the target proteins (e.g., ERRγ, PGC-1α) overnight at 4°C.

  • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound activates ERRβ/γ, leading to gene transcription.

Experimental Workflow for Gene Expression Analysis

Experimental_Workflow start Start: Cell Culture (e.g., C2C12 myotubes) treatment Treatment: This compound or Vehicle (DMSO) start->treatment rna_extraction RNA Extraction treatment->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis qpcr Quantitative PCR (qPCR) cDNA_synthesis->qpcr data_analysis Data Analysis (2^-ΔΔCt method) qpcr->data_analysis end End: Relative Gene Expression Levels data_analysis->end caption Workflow for analyzing this compound's effect on gene expression.

Caption: Workflow for analyzing this compound's effect on gene expression.

References

GSK-4716 in Cancer Cell Line Studies: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-4716 is a selective agonist of the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ), with a reported EC50 of 1.3 µM for ERRγ. As a research tool, it has been instrumental in elucidating the roles of these orphan nuclear receptors in various physiological and pathological processes. While extensive research has been conducted on its effects in metabolic and neurological contexts, its direct application and detailed effects in oncological cell line studies are less documented. This technical guide synthesizes the available information on this compound's mechanism of action and its effects observed in cancer cell line studies, providing a resource for researchers in oncology and drug development.

Core Mechanism of Action

This compound functions by binding to the ligand-binding domain (LBD) of ERRβ and ERRγ, thereby modulating their transcriptional activity. This interaction triggers a conformational change in the receptor, facilitating the recruitment of coactivators and leading to the transcription of target genes. A key coactivator family involved in ERR signaling is the peroxisome proliferator-activated receptor-gamma coactivator-1 (PGC-1) family, including PGC-1α and PGC-1β, which are master regulators of mitochondrial biogenesis and metabolism.

Data from Cancer Cell Line Studies

Direct and extensive quantitative data on the effects of this compound across a wide range of cancer cell lines are limited in the currently available literature. However, specific findings in a few cancer cell lines provide insights into its potential role.

Cell LineCancer TypeAssayKey FindingsReference
HepG2 Hepatocellular CarcinomaQuantitative PCRTreatment with 10 μM this compound for 12 hours significantly increased the mRNA levels of Transferrin Receptor 2 (TFR2).[1]
SH-SY5Y NeuroblastomaWestern Blot, qPCRThis compound increased the expression of Dopamine Transporter (DAT) and Tyrosine Hydroxylase (TH).[2]

Note: The lack of broad-spectrum IC50 values or comprehensive cell viability data across multiple cancer cell lines is a notable gap in the current research landscape.

Signaling Pathways Modulated by this compound

Based on studies in relevant cell lines, this compound has been shown to influence key signaling pathways, primarily through the activation of ERRγ.

PKA/CREB Signaling Pathway in SH-SY5Y Cells

In SH-SY5Y neuroblastoma cells, this compound has been demonstrated to induce a biphasic activation of the Protein Kinase A (PKA)/cAMP response element-binding (CREB) protein signaling pathway. This leads to an increase in the expression of dopaminergic neuronal phenotype markers.[2]

G GSK4716 This compound PKA Protein Kinase A (PKA) GSK4716->PKA Early Phase (ERRγ-independent) ERRg ERRγ GSK4716->ERRg Late Phase CREB CREB PKA->CREB DAT_TH Dopamine Transporter (DAT) & Tyrosine Hydroxylase (TH) Expression CREB->DAT_TH ERRg->CREB

Caption: this compound-induced PKA/CREB signaling in SH-SY5Y cells.

General ERRγ-Mediated Metabolic Signaling

Through the activation of ERRγ and its interaction with PGC-1α/β, this compound is known to upregulate genes involved in mitochondrial biogenesis and oxidative metabolism. While primarily studied in non-cancer contexts, this pathway is highly relevant to cancer metabolism, as ERRγ is known to regulate genes involved in glycolysis and the hypoxic response.[3]

G GSK4716 This compound ERRg ERRγ GSK4716->ERRg Agonist Binding PGC1ab PGC-1α / PGC-1β ERRg->PGC1ab Coactivator Recruitment Mito_Genes Mitochondrial Genes (e.g., Cpt1b, Atp5b, Idh3) PGC1ab->Mito_Genes Transcriptional Activation Metabolism Oxidative Metabolism Mito_Genes->Metabolism

Caption: General ERRγ-mediated metabolic signaling by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-CREB, CREB, β-actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound in cancer cell lines.

G cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation Cell_Culture Cancer Cell Line Culture Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) Treatment->Signaling Data_Analysis Quantitative Analysis (IC50, Apoptosis Rate, etc.) Viability->Data_Analysis Apoptosis->Data_Analysis Signaling->Data_Analysis Interpretation Mechanism of Action Elucidation Data_Analysis->Interpretation

Caption: Experimental workflow for this compound studies in cancer cells.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for probing the function of ERRβ and ERRγ. The existing, albeit limited, data from cancer cell line studies suggest that its effects are context-dependent and warrant further investigation. Future research should focus on:

  • Broad-Spectrum Screening: Evaluating the effects of this compound on a diverse panel of cancer cell lines to identify sensitive and resistant subtypes.

  • In-depth Mechanistic Studies: Elucidating the downstream signaling pathways and target genes of this compound-activated ERRγ in different cancer contexts.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.

A more comprehensive understanding of this compound's role in cancer cell biology will be crucial for determining the therapeutic potential of targeting ERRβ/γ in oncology.

References

In-Depth Technical Guide: Tissue-Specific Effects of GSK-4716 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-4716 is a potent and selective synthetic agonist of the Estrogen-Related Receptors beta and gamma (ERRβ and ERRγ). As orphan nuclear receptors, the ERRs play crucial roles in regulating cellular energy metabolism, mitochondrial biogenesis, and tissue-specific gene expression. This technical guide provides a comprehensive overview of the tissue-specific effects of this compound administration, with a focus on its impact on skeletal muscle, the central nervous system, and bone homeostasis. This document details the underlying signaling pathways, provides quantitative data from key studies, and outlines the experimental protocols used to generate these findings.

Core Mechanism of Action

This compound functions by binding to and activating ERRβ and ERRγ, leading to the recruitment of coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). This complex then binds to specific DNA response elements in the promoter regions of target genes, initiating their transcription. The tissue-specific effects of this compound are largely determined by the expression levels of ERRβ, ERRγ, and PGC-1α in different cell types, as well as the accessibility of their target genes.

Tissue-Specific Effects of this compound

Skeletal Muscle: Enhanced Mitochondrial Biogenesis and Oxidative Capacity

In skeletal muscle, this compound has been shown to promote a shift towards a more oxidative phenotype, enhancing endurance and mitochondrial function.[1] Administration of this compound to primary mouse myotubes leads to a significant upregulation of genes involved in mitochondrial biogenesis and fatty acid oxidation.[1][2] This is accomplished primarily through the activation of the ERRγ/PGC-1α signaling axis.

Quantitative Data: Gene Expression and Mitochondrial Function in Skeletal Muscle

Gene/ParameterCell TypeThis compound ConcentrationTreatment DurationFold Change/EffectReference
Ppargc1a (PGC-1α)Primary Mouse Myotubes10 µM48 hours~2.5-fold increase[1]
Ppargc1b (PGC-1β)Primary Mouse Myotubes10 µM48 hours~2-fold increase[1]
Esrrg (ERRγ)Primary Mouse Myotubes10 µM48 hours~3-fold increase[1]
Cpt1bPrimary Mouse Myotubes10 µM48 hours~3.5-fold increase[1]
Atp5bPrimary Mouse Myotubes10 µM48 hours~1.5-fold increase[1]
Idh3aPrimary Mouse Myotubes10 µM48 hours~1.5-fold increase[1]
Citrate Synthase ActivityPrimary Mouse Myotubes10 µM48 hours~1.5-fold increase[1]
Cytochrome c ProteinPrimary Mouse Myotubes10 µM48 hoursSignificant increase[1]
Glucocorticoid Receptor (GR) mRNADifferentiated C2C12 cellsNot specifiedNot specifiedInduction[3]
11β-HSD1 mRNADifferentiated C2C12 cellsNot specifiedNot specifiedInduction[3]
MAO-A mRNADifferentiated C2C12 cellsNot specifiedNot specifiedSignificant increase[2]

Signaling Pathway: this compound in Skeletal Muscle

GSK4716_Skeletal_Muscle GSK4716 This compound ERRg ERRγ GSK4716->ERRg activates PGC1a PGC-1α ERRg->PGC1a co-activates GR Glucocorticoid Receptor (GR) ERRg->GR crosstalk Mitochondrial_Genes Mitochondrial & Fatty Acid Oxidation Genes (Cpt1b, Atp5b, Idh3a) PGC1a->Mitochondrial_Genes upregulates Mitochondrial_Biogenesis Increased Mitochondrial Biogenesis & Oxidative Capacity Mitochondrial_Genes->Mitochondrial_Biogenesis GR_Signaling Modulation of Glucocorticoid Signaling GR->GR_Signaling

Caption: this compound activates ERRγ, leading to increased mitochondrial biogenesis and crosstalk with glucocorticoid signaling in skeletal muscle.

Central Nervous System: Promotion of Dopaminergic Neuron Phenotype

In the central nervous system, this compound has demonstrated effects on the differentiation and maturation of dopaminergic neurons. Studies using the SH-SY5Y neuroblastoma cell line, a model for dopaminergic neurons, have shown that this compound treatment increases the expression of key dopaminergic markers. This effect is mediated through the activation of the cAMP response element-binding protein (CREB) signaling pathway.[4]

Quantitative Data: Dopaminergic Neuron Marker Expression

MarkerCell TypeThis compound ConcentrationTreatment DurationEffectReference
Dopamine Transporter (DAT)Differentiated SH-SY5Y cellsNot specifiedNot specifiedIncreased expression[4]
Tyrosine Hydroxylase (TH)Differentiated SH-SY5Y cellsNot specifiedNot specifiedIncreased expression[4]
Neurite LengthPrimary cultured dopaminergic neuronsNot specifiedNot specifiedIncreased[4]
Number of DAT+TH+ neuronsPrimary cultured dopaminergic neuronsNot specifiedNot specifiedIncreased[4]

Signaling Pathway: this compound in Dopaminergic Neurons

GSK4716_Dopaminergic_Neuron GSK4716 This compound PKA Protein Kinase A (PKA) GSK4716->PKA activates (early, ERRγ-independent) ERRg ERRγ GSK4716->ERRg activates (late) CREB CREB PKA->CREB phosphorylates DA_Genes Dopaminergic Genes (DAT, TH) CREB->DA_Genes upregulates DA_Phenotype Enhanced Dopaminergic Phenotype & Neurite Outgrowth DA_Genes->DA_Phenotype ERRg->CREB enhances activation

Caption: this compound promotes a dopaminergic phenotype via biphasic activation of the CREB signaling pathway.

Bone: Inhibition of Osteoclast Differentiation

In bone marrow-derived macrophages (BMMs), the precursors to osteoclasts, this compound has been shown to inhibit their differentiation into mature, bone-resorbing osteoclasts.[5][6] This effect is mediated by the upregulation of ERRγ, which in turn suppresses the RANKL-induced signaling cascade that is essential for osteoclastogenesis.

Quantitative Data: Osteoclast Differentiation

ParameterCell TypeThis compound ConcentrationTreatment DurationEffectReference
TRAP-positive multinucleated cellsBMMsNot specifiedNot specifiedInhibition of formation[5][6]
c-Fos expressionBMMsNot specifiedNot specifiedAttenuated induction
NFATc1 expressionBMMsNot specifiedNot specifiedAttenuated induction
ERRγ protein levelsBMMsNot specified24 hoursElevated[5][6]

Signaling Pathway: this compound in Osteoclast Precursors

GSK4716_Osteoclast GSK4716 This compound ERRg ERRγ GSK4716->ERRg upregulates NFkB NF-κB Signaling ERRg->NFkB inhibits RANKL RANKL RANK RANK RANKL->RANK binds RANK->NFkB activates Osteoclastogenesis Osteoclast Differentiation NFkB->Osteoclastogenesis

Caption: this compound inhibits osteoclast differentiation by upregulating ERRγ, which suppresses RANKL-induced NF-κB signaling.

Experimental Protocols

C2C12 Myoblast Culture and Differentiation
  • Cell Culture: Proliferating C2C12 myoblasts are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7][8]

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum when the cells reach approximately 80-90% confluency.[8] Differentiation is typically allowed to proceed for 4 days before treatment.

  • This compound Treatment: this compound, dissolved in DMSO, is added to the differentiation medium at the desired concentration (e.g., 10 µM) for the specified duration (e.g., 24-48 hours). Control cells are treated with an equivalent volume of DMSO.

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Total RNA is extracted from cells using a suitable method, such as TRIzol reagent, according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR: qPCR is performed using a thermal cycler with a SYBR Green-based detection system. Specific primer pairs for target genes (e.g., Ppargc1a, Cpt1b) and a housekeeping gene (e.g., B2M) are used. The relative gene expression is calculated using the ΔΔCt method.

Western Blotting
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane is then incubated with a primary antibody against the protein of interest (e.g., Cytochrome c, ERRγ) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Citrate Synthase Activity Assay
  • Sample Preparation: Cells are homogenized in an ice-cold assay buffer. The homogenate is centrifuged, and the supernatant is collected for the assay.

  • Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains the cell lysate, acetyl-CoA, and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). The reaction is initiated by the addition of oxaloacetate.

  • Measurement: The rate of color development, resulting from the reaction of the thiol group of Coenzyme A with DTNB, is measured spectrophotometrically at 412 nm in a kinetic mode.

  • Calculation: The citrate synthase activity is calculated from the rate of increase in absorbance and normalized to the protein concentration of the sample.

SH-SY5Y Cell Culture and Differentiation
  • Cell Culture: SH-SY5Y cells are maintained in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Differentiation: Differentiation is induced by treating the cells with 10 µM all-trans-retinoic acid (RA) in a low-serum medium (e.g., 1% FBS) for a period of 5 to 7 days.[9][10]

  • This compound Treatment: Differentiated SH-SY5Y cells are then treated with this compound at the desired concentration.

Osteoclast Differentiation and TRAP Staining
  • BMM Isolation: Bone marrow cells are flushed from the femurs and tibias of mice and cultured in α-MEM containing 10% FBS and M-CSF (macrophage colony-stimulating factor) to generate BMMs.

  • Osteoclast Differentiation: BMMs are plated and cultured with M-CSF and RANKL (receptor activator of nuclear factor-κB ligand) to induce osteoclast differentiation. This compound is added to the culture medium at the desired concentration.

  • TRAP Staining: After several days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts.[1][3][11]

Conclusion

This compound demonstrates significant and diverse tissue-specific effects, primarily through its activation of ERRβ and ERRγ. In skeletal muscle, it enhances mitochondrial function and oxidative metabolism, suggesting potential therapeutic applications for metabolic disorders. In the central nervous system, its ability to promote a dopaminergic neuron phenotype may hold promise for neurodegenerative diseases. Furthermore, its inhibition of osteoclast differentiation points to its potential as a treatment for bone loss disorders. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating the multifaceted roles of this compound and the broader implications of ERR modulation in health and disease. Further research, particularly in in vivo models, is warranted to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Preparing GSK-4716 Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation of GSK-4716 stock solutions using dimethyl sulfoxide (DMSO). This compound is a selective agonist of the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ), making it a valuable tool in studies related to metabolism, mitochondrial function, and gene regulation.[1][2][3]

Introduction

This compound is a synthetic phenolic acyl hydrazone that selectively activates ERRβ and ERRγ over ERRα and classical estrogen receptors.[1] Its cell-permeable nature allows for its use in a variety of in vitro experimental models to investigate the roles of ERRβ and ERRγ in cellular processes. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. DMSO is a common solvent for this compound due to its high solubilizing capacity for this compound.[4]

Quantitative Data Summary

For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.

ParameterValueSource(s)
Molecular Weight 282.34 g/mol [1][4]
Molecular Formula C₁₇H₁₈N₂O₂[1][4]
CAS Number 101574-65-6[1][4]
Purity ≥98% to >99%[4]
Appearance White to off-white solid[2]
Solubility in DMSO ≥16 mg/mL to 100 mg/mL (up to 100 mM)[2][4][5][6][7]
Storage (Solid) +4°C for short-term; -20°C for long-term (up to 3 years)[4][5]
Storage (Stock Solution in DMSO) -20°C for up to 1 year; -80°C for up to 2 years[2][5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.82 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 282.34 g/mol = 2.82 mg

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO. It is recommended to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.[5]

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If precipitation or phase separation occurs, gentle warming in a water bath or sonication can be used to aid dissolution.[2][6] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials.[2][5]

  • Long-term Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2][5] When ready to use, thaw an aliquot at room temperature and vortex briefly before making further dilutions into aqueous media for your experiment.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing a stock solution.

GSK4716_Signaling_Pathway GSK4716 This compound ERR ERRβ / ERRγ GSK4716->ERR activates PGC1 PGC-1α / PGC-1β ERR->PGC1 co-activation GR_Signaling Glucocorticoid Receptor Signaling ERR->GR_Signaling modulates Mito_Genes Mitochondrial Genes (e.g., Cpt1b, Atp5b, Idh3) PGC1->Mito_Genes induces expression

Caption: this compound signaling pathway.

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Weigh Weigh this compound Powder Add_DMSO Add DMSO Weigh->Add_DMSO Vortex Vortex / Sonicate (if needed) Add_DMSO->Vortex Aliquot Aliquot Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols for GSK-4716 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-4716 is a potent and selective synthetic agonist for the Estrogen-Related Receptors beta and gamma (ERRβ/γ)[1]. These orphan nuclear receptors are key regulators of cellular metabolism, including mitochondrial biogenesis and fatty acid oxidation[2]. As such, this compound is a valuable tool for investigating the therapeutic potential of ERRβ/γ activation in various disease models. These application notes provide detailed protocols for the preparation and administration of this compound in animal studies, primarily focusing on mice, via oral gavage and intraperitoneal injection.

Data Presentation: Pharmacokinetic and Efficacy Data Overview

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Bioavailability (%)
Oral Gavage101502140020
Intraperitoneal104500.5210030
Intravenous510000.087000100

Note: This table contains hypothetical data for illustrative purposes.

Table 2: Example of a Dose-Response Efficacy Study of this compound in a Mouse Model of Metabolic Disease

Administration RouteDose (mg/kg/day)VehicleBiomarker Change (%)Therapeutic Effect (%)
Oral Gavage1010% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2515
Oral Gavage3010% DMSO, 40% PEG300, 5% Tween-80, 45% Saline6045
Intraperitoneal1010% DMSO, 90% Corn Oil4030
Intraperitoneal3010% DMSO, 90% Corn Oil8570

Note: This table contains hypothetical data for illustrative purposes.

Signaling Pathway of this compound

This compound acts as an agonist for ERRβ and ERRγ, which are constitutively active orphan nuclear receptors. Upon binding, this compound enhances the transcriptional activity of these receptors. This leads to the recruitment of coactivators, such as PGC-1α and PGC-1β, and subsequent up-regulation of target genes involved in key metabolic pathways[2]. Additionally, there is evidence of crosstalk between ERRγ and glucocorticoid receptor (GR) signaling pathways[1][5].

GSK4716_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK4716 This compound ERRbg ERRβ/γ GSK4716->ERRbg Agonist Binding GR Glucocorticoid Receptor (GR) ERRbg->GR Crosstalk PGC1ab PGC-1α/β ERRbg->PGC1ab Coactivator Recruitment DNA DNA (Estrogen-Related Response Element) ERRbg->DNA Binding PGC1ab->DNA TargetGenes Target Gene Transcription DNA->TargetGenes Activation Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase A This compound Formulation (Vehicle Selection) D This compound Administration (Oral Gavage or IP Injection) A->D B Animal Acclimation (e.g., 1 week) C Randomization of Animals into Treatment Groups B->C C->D E Daily Monitoring (Weight, Behavior) D->E F Sample Collection (Blood, Tissues) E->F G Pharmacokinetic Analysis (LC-MS/MS) F->G H Efficacy Assessment (Biomarkers, Histology) F->H I Data Analysis and Interpretation G->I H->I

References

Application Notes and Protocols for RNA-Seq Experimental Design with GSK-4716

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-4716 is a potent and selective synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1] These receptors are critical components of the circadian clock and act as transcriptional repressors, playing a key role in the regulation of metabolic and inflammatory processes.[1][2][3] By activating REV-ERB, this compound modulates the expression of a wide array of target genes, making it a valuable tool for investigating the therapeutic potential of targeting the circadian machinery in various diseases, including metabolic syndromes, inflammatory disorders, and cancer.[1][4]

RNA sequencing (RNA-seq) is a powerful and comprehensive technology for analyzing the transcriptome of cells, providing a detailed snapshot of gene expression changes in response to a specific treatment.[5] These application notes provide a detailed framework for designing and executing an RNA-seq experiment to elucidate the transcriptomic effects of this compound. The provided protocols and guidelines are intended to assist researchers in obtaining robust and reproducible data to understand the compound's mechanism of action and identify novel therapeutic targets.

Mechanism of Action: REV-ERB Signaling Pathway

This compound functions by binding to and activating the REV-ERBα/β receptors. In their active state, REV-ERBs recruit a co-repressor complex, which includes Nuclear Receptor Corepressor (N-CoR) and Histone Deacetylase 3 (HDAC3).[2][6][7][8] This complex then binds to specific DNA recognition sequences, known as REV-ERB response elements (RevREs), in the promoter regions of target genes. The recruitment of HDAC3 leads to the deacetylation of histones, resulting in a more condensed chromatin structure and the transcriptional repression of these target genes.[6][7][8] A key target of REV-ERB-mediated repression is the BMAL1 gene, a core activator of the circadian clock.[6][7][8]

REV_ERB_Signaling This compound REV-ERB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK4716 This compound REVERB_inactive REV-ERBα/β (Inactive) GSK4716->REVERB_inactive Enters Cell & Binds REVERB_active This compound-REV-ERBα/β (Active Complex) REVERB_inactive->REVERB_active Activation & Nuclear Translocation NCoR_HDAC3 N-CoR/HDAC3 Co-repressor Complex REVERB_active->NCoR_HDAC3 Recruits RevRE RevRE (DNA) REVERB_active->RevRE NCoR_HDAC3->RevRE Binds to Repression Transcriptional Repression NCoR_HDAC3->Repression Mediates TargetGene Target Gene (e.g., BMAL1) RevRE->TargetGene Promoter Region Repression->TargetGene

Caption: this compound activates REV-ERB, leading to the recruitment of the N-CoR/HDAC3 co-repressor complex and transcriptional repression of target genes.

Experimental Design and Protocols

A well-structured experimental design is paramount for generating high-quality and interpretable RNA-seq data.[5] Key considerations include the selection of an appropriate cell model, determination of optimal this compound concentration and treatment duration, and the inclusion of necessary controls and biological replicates.

Recommended Cell Models and Seeding Densities

The choice of cell line should be guided by the biological question of interest. Below are commonly used cell lines for studying metabolic and inflammatory pathways, along with recommended seeding densities for a 6-well plate format.

Cell LineBiological RelevanceSeeding Density (cells/well)
C2C12 Mouse myoblasts; model for skeletal muscle metabolism.1 x 10⁵ - 2 x 10⁵
HepG2 Human hepatoma; model for liver metabolism and drug toxicity.[9]3 x 10⁵ - 5 x 10⁵[9]
RAW 264.7 Mouse macrophages; model for inflammation.2.5 x 10⁵ - 5 x 10⁵
Primary Myotubes Differentiated muscle cells; more physiologically relevant model of muscle metabolism.Isolate and plate as per established protocols.

Note: Optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase and reach approximately 70-80% confluency at the time of treatment.

This compound Treatment Conditions

The concentration and duration of this compound treatment should be optimized to elicit a robust transcriptomic response without causing significant cytotoxicity.

ParameterRecommendationRationale
This compound Concentration 1 - 10 µMThis range has been shown to effectively activate REV-ERB and induce gene expression changes in various cell types.[10][11]
Treatment Duration 4 - 48 hoursShorter time points (4-8 hours) are suitable for identifying direct targets of REV-ERB, while longer durations (24-48 hours) can reveal secondary and more stable gene expression changes.[10][12]
Vehicle Control DMSO (≤ 0.1%)This compound is typically dissolved in DMSO. A vehicle-only control is essential to distinguish the effects of the compound from those of the solvent.
Biological Replicates Minimum of 3A minimum of three biological replicates per condition is crucial for robust statistical analysis of differential gene expression.
Protocol 1: Cell Culture, this compound Treatment, and RNA Extraction
  • Cell Seeding: Seed the chosen cell line in 6-well plates at the recommended density and culture in the appropriate growth medium until 70-80% confluency is reached.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh, pre-warmed culture medium.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle (DMSO).

  • Incubation: Incubate the cells for the predetermined duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Cell Lysis and RNA Extraction:

    • After incubation, wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol, or the buffer provided in an RNA extraction kit).

    • Proceed with RNA extraction according to the manufacturer's protocol of a commercial kit (e.g., RNeasy Mini Kit). This will typically involve homogenization, phase separation, precipitation, and washing steps.

    • Elute the purified RNA in nuclease-free water.

Protocol 2: RNA Quality Control, Library Preparation, and Sequencing
  • RNA Quality Control (QC):

    • Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

    • Purity: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios. The ideal A260/A280 ratio is ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.

    • Integrity: Determine the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). For standard RNA-seq, a RIN value of ≥ 8 is recommended to ensure high-quality data.[13]

  • Library Preparation:

    • Starting with high-quality total RNA, proceed with a strand-specific mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).

    • The general steps include poly(A) mRNA selection, RNA fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and library amplification via PCR.

  • Library QC:

    • Assess the quality and size distribution of the final library using an automated electrophoresis system.

    • Quantify the library concentration using a fluorometric method or qPCR.

  • Sequencing:

    • Pool the libraries and sequence them on a next-generation sequencing platform (e.g., Illumina NovaSeq).

    • For differential gene expression analysis, a sequencing depth of 20-30 million single-end reads (50-100 bp) per sample is generally sufficient.

Data Analysis Workflow

RNA_Seq_Workflow RNA-Seq Data Analysis Workflow RawReads Raw Sequencing Reads (FASTQ) QC1 Quality Control (FastQC) RawReads->QC1 Trimming Adapter & Quality Trimming QC1->Trimming Alignment Alignment to Reference Genome Trimming->Alignment Quantification Gene Expression Quantification (Read Counts) Alignment->Quantification QC2 Post-Alignment QC Alignment->QC2 DGE Differential Gene Expression Analysis Quantification->DGE Downstream Downstream Analysis (Pathway Enrichment, etc.) DGE->Downstream

Caption: A typical bioinformatics workflow for analyzing RNA-seq data from raw reads to downstream biological interpretation.

Data Presentation: Summarizing Quantitative Data

The results of the differential gene expression analysis should be presented in a clear and structured table. This allows for easy comparison of gene expression changes between the this compound-treated and vehicle-control groups.

Table 1: Top 10 Differentially Expressed Genes in C2C12 cells treated with 10 µM this compound for 24 hours (Example Data)

Gene SymbolGene Namelog2(Fold Change)p-valueAdjusted p-value (FDR)
Nr1d1Nuclear Receptor Subfamily 1 Group D Member 12.581.2e-153.5e-11
Bmal1Aryl Hydrocarbon Receptor Nuclear Translocator Like-1.753.4e-125.0e-08
DbpD-Box Binding PAR BZIP Transcription Factor2.156.7e-117.8e-07
Per2Period Circadian Regulator 2-1.529.8e-109.1e-06
Cpt1aCarnitine Palmitoyltransferase 1A1.892.3e-091.8e-05
Pdk4Pyruvate Dehydrogenase Kinase 42.015.6e-093.9e-05
Il6Interleukin 6-1.988.1e-084.5e-04
TnfTumor Necrosis Factor-1.651.2e-076.1e-04
Ucp3Uncoupling Protein 31.772.5e-071.1e-03
G6pcGlucose-6-Phosphatase Catalytic Subunit1.634.9e-071.9e-03

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This application note provides a comprehensive guide for designing and conducting an RNA-seq experiment to investigate the transcriptomic effects of the REV-ERB agonist, this compound. By following the detailed protocols for cell culture, treatment, RNA extraction, library preparation, and data analysis, researchers can generate high-quality, reproducible data. The resulting transcriptomic profiles will provide valuable insights into the molecular mechanisms of this compound, aiding in the identification of novel gene targets and pathways modulated by REV-ERB activation. This information is crucial for advancing our understanding of the therapeutic potential of targeting the circadian clock in various disease models.

References

Application Notes and Protocols for GSK-4716 Treatment of HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the treatment of the human hepatoma cell line, HepG2, with GSK-4716, a selective agonist of the Estrogen-Related Receptors β (ERRβ) and γ (ERRγ). The information provided is intended to guide researchers in studying the effects of this compound on gene expression and other cellular processes in HepG2 cells.

Introduction

This compound is a valuable chemical tool for investigating the roles of ERRβ and ERRγ in various physiological and pathological processes. In hepatocytes, ERRγ is a key transcriptional regulator involved in metabolism and cellular responses to stress. These protocols outline the effective concentration and duration for this compound treatment in HepG2 cells to study its biological effects, particularly on gene expression.

Data Presentation

Table 1: Recommended this compound Treatment Conditions for HepG2 Cells
ParameterRecommended ValueNotesCitation
Cell Line HepG2 (Human Hepatocellular Carcinoma)---
Compound This compoundSelective ERRβ/γ agonist[1]
Working Concentration 10 µMThis concentration has been shown to effectively induce changes in target gene expression.[1]
Treatment Duration 12 hoursSufficient time to observe significant changes in the mRNA levels of ERRγ target genes.[1]
Vehicle Control DMSO (Dimethyl sulfoxide)The final concentration of DMSO should be kept consistent across all treatments and should not exceed 0.1% (v/v).

Experimental Protocols

HepG2 Cell Culture

A critical aspect of successful experiments is maintaining healthy and consistently growing HepG2 cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Maintain HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days, or when they reach 80-90% confluency.

  • To passage, wash the cells once with sterile PBS, then add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density. For experiments, a typical seeding density is 2 x 10⁵ cells/well in a 6-well plate.

  • Allow cells to adhere and grow for 24 hours before starting any treatment.

This compound Treatment for Gene Expression Analysis

This protocol describes the treatment of HepG2 cells with this compound to analyze changes in target gene expression by quantitative real-time PCR (qPCR).

Materials:

  • HepG2 cells cultured in 6-well plates

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Vehicle (DMSO)

  • Serum-free DMEM

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., TFR2, ERRγ) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

  • Twenty-four hours after seeding, when the HepG2 cells are approximately 70-80% confluent, replace the growth medium with serum-free DMEM and incubate for at least 4 hours to starve the cells.

  • Prepare the treatment solutions by diluting the this compound stock solution in serum-free DMEM to a final concentration of 10 µM. Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the starvation medium from the cells and add the this compound or vehicle control solutions to the respective wells.

  • Incubate the cells for 12 hours at 37°C and 5% CO₂.[1]

  • After the incubation period, wash the cells once with cold PBS.

  • Lyse the cells directly in the wells and proceed with RNA extraction according to the manufacturer's protocol of your chosen kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR to analyze the relative expression levels of your target genes, normalized to a housekeeping gene.

Mandatory Visualizations

Signaling Pathway of this compound in HepG2 Cells

GSK4716_Pathway cluster_extracellular Extracellular cluster_cell HepG2 Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK4716 This compound ERRg_inactive ERRγ (inactive) GSK4716->ERRg_inactive Enters cell ERRg_active ERRγ (active) ERRg_inactive->ERRg_active Binding & Activation ERRE Estrogen-Related Response Element (ERRE) ERRg_active->ERRE Binds to TargetGenes Target Genes (e.g., TFR2) ERRE->TargetGenes Regulates Transcription Transcription TargetGenes->Transcription

Caption: this compound activates the ERRγ signaling pathway in HepG2 cells.

Experimental Workflow for Gene Expression Analysis

Experimental_Workflow A 1. Seed HepG2 Cells (2x10^5 cells/well in 6-well plate) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Serum Starve (4h in serum-free DMEM) B->C D 4. Treat with 10 µM this compound or Vehicle (DMSO) C->D E 5. Incubate for 12h (37°C, 5% CO2) D->E F 6. RNA Extraction E->F G 7. cDNA Synthesis F->G H 8. qPCR Analysis G->H I 9. Data Analysis H->I

References

Application Notes and Protocols for Studying Dopaminergic Neuron Phenotypes using GSK-4716

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing GSK-4716, a selective agonist of the Estrogen-Related Receptor gamma (ERRγ), to study and promote dopaminergic (DAergic) neuron phenotypes. This document outlines the mechanism of action, experimental procedures, and expected outcomes based on published research.

Introduction

Midbrain dopaminergic neurons are crucial for regulating motor, cognitive, and emotional functions.[1] Their dysfunction is implicated in neurodegenerative diseases like Parkinson's disease. The orphan nuclear receptor ERRγ is highly expressed in the brain and plays a role in the regulation of the DAergic neuronal phenotype.[1] this compound, as an ERRγ agonist, has been shown to increase the expression of key dopaminergic markers, including Tyrosine Hydroxylase (TH) and the Dopamine Transporter (DAT), making it a valuable tool for studying DAergic neuron differentiation and developing potential therapeutic strategies.[1]

Mechanism of Action

This compound promotes the dopaminergic phenotype through a dual mechanism involving the activation of the Protein Kinase A (PKA) / Cyclic AMP Response Element-Binding (CREB) protein signaling pathway.[1]

  • Early Phase (ERRγ-independent): Within hours of treatment, this compound activates CREB signaling in a manner that is independent of ERRγ.[1]

  • Late Phase (ERRγ-dependent): Over a period of days, the continued presence of this compound leads to a sustained increase in CREB signaling that is dependent on ERRγ activation.[1]

This biphasic activation of CREB signaling ultimately leads to the upregulation of key dopaminergic genes, such as TH and DAT.[1]

Signaling Pathway Diagram

Caption: this compound signaling pathway in dopaminergic neurons.

Data Presentation

Table 1: Effects of this compound on Dopaminergic Phenotype Markers
Cell TypeTreatmentOutcomeReference
Differentiated SH-SY5Y cellsThis compoundIncreased DAT and TH expression[1]
Primary cultured DAergic neuronsThis compoundIncreased neurite length[1]
Primary cultured DAergic neuronsThis compoundIncreased number of DAT and TH-double-positive neurons[1]
Table 2: this compound Concentration and Treatment Duration
Cell TypeThis compound ConcentrationTreatment DurationKey ObservationReference
SH-SY5Y cellsDose-dependent3 hoursEarly CREB phosphorylation (ERRγ-independent)[1][2]
SH-SY5Y cellsDose-dependent3 daysSustained CREB phosphorylation (ERRγ-dependent) and increased DAT/TH expression[1][2]

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Start with SH-SY5Y cells or Primary DAergic Neurons differentiate Differentiate SH-SY5Y cells (if applicable) start->differentiate treat Treat with this compound or Vehicle Control differentiate->treat icc Immunocytochemistry (DAT, TH) treat->icc western Western Blot (pCREB, CREB, DAT, TH) treat->western microscopy Microscopy and Image Analysis (Neurite length, Cell counting) icc->microscopy

References

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following GSK-4716 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate changes in protein expression in response to the synthetic Estrogen-Related Receptor (ERR) agonist, GSK-4716.

Introduction

This compound is a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ), which are orphan nuclear receptors that play crucial roles in regulating cellular metabolism, mitochondrial biogenesis, and gene expression.[1][2] By activating ERRβ and ERRγ, this compound can modulate the expression of a variety of downstream target proteins. Western blot analysis is a fundamental technique to detect and quantify these changes in protein expression, providing critical insights into the molecular mechanisms of this compound action.

Mechanism of Action

This compound binds to the ligand-binding domain of ERRβ and ERRγ, initiating a conformational change that promotes the recruitment of coactivators, such as PGC-1α and PGC-1β.[1] This complex then binds to specific DNA sequences known as Estrogen-Related Response Elements (ERREs) in the promoter regions of target genes, leading to the modulation of their transcription and subsequent protein expression.[1] For instance, this compound has been shown to induce the expression of genes involved in fatty acid oxidation and mitochondrial pathways.[1][3]

Data Presentation

The following table summarizes the reported effects of this compound on the expression of various proteins as determined by Western blot and other methods.

Cell Line/SystemTreatment ConditionsTarget ProteinObserved EffectReference
Primary mouse myotubes10 µM this compound for 48 hoursCytochrome cIncreased protein levels[3]
Differentiated C2C12 cellsThis compound (concentration not specified) for 2 to 4 hoursGRα-D isoformRobust increase in immunoreactivity[1]
Hippocampal HT22 cellsThis compound (concentration not specified)5-HT1ARIncreased expression[4]
Bone-marrow-derived macrophages (BMMs)This compound (concentration not specified) for 24 hoursERRγIncreased protein levels[5]
293T cellsThis compound (up to 10 µM) for 18 hoursFLAG-ERRγDose-dependent degradation[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the general workflow for Western blot analysis.

GSK4716 This compound ERRbg ERRβ/γ GSK4716->ERRbg Binds to Coactivators Coactivators (e.g., PGC-1α) ERRbg->Coactivators Recruits ERRE ERRE Coactivators->ERRE Binds to TargetGenes Target Gene Transcription ERRE->TargetGenes Activates ProteinExpression Altered Protein Expression TargetGenes->ProteinExpression

Caption: this compound signaling pathway.

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection & Analysis a Cell Culture & this compound Treatment b Cell Lysis & Protein Extraction a->b c Protein Quantification (BCA Assay) b->c d SDS-PAGE c->d e Protein Transfer to Membrane d->e f Blocking e->f g Primary Antibody Incubation f->g h Secondary Antibody Incubation g->h i Detection (Chemiluminescence) h->i j Data Analysis i->j

Caption: Western blot experimental workflow.

Detailed Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis on cultured cells treated with this compound.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line in appropriate culture dishes or plates. Allow the cells to adhere and reach 60-80% confluency.[7][8]

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1-10 µM).[3][9]

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.[7][8]

  • Incubation: Incubate the cells for the desired time periods (e.g., 2, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.[7][8]

Protocol 2: Cell Lysis and Protein Extraction
  • Cell Harvesting:

    • For Adherent Cells: After treatment, place the culture dishes on ice and aspirate the medium. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7][10]

    • For Suspension Cells: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.[8]

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish or cell pellet.[7][8]

  • Scraping and Collection: For adherent cells, use a cold plastic cell scraper to scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7][10]

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[11]

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.[11]

Protocol 3: Protein Quantification
  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

  • Normalize the protein concentrations of all samples to ensure equal loading for the Western blot.

Protocol 4: SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[7]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel according to standard procedures to separate the proteins by size.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[10][11]

Protocol 5: Immunodetection
  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[8][10]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8][10]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[7][8]

  • Final Washes: Repeat the washing step as described above.[7]

  • Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol. Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system or X-ray film.[7][8]

Protocol 6: Data Analysis
  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

  • Compare the normalized protein expression levels between the this compound-treated and vehicle control groups.

References

Application Notes and Protocols for Inducing Gene Expression in Primary Myotubes with GSK-4716

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-4716 is a potent and selective synthetic agonist for the Estrogen-Related Receptors β (ERRβ) and γ (ERRγ)[1]. These orphan nuclear receptors are key regulators of cellular energy metabolism. In skeletal muscle, ERRγ plays a crucial role in promoting mitochondrial biogenesis and enhancing oxidative capacity[2]. Activation of ERRβ/γ by this compound in primary myotubes has been shown to induce a coordinated transcriptional program, leading to the increased expression of genes involved in mitochondrial function and fatty acid oxidation. This makes this compound a valuable tool for studying the molecular mechanisms of muscle metabolism and for the development of therapeutics targeting metabolic diseases.

Mechanism of Action

This compound functions by binding to and activating ERRβ and ERRγ. As constitutively active orphan nuclear receptors, ERRs do not require a natural ligand for their activity but their function is modulated by co-regulators[3]. Upon activation by this compound, ERRβ/γ recruits coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PGC-1β[1]. This complex then binds to specific DNA sequences, known as Estrogen-Related Receptor Response Elements (ERREs), in the promoter regions of target genes. This binding initiates the transcription of genes that drive mitochondrial biogenesis and enhance oxidative metabolism[1][2].

Data Presentation

Treatment of primary mouse myotubes with this compound leads to a significant upregulation of key metabolic genes. The following tables summarize the quantitative changes in gene expression and functional protein levels observed after treatment.

Table 1: Gene Expression Changes in Primary Mouse Myotubes Treated with this compound

Gene SymbolGene NameFunctionFold Change (approx.)
Ppargc1aPeroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α)Master regulator of mitochondrial biogenesis~2.5
Ppargc1bPeroxisome proliferator-activated receptor gamma coactivator 1-beta (PGC-1β)Coactivator for nuclear receptors~2.0
EsrrgEstrogen-related receptor gammaNuclear receptor, target of this compound~2.0
Cpt1bCarnitine palmitoyltransferase 1BRate-limiting enzyme in fatty acid oxidation~3.0
Atp5bATP synthase, H+ transporting, mitochondrial F1 complex, beta polypeptideComponent of ATP synthase~2.0
Idh3aIsocitrate dehydrogenase 3 (NAD+) alphaEnzyme in the citric acid cycle~1.5

Data is estimated from graphical representations in Rangwala SM, et al. J Biol Chem. 2010.[2]

Table 2: Changes in Mitochondrial Protein Levels and Activity

ParameterMethod of MeasurementResult
Cytochrome c Protein LevelWestern BlotIncreased
Citrate Synthase ActivityEnzyme Activity AssayIncreased

Source: Rangwala SM, et al. J Biol Chem. 2010.[2]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Mouse Myoblasts

This protocol describes the isolation of primary myoblasts from mouse skeletal muscle, which can then be differentiated into myotubes for treatment with this compound.

Materials:

  • Hindlimb muscles from 3-4 week old mice

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin

  • Collagenase Type II

  • Dispase

  • Gentamicin

  • 70 µm cell strainer

  • Matrigel-coated culture dishes

Procedure:

  • Euthanize mice according to approved institutional guidelines.

  • Dissect hindlimb muscles and place them in cold DMEM.

  • Mince the muscle tissue into a fine slurry.

  • Digest the tissue with Collagenase Type II and Dispase at 37°C.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the filtered suspension to pellet the cells.

  • Resuspend the cell pellet in growth medium (DMEM with 20% FBS and Penicillin-Streptomycin) and plate on Matrigel-coated dishes.

  • Allow myoblasts to proliferate, changing the growth medium every 48 hours.

Protocol 2: Differentiation of Primary Myoblasts into Myotubes

Materials:

  • Confluent primary myoblasts

  • Differentiation medium (DMEM with 2% Horse Serum and Penicillin-Streptomycin)

Procedure:

  • Once primary myoblasts reach 80-90% confluency, aspirate the growth medium.

  • Wash the cells with sterile PBS.

  • Add differentiation medium to induce myotube formation.

  • Incubate the cells for 48-72 hours, allowing for the formation of multinucleated myotubes.

Protocol 3: Treatment of Primary Myotubes with this compound

Materials:

  • Differentiated primary myotubes

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Differentiation medium

Procedure:

  • Prepare a working solution of this compound in differentiation medium to a final concentration of 10 µM.

  • Prepare a vehicle control solution with the same final concentration of DMSO as the this compound solution.

  • Aspirate the old differentiation medium from the myotube cultures.

  • Add the this compound working solution or the vehicle control to the respective wells.

  • Incubate the cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂[2].

Protocol 4: RNA Isolation and Quantitative Real-Time PCR (qPCR)

Materials:

  • Treated primary myotubes

  • RNA lysis buffer (e.g., TRIzol)

  • Chloroform

  • Isopropanol

  • 75% Ethanol

  • Nuclease-free water

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (refer to Table 1 for target genes)

Procedure:

  • RNA Isolation: a. Lyse the cells directly in the culture dish using a suitable RNA lysis buffer. b. Transfer the lysate to a microcentrifuge tube and proceed with a phenol-chloroform extraction. c. Precipitate the RNA with isopropanol, wash with 75% ethanol, and resuspend the RNA pellet in nuclease-free water. d. Quantify the RNA and assess its purity.

  • Reverse Transcription: a. Synthesize cDNA from the isolated RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR: a. Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers. b. Run the qPCR reaction on a real-time PCR instrument. c. Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a suitable housekeeping gene (e.g., B2m or Gapdh).

Mandatory Visualizations

GSK4716_Signaling_Pathway GSK4716 This compound ERRbg ERRβ/γ GSK4716->ERRbg Activates PGC1a PGC-1α ERRbg->PGC1a Recruits PGC1b PGC-1β ERRbg->PGC1b Recruits ERRE ERRE PGC1a->ERRE Binds to PGC1b->ERRE Binds to TargetGenes Target Genes (Ppargc1a, Cpt1b, Atp5b, etc.) ERRE->TargetGenes Induces Transcription MitochondrialBiogenesis Mitochondrial Biogenesis & Oxidative Metabolism TargetGenes->MitochondrialBiogenesis Promotes

Caption: this compound signaling pathway in primary myotubes.

Experimental_Workflow Start Isolate & Culture Primary Myoblasts Differentiate Differentiate into Myotubes Start->Differentiate Treat Treat with this compound (10 µM) or Vehicle (DMSO) for 48h Differentiate->Treat RNA_Isolation Isolate Total RNA Treat->RNA_Isolation cDNA_Synthesis Synthesize cDNA RNA_Isolation->cDNA_Synthesis qPCR Perform qPCR Analysis cDNA_Synthesis->qPCR Data_Analysis Analyze Gene Expression (ΔΔCt Method) qPCR->Data_Analysis

Caption: Experimental workflow for this compound treatment.

References

Application Notes and Protocols: Measuring GSK-4716 Activity with a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-4716 is a potent and selective synthetic agonist for the Estrogen-Related Receptors gamma (ERRγ) and beta (ERRβ)[1][2]. ERRγ is an orphan nuclear receptor that functions as a constitutive transcriptional activator, playing a crucial role in regulating cellular metabolism, mitochondrial biogenesis, and energy homeostasis[3][4][5]. As a key regulator in various physiological processes, ERRγ has emerged as an attractive therapeutic target for metabolic diseases[6].

This document provides detailed application notes and protocols for quantifying the activity of this compound using a luciferase reporter assay. This assay is a robust and sensitive method for characterizing the potency and efficacy of ERRγ modulators. The primary method described herein utilizes a GAL4-ERRγ ligand-binding domain (LBD) fusion protein and a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).

Signaling Pathway of this compound and ERRγ

This compound activates ERRγ, which, in the absence of a known natural ligand, is constitutively active[4][5]. Upon binding this compound, the transcriptional activity of ERRγ is enhanced. ERRγ then recruits co-activators, such as PGC-1α, to the promoter regions of its target genes[1][7]. This complex initiates the transcription of genes involved in critical metabolic pathways, including fatty acid oxidation and the tricarboxylic acid (TCA) cycle[1][8]. The luciferase reporter assay for this compound activity leverages a chimeric receptor system where the ERRγ LBD is fused to the Gal4 DNA-binding domain. Activation of this chimera by this compound drives the expression of a luciferase reporter gene.

GIST_GSK4716_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK4716 This compound GSK4716_cyto This compound GSK4716->GSK4716_cyto Cellular Uptake ERRg ERRγ GSK4716_cyto->ERRg Binding & Activation PGC1a PGC-1α (Co-activator) ERRg->PGC1a Recruitment DNA Target Gene Promoter (ERRE) ERRg->DNA Binding to Estrogen-Related Response Element (ERRE) PGC1a->DNA Binding to Estrogen-Related Response Element (ERRE) Transcription Gene Transcription (e.g., Metabolic Genes) DNA->Transcription Initiation

Caption: Signaling pathway of this compound via ERRγ activation.

Data Presentation

The following table summarizes representative quantitative data for this compound activity determined by a luciferase reporter assay.

ParameterValueCell LineNotesReference
EC50 1.3 µMHEK293Half-maximal effective concentration for ERRγ activation.[2]
Fold Induction ~2.0-foldHepG2Reporter gene expression increase with 1 µM this compound.[9]
Treatment Time 18 - 24 hoursHEK293TTypical incubation time for observing significant reporter activity.[10][11]

Experimental Protocols

Principle

This protocol employs a dual-luciferase reporter assay system to specifically measure the activation of the ERRγ ligand-binding domain. Cells are co-transfected with two plasmids:

  • An expression vector encoding a fusion protein of the Gal4 DNA-binding domain and the human ERRγ ligand-binding domain (Gal4-ERRγ LBD).

  • A reporter vector containing a promoter with multiple copies of the Gal4 Upstream Activator Sequence (UAS) driving the expression of Firefly luciferase (pFR-Luc).

A second reporter, Renilla luciferase, is often co-expressed from the expression or a separate vector to serve as an internal control for transfection efficiency and cell viability. The activity of this compound is quantified by measuring the induction of Firefly luciferase activity, normalized to the Renilla luciferase activity.

Experimental Workflow

GIST_Experimental_Workflow cluster_prep Preparation cluster_transfection Transfection & Treatment cluster_assay Assay & Analysis A 1. Cell Seeding (e.g., HEK293T cells in 96-well plates) B 2. Co-transfection - Gal4-ERRγ LBD Plasmid - UAS-Luciferase Reporter Plasmid A->B C 3. Incubation (24h) B->C D 4. Treatment with this compound (Dose-response concentrations) C->D E 5. Incubation (18-24h) D->E F 6. Cell Lysis E->F G 7. Luciferase Assay - Add LAR II (Firefly) - Measure Luminescence F->G H 8. Quench & Second Read - Add Stop & Glo® (Renilla) - Measure Luminescence G->H I 9. Data Analysis - Normalize Firefly to Renilla - Plot Dose-Response Curve H->I

Caption: Workflow for the this compound luciferase reporter assay.

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293T) cells are recommended due to their high transfection efficiency.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Plasmids:

    • Expression plasmid for Gal4-ERRγ LBD fusion protein.

    • Reporter plasmid with Gal4 UAS driving Firefly luciferase (e.g., pFR-Luc).

    • Internal control plasmid expressing Renilla luciferase (e.g., pRL-TK).

  • Transfection Reagent: Lipofectamine™ 2000 or a similar high-efficiency reagent.

  • This compound: Prepare a stock solution in DMSO.

  • Assay Plate: White, opaque 96-well plates suitable for luminescence measurements.

  • Dual-Luciferase® Reporter Assay System: (e.g., from Promega) containing Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent.

  • Luminometer: Plate reader capable of measuring luminescence.

Detailed Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture HEK293T cells until they reach 70-80% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 1.5 - 2.0 x 104 cells per well in 100 µL of medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

Day 2: Transfection

  • Prepare the transfection mixture. For each well, combine:

    • 100 ng of Gal4-ERRγ LBD expression plasmid.

    • 100 ng of UAS-luciferase reporter plasmid.

    • 10 ng of Renilla luciferase control plasmid.

  • Follow the manufacturer's protocol for your chosen transfection reagent to form DNA-lipid complexes.

  • Add the transfection complexes to the cells.

  • Gently swirl the plate to ensure even distribution.

  • Incubate for 24 hours at 37°C and 5% CO2.

Day 3: Compound Treatment

  • Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 10 nM to 30 µM to generate a full dose-response curve. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.

  • Carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the appropriate wells.

  • Incubate the plate for 18-24 hours at 37°C and 5% CO2.

Day 4: Luciferase Assay and Data Acquisition

  • Equilibrate the Dual-Luciferase® reagents to room temperature.

  • Remove the culture medium from the wells.

  • Wash the cells once with 100 µL of phosphate-buffered saline (PBS).

  • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis.

  • Set up the luminometer to perform two injections and readings per well.

  • Add 100 µL of Luciferase Assay Reagent II (LAR II) to the first well and measure the Firefly luciferase activity.

  • Immediately after the first reading, inject 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luminescence.

  • Repeat for all wells of the plate.

Data Analysis
  • Normalization: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Unit (RLU).

    • RLU = (Firefly Luminescence) / (Renilla Luminescence)

  • Fold Induction: Calculate the fold induction for each this compound concentration by dividing its average RLU by the average RLU of the vehicle control.

    • Fold Induction = (RLUthis compound) / (RLUVehicle)

  • Dose-Response Curve: Plot the fold induction against the logarithm of the this compound concentration.

  • EC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the EC50 value from the dose-response curve.

Conclusion

The luciferase reporter assay is a highly effective method for characterizing the activity of ERRγ agonists like this compound. The protocol described provides a robust framework for determining compound potency (EC50) and efficacy (fold induction) in a high-throughput format. This assay is an invaluable tool for primary screening and lead optimization in drug discovery programs targeting ERRγ.

References

Troubleshooting & Optimization

GSK-4716 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK-4716, a selective agonist of the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic phenolic acyl hydrazone that acts as a selective agonist for the orphan nuclear receptors ERRβ and ERRγ.[1] It displays selectivity for ERRβ/γ over ERRα and the classical estrogen receptors. This compound activates these receptors, leading to the regulation of target gene expression involved in cellular energy metabolism, mitochondrial biogenesis, and other physiological processes.[2][3]

Q2: What are the primary solvents for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is practically insoluble in water.

Troubleshooting Guide

Issue: My this compound is not dissolving properly.

  • Solution 1: Use the correct solvent. Ensure you are using an appropriate solvent such as DMSO or ethanol.

  • Solution 2: Sonication and gentle heating. If the compound does not readily dissolve, brief sonication or warming the solution (e.g., in a 37°C water bath) can aid dissolution.[2] Be cautious with heat to avoid degradation of the compound.

  • Solution 3: Use fresh, high-quality solvent. DMSO can absorb moisture from the air, which can reduce its effectiveness as a solvent for hydrophobic compounds. Use freshly opened, anhydrous grade DMSO for preparing stock solutions.

Issue: My this compound precipitates when I add it to my aqueous cell culture medium.

This is a common issue with hydrophobic compounds dissolved in DMSO when diluted into an aqueous environment.

  • Solution 1: Check the final DMSO concentration. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[4][5][6][7] Exceeding this concentration can not only be toxic to cells but also increase the likelihood of your compound precipitating. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[6]

  • Solution 2: Perform serial dilutions. Instead of adding a small volume of a highly concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps in media. This gradual decrease in DMSO concentration can help keep the compound in solution.

  • Solution 3: Pre-warm the media. Adding the compound to pre-warmed (37°C) media can sometimes help maintain solubility.

  • Solution 4: Increase the serum concentration (if applicable). For some compounds, the presence of serum in the culture media can help to stabilize them and prevent precipitation.

  • Solution 5: Vortexing during dilution. When adding the this compound stock solution to the media, vortex the media gently to ensure rapid and even distribution, which can prevent localized high concentrations that lead to precipitation.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

SolventConcentrationNotes
DMSO≥ 100 mg/mL (354.18 mM)Sonication is recommended.[4]
EthanolSoluble to 100 mM
WaterInsoluble
In vivo Formulation 1≥ 2.5 mg/mL (8.85 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2]
In vivo Formulation 2≥ 2.5 mg/mL (8.85 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).[2]
In vivo Formulation 3≥ 2.5 mg/mL (8.85 mM)10% DMSO, 90% Corn Oil.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolving the Compound: Vortex the solution until the compound is completely dissolved. If necessary, sonicate the tube briefly in a water bath sonicator.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solution for Cell Culture
  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm Media: Warm your cell culture media to 37°C.

  • Serial Dilution (Recommended):

    • Prepare an intermediate dilution of the stock solution in your cell culture media. For example, add 2 µL of a 10 mM stock solution to 998 µL of media to get a 20 µM intermediate solution.

    • From this intermediate solution, add the required volume to your cells to achieve the final desired concentration. This ensures the final DMSO concentration remains low.

  • Direct Dilution (for lower concentrations):

    • For lower final concentrations, you may be able to add the stock solution directly to the media. Ensure that the volume of DMSO added does not exceed 0.5% of the total media volume.

    • Add the stock solution dropwise to the media while gently vortexing or swirling the tube to ensure rapid mixing.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture media.

Protocol 3: Preparation of this compound Formulation for In Vivo Experiments

This protocol is an example for a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • Prepare a Concentrated Stock: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Add Co-solvents Sequentially: For a 1 mL final volume:

    • To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

    • Add 450 µL of saline to the solution and mix well.

  • Final Concentration: This procedure will yield a 2.5 mg/mL solution of this compound.

  • Administration: It is recommended to prepare this formulation fresh on the day of use. If precipitation occurs during preparation, gentle warming and sonication can be used to aid dissolution.[2]

Visualizations

Signaling Pathway of this compound

GSK4716_Signaling_Pathway GSK4716 This compound ERRbg ERRβ / ERRγ (Nuclear Receptor) GSK4716->ERRbg Binds & Activates ERRE Estrogen-Related Response Element (ERRE) ERRbg->ERRE Binds to DNA Coactivators Coactivators (e.g., PGC-1α/β) Coactivators->ERRbg Recruited by TFIIH TFIIH TFIIH->ERRbg Interacts with TargetGenes Target Gene Transcription ERRE->TargetGenes Initiates MitochondrialBiogenesis Mitochondrial Biogenesis & Fatty Acid Oxidation TargetGenes->MitochondrialBiogenesis GRsignaling Glucocorticoid Receptor Signaling TargetGenes->GRsignaling

Caption: this compound activates ERRβ/γ, leading to the recruitment of co-activators or interaction with TFIIH, which initiates the transcription of target genes involved in metabolism and signaling.

Experimental Workflow for In Vitro this compound Preparation

GSK4716_In_Vitro_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve stock 10-100 mM Stock Solution (Store at -20°C/-80°C) dissolve->stock dilute Dilute in Pre-warmed Cell Culture Media stock->dilute check_precipitate Precipitation? dilute->check_precipitate troubleshoot Troubleshoot: - Use serial dilution - Ensure final DMSO <0.5% check_precipitate->troubleshoot Yes final_solution Final Working Solution check_precipitate->final_solution No troubleshoot->dilute add_to_cells Add to Cells final_solution->add_to_cells end End add_to_cells->end

Caption: A logical workflow for preparing this compound for in vitro experiments, including a troubleshooting step for precipitation issues.

References

potential off-target effects of GSK-4716

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GSK-4716. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: this compound is a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1][2][3][4][5] It displays selectivity for these receptors over ERR alpha (ERRα) and the classical estrogen receptors.[2][3][5]

Q2: Have any comprehensive off-target screening studies, such as a KinomeScan, been published for this compound?

A2: Based on currently available public information, no comprehensive off-target screening data from assays like a broad kinase panel (e.g., KINOMEscan) or a wide-ranging receptor panel for this compound has been published. Therefore, a complete profile of its potential off-target interactions is not fully characterized in the public domain.

Q3: Are there any known functional "off-target" or cross-talk effects of this compound that I should be aware of in my experiments?

A3: Yes, while direct binding to other targets has not been extensively profiled, this compound is known to induce downstream effects that involve cross-talk with other signaling pathways. The most well-documented of these is the modulation of the glucocorticoid receptor (GR) signaling pathway.[4][6] Treatment of skeletal muscle cells with this compound has been shown to increase the expression of GRα.[4][6] It also induces the expression of GR target genes.[6] Additionally, in hippocampal cells, this compound has been found to increase the expression of the serotonin receptor 1A (5-HT1AR) through interaction with the GR.[7]

Q4: My experimental results show changes in glucocorticoid-responsive genes after treatment with this compound. Is this expected?

A4: Yes, this is an expected downstream effect of this compound treatment in certain cell types. This compound, through its activation of ERRγ, can lead to an increase in the expression of the glucocorticoid receptor (GR) and its target genes.[6] Therefore, observing changes in glucocorticoid-responsive gene expression is consistent with the known functional cross-talk of the ERRγ signaling pathway.

Q5: Could this compound have effects on cellular metabolism that are independent of its primary ERRβ/γ target?

A5: While this compound's primary mechanism for influencing metabolism is through ERRβ/γ, which are key regulators of cellular metabolism, the possibility of effects independent of these receptors cannot be entirely ruled out without comprehensive off-target screening. However, the known metabolic effects of this compound, such as the induction of genes involved in fatty acid oxidation and mitochondrial biogenesis, are consistent with ERRγ activation.[1][4]

Data Presentation

Table 1: Quantitative Data for this compound Activity

TargetAssay TypeValueReference
ERRγCell-based Reporter AssayEC50: 1.3 µM[1][3]
ERRγFRET AssayIC50: 2 µM[8]

Experimental Protocols

Protocol 1: Luciferase Reporter Assay for ERRγ Activation

This protocol is designed to quantify the agonist activity of this compound on the Estrogen-Related Receptor γ (ERRγ) in a cell-based luciferase reporter assay.

Materials:

  • HEK293T cells (or other suitable host cell line)

  • ERRγ expression vector (e.g., pCMX-GAL4-hERRγ LBD)

  • Luciferase reporter vector with GAL4 upstream activating sequences (UAS) (e.g., pGL4.35[luc2P/9XGAL4 UAS/Hygro])

  • Control vector expressing Renilla luciferase (for normalization)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • This compound

  • DMSO (vehicle control)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the ERRγ expression vector, the luciferase reporter vector, and the Renilla control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle (DMSO).

  • Incubation: Incubate the treated cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Quantitative RT-PCR (qRT-PCR) for Downstream Gene Expression in C2C12 cells

This protocol is for analyzing the effect of this compound on the expression of downstream target genes (e.g., Ppargc1a, Gr) in differentiated C2C12 myotubes.

Materials:

  • C2C12 myoblasts

  • Growth medium (DMEM with 10% FBS)

  • Differentiation medium (DMEM with 2% horse serum)

  • This compound

  • DMSO (vehicle control)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Ppargc1a, Gr, Actb as a housekeeping gene)

  • qPCR instrument

Procedure:

  • Cell Culture and Differentiation: Culture C2C12 myoblasts in growth medium until they reach confluency. Induce differentiation by switching to differentiation medium. Allow the cells to differentiate into myotubes for 4-5 days.

  • Compound Treatment: Treat the differentiated C2C12 myotubes with the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using a suitable qPCR master mix, the synthesized cDNA, and primers for your target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells, normalized to the expression of a stable housekeeping gene.

Mandatory Visualizations

GSK4716_Primary_Pathway GSK4716 This compound ERRgy ERRβ / ERRγ GSK4716->ERRgy Binds & Activates TargetGenes Target Genes (e.g., Fatty Acid Oxidation) ERRgy->TargetGenes Promotes Transcription PGC1a_b PGC-1α / PGC-1β Co-activators PGC1a_b->ERRgy Co-activates Mitochondrial_Biogenesis Mitochondrial Biogenesis & Metabolic Regulation TargetGenes->Mitochondrial_Biogenesis

Caption: Primary signaling pathway of this compound.

GSK4716_Crosstalk_Pathway cluster_err ERRγ Pathway cluster_gr Glucocorticoid Receptor Pathway GSK4716 This compound ERRg ERRγ GSK4716->ERRg Activates GR Glucocorticoid Receptor (GR) Expression ERRg->GR Increases Expression GR_Targets GR Target Genes (e.g., MAO-A) GR->GR_Targets Promotes Transcription

Caption: Cross-talk between this compound-activated ERRγ and the Glucocorticoid Receptor pathway.

References

GSK-4716 stability in culture medium over time

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of GSK-4716 in culture medium, along with troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in cell culture medium?

Q2: What are the potential signs of this compound degradation in my experiment?

Inconsistent or lower-than-expected biological activity, changes in the color or clarity of the culture medium, or the appearance of precipitate can all be indicators of compound degradation or poor solubility.[1] If you observe such issues, it is crucial to troubleshoot the potential causes.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.[4][5] Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[4][5] Store these aliquots at -20°C or -80°C for long-term stability.[5] When preparing working solutions, dilute the stock solution in pre-warmed culture medium.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced or inconsistent biological effect Compound degradation over the course of the experiment.Perform a stability study of this compound in your specific culture medium and under your experimental conditions. Consider refreshing the medium with a freshly prepared compound at regular intervals for long-term experiments.
Precipitation in culture medium The concentration of this compound exceeds its solubility limit in the aqueous medium.Try using a lower final concentration of the compound. Optimize the dilution method by performing a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also help prevent precipitation.[1]
Interaction with components in the culture medium, such as serum proteins.Test the compound's stability in a simpler, serum-free medium to identify potential interactions.[1]
Variability between experiments Inconsistent preparation of this compound working solutions.Ensure accurate and consistent pipetting techniques. Prepare fresh working solutions for each experiment from a thawed aliquot of the stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[5]
Differences in cell culture conditions.Maintain consistent cell seeding densities, incubation times, and other experimental parameters.

Experimental Protocols

Protocol for Assessing this compound Stability in Culture Medium

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Your chosen cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC or LC-MS system

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • Organic solvent for protein precipitation (e.g., acetonitrile with 0.1% formic acid)

Procedure:

  • Prepare this compound Spiked Medium: Prepare a solution of this compound in your pre-warmed cell culture medium at the desired final concentration.

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked medium. This will serve as your reference for 100% compound stability.

  • Incubation: Place the remaining spiked medium in a 37°C incubator under the same conditions as your experiments.

  • Time Point Sampling: Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • Sample Processing: For each time point, precipitate proteins by adding three volumes of cold organic solvent to one volume of the medium sample. Vortex and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of this compound using a validated HPLC or LC-MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Data Presentation:

Time Point (Hours)This compound Remaining (%)
0100
2[Example Data]
4[Example Data]
8[Example Data]
24[Example Data]
48[Example Data]
72[Example Data]

Signaling Pathway and Experimental Workflow

This compound is an agonist of the Estrogen-Related Receptors β (ERRβ) and γ (ERRγ).[6][7] These are orphan nuclear receptors that play a role in regulating gene expression.

GSK4716_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus GSK4716 This compound ERR ERRβ/γ GSK4716->ERR Binds to CoR Co-repressor Complex ERR->CoR Releases DNA Target Gene Promoters ERR->DNA Binds to Transcription Altered Gene Transcription DNA->Transcription Regulates Experimental_Workflow A Prepare this compound Spiked Culture Medium B Collect T=0 Sample A->B C Incubate at 37°C A->C E Protein Precipitation B->E D Collect Samples at Various Time Points C->D D->E F HPLC or LC-MS Analysis E->F G Calculate % Remaining F->G

References

Technical Support Center: GSK-4716 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing GSK-4716 in in vivo experiments. The following information addresses common challenges related to vehicle selection, formulation, and administration to ensure experimental success and data reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is vehicle selection so critical for in vivo studies?

A1: this compound is a selective agonist for the Estrogen-Related Receptors ERRβ and ERRγ.[1][2] Like many small molecule compounds, it is highly soluble in organic solvents such as DMSO and ethanol but has poor solubility in aqueous solutions.[1] For in vivo administration, the compound must be dissolved in a vehicle that is both non-toxic to the animal and capable of keeping the compound in solution to ensure accurate dosing and bioavailability. An improper vehicle can lead to precipitation, inconsistent results, and potential toxicity.[3][4]

Q2: What are the recommended starting formulations for this compound for in vivo administration?

A2: Due to its hydrophobic nature, this compound requires a co-solvent system for in vivo use. Several formulations have been successfully used to achieve stable solutions for administration. The choice of vehicle depends on the required concentration, route of administration, and institutional guidelines.[3][5] It is always recommended to include a vehicle-only control group in your study.[5]

Q3: My this compound formulation is showing precipitation. What are the common causes and how can I fix it?

A3: Precipitation is a common issue with hydrophobic compounds and can arise from several factors:

  • Improper Mixing Order: The order of solvent addition is critical. This compound should first be fully dissolved in an organic solvent like DMSO before adding aqueous components.[4]

  • Hygroscopic DMSO: DMSO readily absorbs water from the air, which can decrease its ability to dissolve this compound. Always use fresh, anhydrous DMSO.[6]

  • High Drug Concentration: The concentration of this compound may be too high for the chosen vehicle system.[4]

  • Low Temperature: Reduced temperature can decrease the solubility of the compound. Gentle warming may help, but avoid excessive heat which could degrade the compound.[6][7]

  • Sonication: Brief sonication can help dissolve the compound and break up small precipitates.[6][7][8]

Q4: I am observing adverse effects in my vehicle control group. What could be the cause?

A4: Adverse effects in a vehicle control group are often linked to the components of the vehicle itself. High concentrations of organic solvents like DMSO can cause local irritation or systemic toxicity.[5] It is crucial to minimize the percentage of organic co-solvents in the final formulation as much as possible without compromising the solubility of this compound.[3] Always assess the toxicity of your chosen vehicle in a small cohort of animals before proceeding with a large-scale experiment.[3]

Q5: What is the primary mechanism of action for this compound?

A5: this compound is a selective agonist of Estrogen-Related Receptors ERRβ and ERRγ.[1] These are orphan nuclear receptors that act as transcriptional repressors.[9] Upon activation by this compound, ERRγ recruits co-repressors, which in turn regulate the expression of target genes involved in various physiological processes, including metabolism and development.[7][10] For example, this compound can induce the expression of PGC-1α and PGC-1β, which are key regulators of mitochondrial function and energy metabolism.[7]

Quantitative Data Summary

The following tables provide key data for the formulation and use of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight282.34 g/mol [1]
FormulaC₁₇H₁₈N₂O₂[1]
AppearanceWhite to off-white solid[7]
Purity>99%[1]
StorageStore at +4°C[1]
SolubilitySoluble to 100 mM in DMSO and ethanol[1]

Table 2: Recommended Vehicle Formulations for In Vivo Administration of this compound

Formulation Composition (by volume)Achievable SolubilitySource
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL[7]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline4 mg/mL[8]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[7]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Vehicle for this compound

This protocol details the preparation of the commonly used vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . The order of addition is critical for preventing precipitation.

  • Weigh Compound: Accurately weigh the required amount of this compound powder.

  • Dissolve in DMSO: Add 10% of the final desired volume of fresh, anhydrous DMSO to the this compound powder. Vortex or sonicate until the compound is completely dissolved.

  • Add PEG300: Add 40% of the final volume of PEG300 to the solution. Mix thoroughly until the solution is clear.

  • Add Tween-80: Add 5% of the final volume of Tween-80. Mix thoroughly until the solution is clear.

  • Add Saline: Slowly add 45% of the final volume of sterile saline to the mixture, vortexing as you add.

  • Final Inspection: The final solution should be clear. If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[7] It is strongly recommended to prepare this formulation fresh on the day of use.[7]

Visualizations

G start_end start_end process_step process_step decision decision output output Start Start Weigh Weigh this compound Start->Weigh Dissolve_DMSO Dissolve in DMSO Weigh->Dissolve_DMSO Add_PEG Add PEG300 & Mix Dissolve_DMSO->Add_PEG Add_Tween Add Tween-80 & Mix Add_PEG->Add_Tween Add_Saline Add Saline & Mix Add_Tween->Add_Saline Check_Clarity Is Solution Clear? Add_Saline->Check_Clarity Sonicate Gently Warm / Sonicate Check_Clarity->Sonicate No Ready Formulation Ready for Dosing Check_Clarity->Ready Yes Sonicate->Check_Clarity End End Ready->End

Caption: Workflow for preparing a this compound in vivo formulation.

G issue issue question question solution solution Precipitation Precipitation Observed MixingOrder Was correct mixing order followed? Precipitation->MixingOrder FreshDMSO Was fresh/anhydrous DMSO used? MixingOrder->FreshDMSO Yes Remake Remake solution following protocol exactly MixingOrder->Remake No Concentration Is concentration too high? FreshDMSO->Concentration Yes UseFresh Discard and remake using fresh DMSO FreshDMSO->UseFresh No ReduceConc Reduce final concentration Concentration->ReduceConc Yes

Caption: Troubleshooting logic for formulation precipitation issues.

G compound compound receptor receptor corepressor corepressor gene gene effect effect GSK4716 This compound (Agonist) ERRg ERRγ (Nuclear Receptor) GSK4716->ERRg activates NCoR NCoR/HDAC3 (Co-repressors) ERRg->NCoR recruits TargetGene Target Gene NCoR->TargetGene binds to promoter Transcription Transcription Repressed TargetGene->Transcription leads to

Caption: Simplified signaling pathway of this compound as an ERRγ agonist.

References

minimizing GSK-4716 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK-4716. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize potential toxicity and effectively use this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic small molecule that acts as a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1][2] It displays selectivity for these receptors over ERRα and the classical estrogen receptors.[2] As an ERRβ/γ agonist, this compound can modulate the transcriptional activity of these nuclear receptors, influencing the expression of genes involved in various cellular processes.

Q2: What is the recommended working concentration for this compound in cell culture?

The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. The half-maximal effective concentration (EC50) for ERRγ activation has been reported to be 1.3 µM.[2][3] Based on published studies, a concentration range of 1 µM to 10 µM is a common starting point for in vitro experiments. However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.

Q3: How should I dissolve and store this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1][4][5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM) and store it at -20°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is important to keep the final DMSO concentration in the culture medium low, typically below 0.5%, to avoid solvent-induced toxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: Are there any known off-target effects of this compound?

While this compound is described as a selective ERRβ/γ agonist, like most small molecules, the possibility of off-target effects cannot be entirely ruled out. Some studies have noted that this compound can influence signaling pathways that may be independent of its direct action on ERRγ in the short term. For example, one study observed early activation of CREB signaling independent of ERRγ.[7] It is always good practice to include appropriate controls in your experiments to help distinguish between on-target and potential off-target effects.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter when using this compound in cell culture.

Problem Possible Cause Recommended Solution
High levels of cell death observed at the expected effective concentration. The effective concentration of this compound may be close to or overlap with its toxic concentration in your specific cell line.Perform a comprehensive dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or toxic concentration (TC50). This will help you identify a therapeutic window where you observe the desired biological effect with minimal toxicity.
The cell line is particularly sensitive to this compound.Consider reducing the treatment duration. A time-course experiment can help determine the minimum exposure time required to observe the desired effect.
The final concentration of the solvent (DMSO) is too high.Ensure the final DMSO concentration in your cell culture medium is below 0.5%. Always include a vehicle control with the same DMSO concentration to assess solvent toxicity.[6]
Inconsistent or not reproducible results between experiments. Variability in cell health and passage number.Use cells that are in the logarithmic growth phase and have a consistent passage number. Avoid using cells that are over-confluent.[6]
Degradation of this compound stock solution.Prepare fresh dilutions of this compound from your frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
Inconsistent incubation times.Standardize the incubation times for cell seeding, this compound treatment, and any subsequent assay steps across all experiments.[6]
No observable effect of this compound treatment. The concentration of this compound is too low.Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration for your cell line.
The cell line does not express sufficient levels of ERRβ and/or ERRγ.Verify the expression of ERRβ and ERRγ in your cell line of interest using techniques such as qRT-PCR or Western blotting.
The experimental endpoint is not sensitive to ERRβ/γ activation.Confirm that the gene or pathway you are studying is a known downstream target of ERRβ/γ.

Data Presentation

The following table summarizes key quantitative data for this compound. It is important to note that while the effective concentration for receptor activation is known, specific cytotoxicity data is not widely available and should be determined empirically for your experimental system.

Parameter Value Notes
EC50 for ERRγ Activation 1.3 µM[2][3]This is the concentration at which this compound elicits a half-maximal response in ERRγ activation assays.
Typical Working Concentration 1 - 10 µMThis range is commonly reported in cell culture studies. The optimal concentration is cell-type dependent.
IC50 / TC50 Not readily availableThe cytotoxic concentration of this compound has not been consistently reported and should be determined experimentally for each cell line using assays such as MTT or LDH.
Solubility in DMSO ≥ 100 mg/mL[1][5]Prepare a concentrated stock solution in DMSO for storage.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using an MTT Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • Sterile DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells, ensuring they are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from your DMSO stock solution. A common concentration range to test is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the no-treatment control and plot the results against the this compound concentration to determine the IC50 value.

Protocol 2: Assessing Membrane Integrity using a Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

  • This compound

  • Sterile DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat your cells with a range of this compound concentrations.

    • Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.[8]

  • LDH Assay:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.[8]

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.[8]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant and incubate at room temperature for the recommended time (typically 30 minutes), protected from light.[8]

    • Add the stop solution provided in the kit to each well.[8]

  • Data Acquisition:

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[8]

    • Subtract the 680 nm background absorbance from the 490 nm reading.

    • Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls, following the kit manufacturer's formula.

Visualizations

GSK4716_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK4716 This compound ERR_gamma ERRγ GSK4716->ERR_gamma Binds and Activates ERR_gamma_active Activated ERRγ ERR_gamma->ERR_gamma_active Translocates DNA DNA (ERE) ERR_gamma_active->DNA Binds to Estrogen Response Element Target_Genes Target Gene Transcription DNA->Target_Genes Modulates

Caption: this compound signaling pathway.

Caption: Troubleshooting workflow for high cell toxicity.

References

Navigating Inconsistent Results with GSK-4716: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers utilizing GSK-4716, a selective agonist for Estrogen-Related Receptor β (ERRβ) and ERRγ, may occasionally encounter variability in their experimental outcomes. This guide provides a comprehensive resource for troubleshooting inconsistent results, offering insights into the compound's mechanism of action, key experimental considerations, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective agonist for Estrogen-Related Receptor β (ERRβ) and γ (ERRγ). Upon binding, it activates these nuclear receptors, leading to the recruitment of coactivators and the subsequent regulation of target gene expression. Key downstream effects include the induction of PGC-1α and PGC-1β, which are master regulators of mitochondrial biogenesis, and the upregulation of genes involved in fatty acid oxidation and mitochondrial respiration.

Q2: What are the recommended solvent and storage conditions for this compound?

For in vitro experiments, this compound is soluble in DMSO and ethanol. It is recommended to prepare concentrated stock solutions in high-quality, anhydrous DMSO. For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C. Repeated freeze-thaw cycles should be avoided to maintain compound integrity.

Q3: At what concentration and for how long should I treat my cells with this compound?

The optimal concentration and treatment duration are cell-type and endpoint-dependent. However, a common starting point for in vitro studies is in the range of 1-10 µM. The EC50 for ERRγ activation has been reported to be approximately 1.3 µM. Treatment times can range from a few hours for observing rapid signaling events to 24 hours or longer for measuring changes in gene expression and protein levels. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.

Troubleshooting Guide

Issue 1: High Variability in Target Gene Expression

Possible Causes:

  • Inconsistent Cell Culture Conditions: Cell density, serum batch, and passage number can significantly impact nuclear receptor signaling.

  • Compound Instability: Improper storage or handling of this compound can lead to degradation.

  • Assay Variability: Technical variability in RNA extraction, reverse transcription, and qPCR can introduce noise.

Troubleshooting Steps:

  • Standardize Cell Culture:

    • Maintain a consistent cell seeding density for all experiments.

    • Use the same batch of serum for a set of comparative experiments.

    • Ensure cell passage number is within a consistent and low range.

  • Verify Compound Integrity:

    • Prepare fresh dilutions of this compound from a recently prepared stock solution for each experiment.

    • Avoid repeated freeze-thaw cycles of the stock solution.

  • Control for Assay Variability:

    • Use a consistent method for RNA extraction and ensure high-quality RNA.

    • Include appropriate controls in your qPCR experiments, such as no-template controls and a standard curve.

    • Normalize target gene expression to multiple stable housekeeping genes.

Issue 2: Unexpected or Off-Target Effects

Possible Causes:

  • Crosstalk with Glucocorticoid Receptor Signaling: this compound has been shown to influence the expression and activity of the glucocorticoid receptor (GR).

  • ERRγ-Independent Signaling: At early time points, this compound may activate CREB signaling independently of ERRγ.

  • High Compound Concentration: Using concentrations significantly above the EC50 may lead to off-target binding.

Troubleshooting Steps:

  • Investigate Glucocorticoid Receptor Crosstalk:

    • Measure the expression of GR and its target genes in your experimental system.

    • Consider using a GR antagonist to dissect the ERRγ-dependent and GR-dependent effects of this compound.

  • Dissect Early Signaling Events:

    • Perform a time-course experiment to distinguish between early, potentially ERRγ-independent effects, and later, ERRγ-dependent transcriptional changes.

  • Optimize Compound Concentration:

    • Perform a dose-response experiment to identify the lowest effective concentration that elicits the desired phenotype, minimizing the risk of off-target effects.

Quantitative Data Summary

Table 1: this compound Properties

PropertyValueSource
Molecular Weight282.34 g/mol N/A
FormulaC₁₇H₁₈N₂O₂N/A
TargetERRβ/γ Agonist
EC50 for ERRγ~1.3 µM
Solubility (in vitro)Soluble in DMSO and EthanolN/A
Storage (Solid)-20°CN/A
Storage (in DMSO)-80°CN/A

Table 2: Reported Downstream Effects of this compound

Cell LineTreatment ConditionsObserved EffectReference
C2C12 myotubes10 µM, 24hIncreased expression of PGC-1α, PGC-1β, and genes for fatty acid oxidation.
HT22 (hippocampal)Not specifiedIncreased 5-HT1AR expression via interaction with the glucocorticoid receptor.
HepG2, AML1210 µM, 12hIncreased TFR2 expression.
SH-SY5Y (neuroblastoma)Not specifiedIncreased DAT and TH expression; early activation of CREB signaling.

Signaling Pathways and Experimental Workflows

GSK4716_Signaling_Pathway GSK4716 This compound ERRbg ERRβ/γ GSK4716->ERRbg Agonist Binding GR Glucocorticoid Receptor Signaling GSK4716->GR Crosstalk CREB CREB Signaling (Early, ERRγ-independent) GSK4716->CREB Early Effect Coactivators Coactivators (e.g., PGC-1α/β) ERRbg->Coactivators Recruitment TargetGenes Target Genes (e.g., for FAO, Mito. Biogenesis) Coactivators->TargetGenes Transcriptional Activation MetabolicChanges Altered Cellular Metabolism TargetGenes->MetabolicChanges

Caption: this compound signaling pathway.

Troubleshooting_Workflow InconsistentResults Inconsistent Results with this compound CheckCulture Standardize Cell Culture Conditions (Density, Serum, Passage) InconsistentResults->CheckCulture CheckCompound Verify Compound Integrity (Fresh Dilutions, Storage) InconsistentResults->CheckCompound CheckAssay Control for Assay Variability (RNA Quality, qPCR Controls) InconsistentResults->CheckAssay InvestigateCrosstalk Investigate Off-Target Effects (GR Signaling, Early Events) InconsistentResults->InvestigateCrosstalk DoseResponse Perform Dose-Response & Time-Course Experiments CheckCulture->DoseResponse CheckCompound->DoseResponse CheckAssay->DoseResponse InvestigateCrosstalk->DoseResponse ConsistentResults Consistent and Reliable Results DoseResponse->ConsistentResults

Caption: Troubleshooting workflow for this compound.

Technical Support Center: GSK-4716 & Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing GSK-4716, a selective Estrogen-Related Receptor β (ERRβ) and ERRγ agonist, in mouse models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended in vivo dosage of this compound for mouse models?

Currently, there is no established optimal in vivo dosage for this compound in mouse models documented in peer-reviewed literature. One study noted that in vivo investigations with this compound were not possible due to a "lack of exposure in vivo," which may suggest challenges with its pharmacokinetic properties.[1]

Researchers should consider the following approach to determine a suitable dosage for their specific mouse model and experimental goals:

  • In Vitro to In Vivo Extrapolation: Start by considering the effective concentrations observed in in vitro studies. For example, this compound has been shown to be effective in the 1-10 µM range in various mouse cell lines.[1]

  • Dose-Range Finding Studies: It is highly recommended to perform a pilot dose-range finding study to determine a safe and effective dose. This typically involves administering a range of doses to a small number of animals and monitoring for both desired biological effects and any signs of toxicity.

  • Consideration of a Structurally Related Compound: As a starting reference, a study on a different ERRα agonist, SLU-PP-332, utilized intraperitoneal (i.p.) injections at a dosage of 30 mg/kg in mice. While not directly applicable to this compound, this may provide a preliminary benchmark for dose-range finding studies.

Q2: How should I prepare this compound for in vivo administration?

This compound is typically dissolved in a vehicle suitable for animal administration. A common solvent is Dimethyl Sulfoxide (DMSO), which can then be further diluted in saline or other vehicles. Here is a suggested protocol for preparing this compound for intraperitoneal (i.p.) injection:

Vehicle Formulation:

  • 10% DMSO

  • 90% Saline (0.9% NaCl)

Preparation Steps:

  • Dissolve the required amount of this compound powder in DMSO to create a stock solution.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Just prior to administration, dilute the stock solution with sterile saline to the final desired concentration.

  • Ensure the final concentration of DMSO is 10% or less to minimize potential toxicity.

Q3: What is the mechanism of action of this compound?

This compound is a selective agonist for Estrogen-Related Receptor β (ERRβ) and Estrogen-Related Receptor γ (ERRγ).[2] These are orphan nuclear receptors that play a crucial role in regulating cellular energy metabolism. This compound activates ERRβ and ERRγ, leading to the recruitment of coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[3][4][5] This activation complex then binds to specific DNA sequences (Estrogen-Related Response Elements or ERREs) in the promoter regions of target genes, stimulating their transcription.

Q4: What are the known downstream effects of this compound in mouse models?

In vitro studies using mouse cell lines have demonstrated that this compound treatment leads to:

  • Increased Mitochondrial Biogenesis: Upregulation of genes involved in mitochondrial function and biogenesis, such as those encoding components of the electron transport chain.[1]

  • Enhanced Oxidative Metabolism: Increased expression of genes involved in fatty acid oxidation.

  • Induction of PGC-1α and PGC-1β: These master regulators of energy metabolism are themselves targets of ERRγ activation, creating a positive feedback loop.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Lack of observed in vivo effect Inadequate Dosage: The administered dose may be too low to elicit a biological response.Perform a dose-escalation study to identify a more effective dose. Monitor for target engagement in a relevant tissue if possible.
Poor Bioavailability: As suggested by some literature, this compound may have limited in vivo exposure.[1]Consider alternative routes of administration (e.g., subcutaneous, oral gavage with an appropriate vehicle) that might improve absorption. Assess the pharmacokinetic profile of this compound in your mouse strain.
Compound Instability: The prepared this compound solution may have degraded.Prepare fresh solutions for each experiment. Store the stock solution at -20°C or -80°C and protect from light.
Observed Toxicity or Adverse Events High Dosage: The administered dose may be in the toxic range.Reduce the dosage. Conduct a formal toxicology study to determine the maximum tolerated dose (MTD).
Vehicle Toxicity: The vehicle, particularly at high concentrations of DMSO, can cause adverse effects.Ensure the final DMSO concentration is as low as possible (ideally ≤10%). Include a vehicle-only control group in all experiments.
Variability in Experimental Results Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.Ensure accurate and consistent dosing technique. Use appropriate animal handling and restraint methods.
Biological Variability: Differences between individual animals (age, weight, sex, genetic background).Use age- and weight-matched animals. Randomize animals into treatment groups. Use a sufficient number of animals per group to achieve statistical power.

Data Presentation

Table 1: Summary of In Vitro Efficacy of this compound in Mouse Cell Lines

Cell LineConcentration RangeObserved EffectsReference
C2C12 Myotubes1-10 µMIncreased expression of PGC-1α, PGC-1β, and genes for mitochondrial biogenesis.[1][6]
Bone Marrow-Derived MacrophagesNot specifiedIncreased ERRγ protein levels.[7]
HT22 Hippocampal CellsNot specifiedIncreased expression of dopamine transporter (DAT) and tyrosine hydroxylase (TH).[8]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound via Intraperitoneal (i.p.) Injection

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Syringes and needles (appropriate gauge for i.p. injection in mice)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dosage (e.g., mg/kg) and the average weight of the mice in the treatment group, calculate the total mass of this compound needed.

  • Prepare the stock solution:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). The volume of DMSO should be 10% of the final injection volume.

    • Vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution.

  • Prepare the final dosing solution:

    • Immediately before administration, add the required volume of sterile saline to the stock solution to achieve the final desired concentration and a final DMSO concentration of 10%.

    • For example, to prepare 1 mL of a final dosing solution, you would add 100 µL of the DMSO stock solution to 900 µL of sterile saline.

    • Vortex the final solution to ensure it is homogenous.

  • Administration:

    • Administer the freshly prepared this compound solution to the mice via intraperitoneal injection.

    • The injection volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).

  • Control Group:

    • Prepare a vehicle control solution containing the same concentration of DMSO and saline as the treatment group (e.g., 10% DMSO in saline).

    • Administer the vehicle control to a separate group of mice.

Mandatory Visualizations

Signaling Pathway

GSK4716_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK4716 This compound ERRbg_inactive ERRβ/γ (Inactive) GSK4716->ERRbg_inactive Enters Cell & Nucleus ERRbg_active ERRβ/γ (Active) ERRbg_inactive->ERRbg_active Binding of This compound Complex ERRβ/γ-PGC-1α Complex ERRbg_active->Complex PGC1a PGC-1α PGC1a->Complex ERRE ERRE (DNA Binding Site) Complex->ERRE Binds to TargetGenes Target Gene Transcription ERRE->TargetGenes Initiates MitoBiogenesis Mitochondrial Biogenesis TargetGenes->MitoBiogenesis OxidativeMetabolism Oxidative Metabolism TargetGenes->OxidativeMetabolism

Caption: this compound activates ERRβ/γ, leading to the formation of a complex with PGC-1α and subsequent transcription of genes involved in metabolism.

Experimental Workflow

Experimental_Workflow start Start dose_prep Prepare this compound and Vehicle Solutions start->dose_prep animal_groups Randomize Mice into Treatment and Control Groups dose_prep->animal_groups administration Administer this compound or Vehicle (e.g., i.p. injection) animal_groups->administration monitoring Monitor Animals for Clinical Signs and Toxicity administration->monitoring endpoint Endpoint Measurement (e.g., gene expression, histology) monitoring->endpoint data_analysis Data Analysis and Statistical Comparison endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for evaluating the in vivo effects of this compound in a mouse model.

References

how to prevent GSK-4716 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of GSK-4716 in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound precipitation in aqueous solutions?

A1: this compound has low intrinsic solubility in purely aqueous solutions. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the chosen solvent system. This can be exacerbated by factors such as improper pH, low temperature, or the absence of appropriate co-solvents.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is readily soluble in organic solvents like DMSO and ethanol, with concentrations of up to 100 mM being achievable. For creating aqueous working solutions, it is crucial to first dissolve this compound in a suitable organic solvent before further dilution.

Q3: Can I dissolve this compound directly in water or buffer?

A3: It is not recommended to dissolve this compound directly in water or aqueous buffers, as this will likely lead to precipitation. A stock solution in an organic solvent such as DMSO should be prepared first.

Q4: How can I improve the solubility of this compound in my aqueous experimental media?

A4: To improve solubility and prevent precipitation in aqueous media, a formulation approach using co-solvents is recommended. Common co-solvents include PEG300, Tween-80, and SBE-β-CD.[1] These agents help to keep the compound in solution when diluted into your aqueous experimental medium.

Q5: What should I do if I observe precipitation after preparing my this compound solution?

A5: If precipitation occurs, gentle heating and/or sonication can be used to help redissolve the compound.[1][2] However, it is important to ensure that the heat does not degrade the compound. If precipitation persists, reconsidering the formulation and concentration is advised.

Troubleshooting Guide

Issue: Precipitation observed after diluting DMSO stock solution into aqueous media.

Root Cause Analysis and Solution Workflow:

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dmso Is the final DMSO percentage >1%? check_conc->check_dmso No check_mixing Was the solution mixed properly? reduce_conc->check_mixing use_cosolvent Use a co-solvent formulation check_dmso->use_cosolvent Yes check_dmso->check_mixing No use_cosolvent->check_mixing vortex_sonicate Vortex and/or sonicate to redissolve check_mixing->vortex_sonicate No success Solution is clear, proceed with experiment check_mixing->success Yes vortex_sonicate->success

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Co-Solvent Formulation for In Vivo/In Vitro Use

This protocol is adapted from established methods to prepare a clear, aqueous solution of this compound.[1][2]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, prepare a 25 mg/mL stock solution.

  • Sequentially add co-solvents. For a 1 mL final solution, follow these steps: a. Take 100 µL of the 25 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix again until the solution is clear. d. Add 450 µL of saline to reach the final volume of 1 mL.

  • Final Concentration: This procedure will yield a 2.5 mg/mL (approximately 8.85 mM) clear solution of this compound.

  • Note: If any cloudiness or precipitation appears during the process, gentle warming and sonication can be applied to aid dissolution. It is recommended to prepare this working solution fresh before each experiment.

Data Presentation

FormulationAchieved Concentration (mg/mL)Achieved Concentration (mM)AppearanceReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 8.85Clear Solution[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 8.85Clear Solution[1]
10% DMSO, 90% Corn Oil≥ 2.5≥ 8.85Clear Solution[1]
DMSO100354.18Soluble[2][3]
EthanolNot specified100Soluble

Signaling Pathway

This compound is a selective agonist for the Estrogen-Related Receptors β (ERRβ) and γ (ERRγ). Its binding to these receptors initiates a cascade of events leading to the regulation of target gene expression.

G cluster_pathway This compound Signaling Pathway GSK4716 This compound ERR ERRβ / ERRγ GSK4716->ERR activates PGC1a PGC-1α / PGC-1β ERR->PGC1a coactivates TargetGenes Target Gene Expression (e.g., PGC-1α, PGC-1β, Cpt1b, Atp5b) PGC1a->TargetGenes induces Metabolic Increased Mitochondrial Biogenesis & Fatty Acid Oxidation TargetGenes->Metabolic

Caption: this compound signaling pathway.

References

Technical Support Center: Validating GSK-4716 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers validating the activity of GSK-4716, a selective Estrogen-Related Receptor beta and gamma (ERRβ/γ) agonist, in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic small molecule that functions as a selective agonist for Estrogen-Related Receptor beta (ERRβ) and Estrogen-Related Receptor gamma (ERRγ).[1][2][3] It shows selectivity over ERRα and the classical estrogen receptors.[2] Its mechanism involves binding to the ligand-binding pocket of ERRβ/γ, which in turn modulates the transcription of target genes.[4][5]

Q2: What are the known downstream signaling pathways and targets of this compound?

This compound is known to regulate several key cellular processes:

  • Metabolic Regulation: It induces the expression of PGC-1α and PGC-1β, which are master regulators of mitochondrial biogenesis and metabolism.[1] It also upregulates genes involved in fatty acid oxidation.[1]

  • Glucocorticoid Receptor (GR) Signaling: In skeletal muscle cells, this compound can increase the expression of GRα and its target genes, such as Monoamine oxidase-A (MAO-A).[1][3]

  • Dopaminergic Phenotype Regulation: In neuronal cells like SH-SY5Y, it has been shown to increase the expression of Tyrosine Hydroxylase (TH) and the Dopamine Transporter (DAT) through a pathway involving PKA/CREB signaling.[6]

  • Serotonin Receptor Expression: In hippocampal cells, this compound can enhance the expression of the 5-HT1A receptor.[7]

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

Based on published studies, a typical effective concentration range for this compound is between 1 µM and 10 µM.[4][8] It is always recommended to perform a dose-response experiment starting from a lower concentration (e.g., 100 nM) to determine the optimal concentration for your specific cell line and assay.

Q4: What is the appropriate vehicle control for dissolving and using this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO). Therefore, the appropriate vehicle control is to treat a parallel set of cells with the same final concentration of DMSO used in the highest concentration of this compound treatment.[1]

Troubleshooting Guide

Problem: I am not observing the expected activity of this compound in my new cell line.

Q5: I've treated my cells with this compound but see no change in my target gene expression (e.g., PGC-1α). What are the primary troubleshooting steps?

This is a common issue when moving to a new experimental system. The lack of response can be due to biological or technical reasons. A systematic approach is crucial.

Step 1: Confirm Target Expression

  • Rationale: this compound requires the presence of its targets, ERRβ and/or ERRγ, to function. Your new cell line may not express these receptors at a sufficient level.

  • Action: Perform qPCR or Western blot analysis on your untreated cell line to confirm the baseline mRNA and protein expression of ERRβ (ESRRB) and ERRγ (ESRRG).

Step 2: Verify Compound Activity and Treatment Conditions

  • Rationale: The compound itself could be degraded, or the experimental conditions may be suboptimal.

  • Action:

    • Use a positive control cell line known to respond to this compound, such as C2C12 or SH-SY5Y, in parallel.[1][6]

    • Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to ensure you are using an appropriate concentration.

    • Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) as the transcriptional response can vary between cell types.

Step 3: Investigate Cell Line Integrity

  • Rationale: Inconsistent results are often linked to issues with the cell culture itself.

  • Action:

    • Mycoplasma Testing: Mycoplasma contamination can alter cellular physiology and response to stimuli.[9] Test your cell stocks immediately.

    • Cell Line Authentication: Cross-contamination or misidentification is a major cause of irreproducible data.[9][10] Authenticate your cell line's identity using Short Tandem Repeat (STR) profiling.[9]

    • Review Culture Practices: Ensure consistency in cell passage number, seeding density, and overall cell health, as these can significantly impact experimental outcomes.

Summary Table for Troubleshooting "No Effect"
Check Rationale Recommended Action
Target Expression Cell line may not express sufficient ERRβ or ERRγ.Perform qPCR/Western blot for ESRRB and ESRRG on the untreated cell line.
Compound Integrity This compound may be inactive or degraded.Test the compound on a positive control cell line (e.g., C2C12).
Concentration The effective dose may differ in the new cell line.Perform a dose-response curve (e.g., 0.1 µM - 20 µM).
Time Point The kinetics of the response may be different.Conduct a time-course experiment (e.g., 4h - 24h).
Contamination Mycoplasma can alter cellular responses.[9]Perform a mycoplasma test on your cell stocks.
Cell Identity The cell line may be misidentified.[10]Authenticate the cell line using STR profiling.

Problem: I am observing high levels of cytotoxicity.

Q6: My cells are dying after treatment with this compound, even at concentrations that should be non-toxic. What could be the issue?

Step 1: Evaluate Vehicle Toxicity

  • Rationale: High concentrations of DMSO can be toxic to some sensitive cell lines.

  • Action: Run a DMSO-only dose-response curve to determine the maximum tolerable concentration for your cell line. Ensure your final DMSO concentration is well below this limit (typically ≤ 0.1%).

Step 2: Check for Compound Precipitation

  • Rationale: this compound may precipitate out of the culture medium at high concentrations, which can appear as cytotoxicity.

  • Action: Visually inspect the culture medium in the wells under a microscope after adding the compound. If you see crystals or precipitate, you may need to adjust your solvent or reduce the final concentration.

Step 3: Assess Baseline Cell Health

  • Rationale: Unhealthy cells are more susceptible to chemical insults.

  • Action: Ensure your cells are in the logarithmic growth phase and have a high viability (>95%) before starting the experiment. Do not use cells that are overly confluent or have been in culture for too many passages.

Quantitative Data Example

The following table presents hypothetical data from a qPCR experiment designed to validate this compound activity by measuring the fold change in a known target gene, PGC-1α, after 24 hours of treatment.

Table: Dose-Dependent Induction of PGC-1α mRNA
TreatmentConcentration (µM)Average Ct (GAPDH)Average Ct (PGC-1α)ΔCtΔΔCtFold Change (2-ΔΔCt)
Vehicle (DMSO)018.525.06.50.01.0
This compound0.518.624.86.2-0.31.2
This compound1.018.524.15.6-0.91.9
This compound5.018.422.54.1-2.45.3
This compound10.018.521.63.1-3.410.6

This data illustrates a clear dose-dependent increase in PGC-1α expression, validating the biological activity of this compound in this hypothetical cell line.

Experimental Protocols

Protocol 1: Cell Seeding and Treatment with this compound

  • Cell Seeding: Plate cells in the desired format (e.g., 6-well or 12-well plates) at a density that will ensure they reach 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions from this stock in cell culture medium to achieve the final desired concentrations. Prepare a vehicle control containing the same final percentage of DMSO.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired treatment duration (e.g., 24 hours).

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA or protein extraction).

Protocol 2: Validation of Target Gene Expression by qPCR

  • RNA Extraction: Following treatment, wash cells with PBS and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for your target gene (e.g., PGC-1α, MAO-A) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Visualizations

G cluster_0 This compound Signaling Cascade cluster_1 Downstream Effects GSK This compound ERR ERRβ / ERRγ (Nuclear Receptor) GSK->ERR Agonist Binding PPRE Gene Promoters (e.g., ERREs) ERR->PPRE Transcriptional Activation Metabolism PGC-1α / PGC-1β ↑ (Mitochondrial Biogenesis, Fatty Acid Oxidation) PPRE->Metabolism GR_crosstalk GRα Expression ↑ (Glucocorticoid Signaling) PPRE->GR_crosstalk Neuro TH / DAT Expression ↑ (Dopaminergic Function) PPRE->Neuro

Caption: Simplified signaling pathway of this compound.

G cluster_workflow Experimental Workflow for Validating this compound Activity cluster_analysis 4. Downstream Analysis A 1. Cell Culture Seed new cell line at optimal density B 2. Treatment Incubate with this compound dose-response and vehicle control (DMSO) A->B C 3. Cell Lysis & Harvest Collect samples for RNA and Protein B->C D1 RNA Extraction & cDNA Synthesis C->D1 D2 Protein Extraction C->D2 E1 qPCR (Measure target gene mRNA) D1->E1 E2 Western Blot (Measure target protein levels) D2->E2 F 5. Data Interpretation Compare treated vs. vehicle. Confirm dose-dependent activity. E1->F E2->F

Caption: Workflow for validating this compound activity.

G Start Start: No activity observed with this compound CheckTarget Does the cell line express ERRβ or ERRγ? Start->CheckTarget CheckCompound Did you run a positive control cell line? CheckTarget->CheckCompound Yes Action1 Action: Perform qPCR/WB for ERRβ/γ expression. CheckTarget->Action1 No / Unknown CheckDose Did you perform a dose-response? CheckCompound->CheckDose Yes Action2 Action: Test compound on a validated responsive cell line. CheckCompound->Action2 No CheckCells Is the cell line authenticated (STR) and mycoplasma-free? CheckDose->CheckCells Yes Action3 Action: Run a wider concentration range (e.g., 0.1-20 µM). CheckDose->Action3 No Result3 Problem: Cell line integrity is compromised. Action: Use authenticated, low-passage, mycoplasma-free stocks. CheckCells->Result3 No / Unknown Result1 Problem: Cell line is not a suitable model. Action: Choose a new cell line. Action1->Result1 Expression is absent Result2 Problem: Compound or assay protocol is faulty. Action: Re-test with new compound stock. Action2->Result2 Control fails

Caption: Troubleshooting logic for a "no effect" result.

References

quality control for GSK-4716 powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-4716 powder and solutions.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1] It displays selectivity for ERRβ/γ over ERRα and the classical estrogen receptors. Its primary mechanism of action involves binding to ERRβ and ERRγ, modulating the transcription of target genes involved in various cellular processes.

2. What are the physical and chemical properties of this compound?

Below is a summary of the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₇H₁₈N₂O₂
Molecular Weight 282.34 g/mol
CAS Number 101574-65-6
Appearance White to off-white solid
Purity Typically >99% (as determined by HPLC)

3. How should I store this compound powder and solutions?

Proper storage is crucial to maintain the integrity of this compound.

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C2 years
-20°C1 year

4. What are the recommended solvents for dissolving this compound?

This compound is soluble in the following solvents.

SolventConcentration
DMSO ≥ 100 mg/mL (354.18 mM)
Ethanol Soluble to 100 mM

Note: It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can affect solubility.[1]

5. How do I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to dissolve the this compound powder in an appropriate solvent like DMSO to the desired concentration. For in vivo experiments, a stock solution in DMSO can be further diluted with other vehicles. For example, a common formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] When preparing, add each solvent sequentially and ensure the solution is clear before adding the next. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

IssuePossible CauseRecommended Solution
Precipitation of this compound in cell culture medium - The final concentration of DMSO in the medium is too high. - The stock solution was not properly warmed before dilution. - The cell culture medium is at a low temperature.- Ensure the final DMSO concentration in the cell culture medium is low (typically ≤0.1%) to avoid cytotoxicity and precipitation. - Gently warm the stock solution to room temperature before adding it to the medium. - Use pre-warmed cell culture medium.
Inconsistent or unexpected experimental results - Degradation of this compound due to improper storage or multiple freeze-thaw cycles. - Inaccurate concentration of the working solution. - Cell line variability or passage number. - Off-target effects at high concentrations.- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. - Verify the concentration of your stock solution using a spectrophotometer if possible. - Use cells with a consistent passage number and regularly check for mycoplasma contamination. - Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects.
Low cell viability or altered cell morphology after treatment - Cytotoxicity due to high concentrations of this compound or the solvent (e.g., DMSO). - The cell line is particularly sensitive to the compound.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and the solvent on your specific cell line. - Lower the concentration of this compound and/or the final solvent concentration in your experiments. - Observe cell morphology daily under a microscope.

Experimental Protocols

1. Quality Control of this compound Powder

To ensure the quality of the this compound powder, the following analytical methods can be employed.

MethodPurposeExample Protocol
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.Flow Rate: 1.0 mL/minDetection: UV at 254 nmNote: This is an example protocol and should be optimized for your specific instrument and column.
Proton Nuclear Magnetic Resonance (¹H NMR) To confirm the chemical structure of the compound.Solvent: DMSO-d₆Reference: Tetramethylsilane (TMS) at 0.00 ppmExpected chemical shifts should be consistent with the structure of this compound.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.Ionization Method: Electrospray Ionization (ESI)Mode: PositiveExpected m/z: [M+H]⁺ ≈ 283.14

2. Preparation of this compound Solutions

  • 10 mM Stock Solution in DMSO:

    • Weigh out 2.82 mg of this compound powder.

    • Add 1 mL of high-purity, anhydrous DMSO.

    • Vortex or sonicate until the powder is completely dissolved.

    • Store in aliquots at -20°C or -80°C.

  • Working Solutions for Cell Culture:

    • Thaw a frozen aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.1%).

Signaling Pathway Diagrams

1. This compound Activation of ERRγ and Crosstalk with Glucocorticoid Receptor (GR) Signaling

This compound acts as an agonist for ERRγ, leading to the transcription of target genes. There is also evidence of crosstalk with the glucocorticoid receptor (GR) signaling pathway, where this compound can modulate the expression of GR and GR-responsive genes.[1]

GSK4716_ERRg_GR_Crosstalk cluster_nucleus Cellular Compartment GSK4716 This compound ERRg ERRγ GSK4716->ERRg Binds & Activates GR Glucocorticoid Receptor (GR) ERRg->GR Modulates Expression TranscriptionERRg Transcription ERRg->TranscriptionERRg Induces TranscriptionGR Transcription GR->TranscriptionGR Induces Nucleus Nucleus TargetGenesERRg ERRγ Target Genes (e.g., PGC-1α) TargetGenesGR GR Target Genes (e.g., GILZ) TranscriptionERRg->TargetGenesERRg TranscriptionGR->TargetGenesGR

Caption: this compound activates ERRγ, leading to gene transcription and modulating GR signaling.

2. This compound Experimental Workflow for Cell-Based Assays

A typical workflow for investigating the effects of this compound in a cell-based assay.

GSK4716_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepPowder This compound Powder QC (HPLC, NMR, MS) PrepSolution Prepare Stock Solution (e.g., 10 mM in DMSO) PrepPowder->PrepSolution TreatCells Treat Cells with this compound (and controls) PrepSolution->TreatCells SeedCells Seed Cells in Plates SeedCells->TreatCells Incubate Incubate for Desired Time TreatCells->Incubate Assay Perform Assay (e.g., qPCR, Western Blot, Viability) Incubate->Assay DataAnalysis Data Analysis and Interpretation Assay->DataAnalysis

Caption: A standard workflow for conducting cell-based experiments with this compound.

3. Logical Relationship for Troubleshooting Inconsistent Results

A decision tree to help troubleshoot inconsistent experimental outcomes.

Troubleshooting_Logic Start Inconsistent Experimental Results CheckReagents Check Reagents & Solutions Start->CheckReagents CheckCells Check Cell Health & Passage Start->CheckCells CheckProtocol Review Experimental Protocol Start->CheckProtocol ReagentOK Reagents OK? CheckReagents->ReagentOK CellsOK Cells OK? CheckCells->CellsOK ProtocolOK Protocol Followed Correctly? CheckProtocol->ProtocolOK ReagentOK->CellsOK Yes RemakeSolutions Remake Solutions & Re-test ReagentOK->RemakeSolutions No CellsOK->ProtocolOK Yes NewCells Use New Batch of Cells & Re-test CellsOK->NewCells No RepeatExperiment Repeat Experiment Carefully ProtocolOK->RepeatExperiment No Consult Consult Literature/ Technical Support ProtocolOK->Consult Yes

Caption: A logical approach to troubleshooting inconsistent results in this compound experiments.

References

addressing variability in GSK-4716 experimental replicates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in experimental replicates when working with GSK-4716, a selective agonist for Estrogen-Related Receptor β (ERRβ) and ERRγ.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound Handling and Storage

Q1: We are observing inconsistent results between experiments. Could the handling of our this compound be a factor?

A1: Yes, improper handling and storage of this compound can be a significant source of variability. Here are some key points to consider:

  • Solubility and Stock Solutions: this compound is soluble in DMSO.[1][2] It is crucial to use freshly opened, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can affect solubility.[1][2] We recommend preparing high-concentration stock solutions (e.g., 10 mM in 100% DMSO) and storing them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Dilutions: When preparing working dilutions, it is important to ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions and is at a level that does not affect cell viability or the experimental readout (typically ≤ 0.1%).

  • Compound Stability: While stock solutions are stable for up to 3 months at -20°C, working solutions for in vivo experiments should be prepared fresh on the day of use.[1] For in vitro assays, it is also best practice to prepare fresh dilutions from a frozen stock for each experiment to avoid degradation.

Troubleshooting Table: Impact of Solvent on this compound Activity

ConditionVehicleThis compound (10 µM) in fresh DMSOThis compound (10 µM) in old/wet DMSO
Relative Gene Expression (Fold Change) 1.0 ± 0.14.5 ± 0.32.1 ± 0.8
Cell Viability (%) 100 ± 298 ± 395 ± 5

This table illustrates hypothetical data showing how the quality of the DMSO solvent can impact the efficacy of this compound in a gene expression assay.

Cell Culture and Experimental Conditions

Q2: We are seeing significant well-to-well and plate-to-plate variability in our cell-based assays with this compound. What could be the cause?

A2: Variability in cell-based assays can arise from several factors related to cell culture and assay conditions.

  • Cell Line Health and Passage Number: Ensure that cells are healthy, free of contamination, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered responses to stimuli.

  • Cell Seeding Density: Inconsistent cell seeding density can lead to variability in cell number at the time of treatment, which will affect the final readout. Use a cell counter to ensure accurate and consistent seeding.

  • Serum and Media Components: The composition of the cell culture medium, including the serum lot, can influence the activity of nuclear receptors. It is advisable to test and use a single lot of serum for a series of experiments. Some studies on ERRγ agonists involve a switch to a medium with reduced serum (e.g., 2% horse serum for C2C12 differentiation) which should be done consistently.[1]

  • Treatment Duration and Timing: The effects of this compound can be time-dependent. For instance, in some systems, CREB signaling is activated as early as 3 hours after treatment, with further increases after 3 days.[3] Ensure that the treatment duration is consistent across all replicates and experiments.

Troubleshooting Workflow for High Variability

G cluster_cells Cell Culture Checks cluster_assay Assay Protocol Checks Start High Variability Observed Check_Handling Review Compound Handling (Q1) Start->Check_Handling Check_Cells Assess Cell Culture Conditions Start->Check_Cells Check_Assay Examine Assay Protocol Start->Check_Assay Analyze_Data Re-evaluate Data Analysis Start->Analyze_Data Consistent_Results Consistent Results Achieved Check_Handling->Consistent_Results Check_Cells->Consistent_Results Passage Check Passage Number Check_Cells->Passage Check_Assay->Consistent_Results Duration Confirm Treatment Duration Check_Assay->Duration Analyze_Data->Consistent_Results Density Verify Seeding Density Passage->Density Media Standardize Media/Serum Density->Media Reagents Check Reagent Quality Duration->Reagents Detection Calibrate Detection Instrument Reagents->Detection

Caption: A troubleshooting workflow for identifying sources of experimental variability.

Assay Design and Target-Specific Effects

Q3: The magnitude of the response to this compound varies between different target genes or cell lines. Is this expected?

A3: Yes, this is expected. The activity of this compound is context-dependent.

  • Receptor Expression Levels: this compound is an agonist for ERRβ and ERRγ.[1][4] The relative expression levels of these receptors in your cell line of choice will significantly impact the magnitude of the response. We recommend verifying the expression of ERRβ and ERRγ in your experimental system.

  • Coregulator Availability: The transcriptional activity of nuclear receptors depends on the recruitment of coactivators.[5][6] The cellular context, including the availability of specific coactivators like PGC-1α and PGC-1β, will influence the downstream effects of this compound.[1]

  • Crosstalk with Other Signaling Pathways: this compound-mediated activation of ERRγ can crosstalk with other signaling pathways, such as the glucocorticoid receptor (GR) signaling pathway.[7][8] This can lead to cell-type-specific effects. For example, in skeletal muscle cells, this compound can induce the expression of GR and GR target genes.[8]

Signaling Pathway of this compound

G GSK4716 This compound ERRbg ERRβ/γ GSK4716->ERRbg binds & activates Coactivators PGC-1α / PGC-1β ERRbg->Coactivators recruits TargetGenes Target Gene Expression (e.g., Cpt1b, Atp5b, Idh3) Coactivators->TargetGenes promotes Mito Increased Mitochondrial Biogenesis & Function TargetGenes->Mito

Caption: Simplified signaling pathway for this compound activation of ERRβ/γ.

Experimental Protocols

General Protocol for Gene Expression Analysis in C2C12 Myotubes

This protocol provides a general framework. Specific details may need to be optimized for your experimental setup.

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% fetal bovine serum.

    • To induce differentiation into myotubes, replace the growth medium with DMEM supplemented with 2% horse serum for 4 days.[1]

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in the differentiation medium. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%). Include a vehicle control (0.1% DMSO).

    • Remove the old medium from the differentiated C2C12 myotubes and add the medium containing the different concentrations of this compound or vehicle.

    • Incubate for the desired time period (e.g., 24-48 hours).[9]

  • RNA Extraction and qRT-PCR:

    • Lyse the cells directly in the plate using a suitable lysis buffer and extract total RNA using a standard kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of target genes (e.g., Ppargc1a, Cpt1b) and a housekeeping gene for normalization.

Critical Steps for Minimizing Variability:

  • Step 1: Ensure consistent myotube formation across all wells.

  • Step 2: Prepare fresh dilutions of this compound for each experiment.

  • Step 3: Use a consistent amount of high-quality RNA for cDNA synthesis.

Logical Relationship of Troubleshooting

G Problem Problem Inconsistent Dose-Response Cause1 Potential Cause Compound Degradation Problem->Cause1 Cause2 Potential Cause Cell Health/Density Problem->Cause2 Cause3 Potential Cause Assay Readout Problem->Cause3 Solution1 Solution Use fresh stock/dilutions Cause1->Solution1 Solution2 Solution Standardize cell culture Cause2->Solution2 Solution3 Solution Calibrate instruments Cause3->Solution3

Caption: Logical flow from problem identification to potential solutions.

References

Technical Support Center: GSK-4716 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information and guidance for researchers utilizing GSK-4716, a selective Estrogen-Related Receptor (ERR) β and γ agonist, in in vivo experiments. Due to the limited public availability of specific pharmacokinetic data for this compound, this guide also includes data from a structurally related compound, SLU-PP-915, to provide researchers with valuable context for their study design.

Frequently Asked Questions (FAQs)

Q1: What is the in vivo half-life and clearance of this compound?

A1: As of our latest update, specific pharmacokinetic (PK) parameters such as half-life and clearance for this compound in any species have not been made publicly available in the scientific literature. Researchers are advised to perform their own pilot PK studies to determine these parameters in their specific animal models.

Q2: Is there any pharmacokinetic data for compounds structurally similar to this compound?

A2: Yes, pharmacokinetic data is available for SLU-PP-915, a pan-ERR agonist designed based on the structure of this compound. While not identical, this data can offer a preliminary guide for experimental design. It is crucial to note that these values are for SLU-PP-915 and may not be directly transferable to this compound.

Data Presentation: Pharmacokinetics of a Structurally Related Compound

The following table summarizes the pharmacokinetic parameters of SLU-PP-915 in mice, a compound developed from the this compound scaffold.[1] This information is provided for reference and should be interpreted with caution when planning experiments with this compound.

ParameterValueUnit
Tmax 0.5h
Cmax 2813ng/mL
AUClast 1846h*ng/mL
Vz/F 11L/kg
CL/F 179mL/min/kg
T1/2 0.71h

Data obtained from in vivo studies in mice.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Variability in experimental results - Inconsistent dosing due to poor solubility.- Lack of established pharmacokinetic profile.- Degradation of the compound in the formulation.- Ensure complete dissolution of this compound in the vehicle. Sonication may be required.[2]- Conduct a pilot pharmacokinetic study to determine optimal dosing and timing for your model.- Prepare fresh dosing solutions for each experiment.
Unexpected off-target effects - this compound may have activity on other receptors at high concentrations.- Crosstalk with other signaling pathways.- Perform dose-response studies to identify the lowest effective concentration.- Include appropriate negative and positive controls in your experiments.- Investigate potential interactions with other pathways, such as the glucocorticoid receptor signaling pathway.[3]
Difficulty in observing a clear phenotype - Suboptimal dosing regimen (dose or frequency).- Insufficient treatment duration.- The biological process under investigation is not significantly modulated by ERRβ/γ agonism.- Based on the limited data for related compounds, consider an initial dosing regimen and adjust based on pilot studies.- Review literature for typical treatment durations required to observe changes in the target pathway.- Confirm target engagement by measuring the expression of known ERRβ/γ target genes.

Experimental Protocols

In Vivo Administration of an ERRβ/γ Agonist (Generalized from SLU-PP-915 studies)

This protocol is a general guideline based on published methods for a structurally related compound and should be optimized for this compound and the specific experimental model.[4]

  • Formulation:

    • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

    • For intraperitoneal (i.p.) injection, a common vehicle is a mixture of Cremophor, DMSO, and PBS (e.g., 10% Cremophor, 10% DMSO, 80% PBS).[4] Always ensure the final concentration of DMSO is well-tolerated by the animals.

    • For oral gavage, formulations in corn oil or a suspension with PEG300 and Tween-80 have been suggested for similar compounds.[2]

  • Dosing:

    • A starting dose for in vivo studies with novel agonists is often in the range of 10-30 mg/kg. For example, SLU-PP-915 was administered at 20 mg/kg via i.p. injection in mice.[4][5]

    • The dosing frequency will depend on the half-life of this compound, which should be determined experimentally.

  • Sample Collection for Pharmacokinetic Analysis:

    • Collect blood samples at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

Mandatory Visualizations

Signaling Pathway of this compound

GSK4716_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK4716 This compound ERRbg_inactive ERRβ/γ GSK4716->ERRbg_inactive Enters cell and binds ERRbg_active Active ERRβ/γ ERRbg_inactive->ERRbg_active Conformational Change & Translocation PGC1a PGC-1α ERRbg_active->PGC1a Recruits Coactivator ERE Estrogen Response Element (ERE) ERRbg_active->ERE Binds to PGC1a->ERE Binds to TargetGenes Target Gene Transcription (e.g., PDK4, LDHA) ERE->TargetGenes Initiates

Caption: Agonist binding and activation of the ERRβ/γ signaling pathway.

General Experimental Workflow for In Vivo Studies

InVivo_Workflow A 1. Hypothesis and Experimental Design B 2. Pilot Pharmacokinetic Study (Dose-ranging, time course) A->B C 3. Formulation Preparation (e.g., solution, suspension) B->C D 4. In Vivo Administration (e.g., i.p., oral gavage) C->D E 5. Sample Collection (Blood, Tissues) D->E F 6. Endpoint Analysis (e.g., Gene expression, Histology) E->F G 7. Data Analysis and Interpretation F->G

Caption: A generalized workflow for conducting in vivo experiments with this compound.

References

Technical Support Center: Assessing Cytotoxic Effects of GSK-4716 at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of the ERRβ/γ agonist, GSK-4716, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound at typical concentrations?

This compound is a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ), with a reported EC50 of 1.3 µM for ERRγ.[1] At these concentrations, it modulates gene expression related to mitochondrial metabolism and glucocorticoid signaling.[1]

Q2: Why am I observing cytotoxicity at high concentrations of this compound?

While specific cytotoxic concentrations for this compound are not widely published, high concentrations of any compound can lead to off-target effects and cellular stress, ultimately resulting in cytotoxicity. It is crucial to perform a dose-response experiment to determine the cytotoxic threshold for your specific cell line and experimental conditions.

Q3: What cellular pathways might be involved in this compound-induced cytotoxicity at high concentrations?

At high concentrations, this compound may induce cytotoxicity through various mechanisms, including:

  • Mitochondrial Dysfunction: As this compound influences mitochondrial gene expression, excessive activation could lead to mitochondrial stress and apoptosis.[1]

  • Glucocorticoid Receptor (GR) Pathway Dysregulation: this compound has been shown to modulate GR expression and activity.[1] High levels of activation could interfere with normal GR signaling, which plays a role in cell survival and apoptosis.

  • CREB Signaling Alterations: this compound can activate the CREB signaling pathway, which is involved in cell proliferation and survival.[2] Dysregulation of this pathway at high concentrations could contribute to cytotoxicity.

  • General Cellular Stress: High concentrations of any small molecule can induce stress responses, such as the unfolded protein response (UPR) or oxidative stress, leading to cell death.

Q4: How do I differentiate between apoptosis and necrosis in my experiments?

The Annexin V and Propidium Iodide (PI) assay is a standard method to distinguish between these two forms of cell death.

  • Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V positive and PI positive (late apoptosis).

  • Necrotic cells will be Annexin V negative and PI positive.

  • Live cells will be negative for both stains.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous cell suspension before seeding and use a consistent number of cells for each well. Perform a cell titration experiment to find the optimal seeding density for your cell line.

  • Possible Cause: Compound precipitation at high concentrations.

    • Solution: Prepare fresh dilutions of this compound for each experiment. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.[3] Visually inspect the media for any signs of precipitation after adding the compound.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: To minimize evaporation, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.

Issue 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).

  • Possible Cause: Different assays measure different cellular events.

    • Solution: Understand the principle of each assay. The MTT assay measures metabolic activity, which can be affected by factors other than cell death.[4] The LDH assay measures membrane integrity, which is a marker of late-stage apoptosis or necrosis.[4] It is recommended to use at least two different assays to confirm cytotoxicity.

  • Possible Cause: Interference of this compound with the assay reagents.

    • Solution: Run a cell-free control with this compound and the assay reagents to check for any direct chemical interactions that could affect the readout.

Issue 3: No significant cytotoxicity observed even at high concentrations.

  • Possible Cause: The cell line is resistant to this compound.

    • Solution: Confirm the expression of ERRβ and ERRγ in your cell line. Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the assay.

  • Possible Cause: Insufficient incubation time.

    • Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing a cytotoxic response.

Data Presentation

Table 1: Recommended Concentration Ranges for Initial Cytotoxicity Assessment of this compound

Concentration RangePurpose
0.1 µM - 10 µMAssess on-target effects and potential for low-level toxicity.
10 µM - 50 µMInvestigate potential off-target effects and moderate cytotoxicity.
50 µM - 200 µMDetermine the upper cytotoxic limit and IC50 value.

Table 2: Interpretation of Annexin V and Propidium Iodide (PI) Staining Results

Annexin V StainingPropidium Iodide (PI) StainingCell Population
NegativeNegativeLive cells
PositiveNegativeEarly apoptotic cells
PositivePositiveLate apoptotic/necrotic cells
NegativePositiveNecrotic cells

Experimental Protocols

MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control (DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Cytotoxicity

This protocol quantifies the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle) and maximum LDH release (lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol distinguishes between live, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting the FITC signal in the FL1 channel and the PI signal in the FL3 channel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture gsk_prep This compound Dilution cell_seeding Cell Seeding in Plates gsk_prep->cell_seeding treatment Incubate with this compound (Dose-Response & Time-Course) cell_seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin Annexin V / PI Staining (Apoptosis/Necrosis) treatment->annexin data_analysis Determine IC50 & Mechanism of Cell Death mtt->data_analysis ldh->data_analysis annexin->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway GSK4716 High Concentration This compound ERRbg ERRβ/γ GSK4716->ERRbg Agonist GR Glucocorticoid Receptor GSK4716->GR Modulates CREB CREB GSK4716->CREB Activates Gene_Expression Altered Gene Expression ERRbg->Gene_Expression GR->Gene_Expression CREB->Gene_Expression Mitochondria Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Gene_Expression->Mitochondria Cell_Stress Cellular Stress (e.g., Oxidative) Gene_Expression->Cell_Stress Cell_Stress->Apoptosis

Caption: Potential signaling pathways affected by high concentrations of this compound.

troubleshooting_tree start High Cytotoxicity Observed check_conc Is the this compound concentration appropriate? start->check_conc check_dmso Is the final DMSO concentration <0.5%? check_conc->check_dmso Yes off_target Potential off-target effects or high sensitivity of cell line. check_conc->off_target No check_controls Are vehicle controls showing toxicity? check_dmso->check_controls Yes dmso_tox Solvent-induced toxicity. check_dmso->dmso_tox No check_assay Is the assay validated with a positive control? check_controls->check_assay No culture_issue Cell culture or reagent issue. check_controls->culture_issue Yes check_assay->off_target Yes assay_issue Problem with assay protocol or reagents. check_assay->assay_issue No

Caption: Troubleshooting decision tree for unexpected high cytotoxicity.

References

Validation & Comparative

A Comparative Guide to GSK-4716 and GSK5182: Agonist vs. Inverse Agonist Activity on Estrogen-Related Receptor Gamma (ERRγ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK-4716 and GSK5182, two widely used chemical probes for studying the function of the orphan nuclear receptor, Estrogen-Related Receptor Gamma (ERRγ). While both compounds modulate ERRγ activity, they do so in diametrically opposite ways. This compound acts as a selective agonist, enhancing the receptor's activity, whereas GSK5182 is a potent and selective inverse agonist, suppressing its basal constitutive activity. This guide will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for their characterization.

Quantitative Comparison of this compound and GSK5182

The following table summarizes the key quantitative parameters for this compound and GSK5182, highlighting their distinct pharmacological profiles.

ParameterThis compoundGSK5182Reference(s)
Activity on ERRγ AgonistInverse Agonist[1]
Potency (ERRγ) EC50: 1.3 µMIC50: 79 nM[2]
Target Selectivity Selective for ERRβ/γ over ERRα and classical estrogen receptors (ERs).[1]Highly selective for ERRγ over ERRα, ERRβ, and ERα.[2][1][2]

Mechanism of Action

This compound and GSK5182 exert their opposing effects on ERRγ through distinct molecular mechanisms that influence the receptor's conformation and its interaction with coregulatory proteins.

This compound (Agonist): As an agonist, this compound enhances the transcriptional activity of ERRγ. It binds to the ligand-binding domain (LBD) of ERRγ, leading to thermal stabilization of the receptor.[3] This stabilized conformation facilitates the recruitment of coactivators, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4] The ERRγ/coactivator complex then binds to estrogen-related response elements (ERREs) on the DNA, promoting the transcription of target genes involved in processes like fatty acid oxidation and mitochondrial biogenesis.[4] Interestingly, treatment with this compound has been shown to induce the degradation of the ERRγ protein in a dose-dependent manner, a phenomenon that may be linked to the transcriptional reinitiation process.[3]

GSK5182 (Inverse Agonist): In contrast, GSK5182 suppresses the constitutive activity of ERRγ. Its binding to the ERRγ LBD induces a conformational change that disfavors the binding of coactivators and promotes the recruitment of corepressors, such as the small heterodimer partner-interacting leucine zipper (SMILE).[3] Furthermore, a key aspect of GSK5182's mechanism is its ability to inhibit the ubiquitination of ERRγ. It achieves this by preventing the association of ERRγ with the E3 ligase Parkin.[3][5] This inhibition of ubiquitin-mediated degradation leads to the stabilization and accumulation of an inactive form of the ERRγ protein, thereby reinforcing its inhibitory effect on target gene expression.[3][5]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways modulated by this compound and GSK5182.

GSK_4716_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK4716 This compound ERRg_inactive ERRγ GSK4716->ERRg_inactive Enters Cell ERRg_active Active ERRγ ERRg_inactive->ERRg_active Binding & Activation ERRE ERRE ERRg_active->ERRE Binds to DNA Coactivators Coactivators (e.g., PGC-1α) Coactivators->ERRg_active Recruitment TargetGenes Target Genes (e.g., Fatty Acid Oxidation, Mitochondrial Biogenesis) ERRE->TargetGenes Promotes Transcription Increased Transcription TargetGenes->Transcription

Caption: Agonistic action of this compound on the ERRγ signaling pathway.

GSK5182_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK5182 GSK5182 ERRg_constitutive Constitutively Active ERRγ GSK5182->ERRg_constitutive Enters Cell & Binds Parkin E3 Ligase Parkin GSK5182->Parkin Inhibits Association with ERRγ Proteasome Proteasomal Degradation ERRg_constitutive->Proteasome Degradation ERRg_inactive Inactive ERRγ ERRg_constitutive->ERRg_inactive Conformational Change Parkin->ERRg_constitutive Ubiquitin Ubiquitin Ubiquitin->ERRg_constitutive Ubiquitination ERRE ERRE ERRg_inactive->ERRE Binds to DNA Corepressors Corepressors (e.g., SMILE) Corepressors->ERRg_inactive Recruitment TargetGenes Target Genes ERRE->TargetGenes Represses Transcription Decreased Transcription TargetGenes->Transcription

Caption: Inverse agonistic action of GSK5182 on the ERRγ signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and GSK5182.

Luciferase Reporter Gene Assay for ERRγ Activity

This assay is commonly used to quantify the agonist or inverse agonist activity of compounds on ERRγ.

Objective: To measure the effect of this compound or GSK5182 on the transcriptional activity of ERRγ.

Methodology:

  • Cell Culture: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Transfection: Cells are seeded in 24-well plates and co-transfected with two plasmids:

    • An expression vector for a fusion protein of the Gal4 DNA-binding domain and the ERRγ ligand-binding domain (Gal4-ERRγ LBD).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (e.g., pFR-Luc).

  • Compound Treatment: 18-24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound, GSK5182, or a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement: After an incubation period of 18-24 hours, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase Reporter Assay System, Promega).

  • Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase). For this compound, EC50 values are determined from the dose-response curve of increased luciferase activity. For GSK5182, IC50 values are determined from the dose-response curve of decreased basal luciferase activity.[1][3]

Immunoprecipitation and Western Blotting for Ubiquitination Analysis

This experiment is used to assess the effect of GSK5182 on the ubiquitination status of ERRγ.

Objective: To determine if GSK5182 treatment alters the ubiquitination of ERRγ.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are co-transfected with expression vectors for FLAG-tagged ERRγ and HA-tagged ubiquitin.

  • Compound Treatment: Cells are treated with GSK5182 or a vehicle control for 18 hours. To inhibit proteasomal degradation and allow for the accumulation of ubiquitinated proteins, a proteasome inhibitor (e.g., MG132) can be added for the last few hours of incubation.

  • Cell Lysis: Cells are harvested and lysed in a buffer containing protease and deubiquitinase inhibitors.

  • Immunoprecipitation: The cell lysates are incubated with anti-FLAG antibody-conjugated beads to pull down FLAG-ERRγ and any associated proteins.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with an anti-HA antibody to detect ubiquitinated ERRγ. The membrane can also be probed with an anti-FLAG antibody to confirm the immunoprecipitation of ERRγ.[3][6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for characterizing the activity of compounds like this compound and GSK5182 on ERRγ.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293T) start->cell_culture transfection Transfection (ERRγ & Reporter Plasmids) cell_culture->transfection compound_treatment Compound Treatment (this compound or GSK5182) transfection->compound_treatment luciferase_assay Luciferase Assay compound_treatment->luciferase_assay data_analysis Data Analysis (EC50/IC50 Determination) luciferase_assay->data_analysis mechanism_studies Mechanism of Action Studies data_analysis->mechanism_studies ubiquitination_assay Ubiquitination Assay (Immunoprecipitation) mechanism_studies->ubiquitination_assay coactivator_recruitment Co-regulator Recruitment Assay (e.g., Co-IP) mechanism_studies->coactivator_recruitment end End ubiquitination_assay->end coactivator_recruitment->end

Caption: General experimental workflow for characterizing ERRγ modulators.

References

A Comparative Guide to GSK-4716 and Other Estrogen-Related Receptor Gamma (ERRγ) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GSK-4716 with other known Estrogen-Related Receptor Gamma (ERRγ) agonists, supported by experimental data. ERRγ is a constitutively active orphan nuclear receptor that plays a crucial role in regulating cellular metabolism, mitochondrial biogenesis, and energy homeostasis. Its modulation by synthetic agonists has significant therapeutic potential for metabolic diseases and certain types of cancer.

Quantitative Comparison of ERRγ Agonists

The following table summarizes the reported potency of this compound and other selective ERRγ agonists. Potency is a key performance metric, with lower EC50 values indicating a higher potency.

CompoundTarget(s)EC50 for ERRγSelectivity ProfileReference(s)
This compound ERRβ/γ1.3 µMSelective over ERRα and classical estrogen receptors (ERα/β).[1][1]
DY131 ERRβ/γ~130 nMMinimal activity at ERRα, ERα, and ERβ at concentrations up to 30 µM.[1][2][1][2][3]
SLU-PP-332 Pan-ERR (α, β, γ)430 nMAgonist for all three ERR isoforms, with some preference for ERRα (EC50 = 98 nM).[1][4][1][4][5]
E6 ERRγMore potent than this compoundExcellent selectivity over ERRα and ERRβ.[6][7][6][7][8][9]
SR19881 ERRβ/γ0.39 µMDual agonist for ERRβ and ERRγ.[10][10]

Experimental Methodologies

The potency and selectivity of ERRγ agonists are typically determined using cell-based reporter gene assays. Below is a detailed protocol representative of the methodologies cited in the supporting literature.

Cell-Based Reporter Gene Assay for ERRγ Agonist Activity

Objective: To quantify the ability of a test compound to activate the transcriptional activity of ERRγ.

Principle: This assay utilizes a host cell line (e.g., HEK293T or COS-1) co-transfected with two plasmids:

  • An expression vector encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of ERRγ (Gal4-ERRγ).

  • A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

Activation of the ERRγ LBD by an agonist induces a conformational change that promotes the recruitment of coactivators, leading to the transcriptional activation of the luciferase reporter gene. The resulting luminescence is proportional to the agonist activity.

Materials:

  • HEK293T or COS-1 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Expression plasmid for Gal4-ERRγ LBD

  • Reporter plasmid (e.g., pFR-Luc) containing Gal4 UAS-luciferase

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Test compounds (e.g., this compound, DY131) dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T or COS-1 cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the Gal4-ERRγ LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 5% charcoal-stripped FBS and the desired concentrations of the test compounds. A vehicle control (DMSO) should be included.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity of the compound-treated cells to that of the vehicle-treated cells to determine the fold activation. Plot the fold activation against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

ERRγ Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by ERRγ agonists and a typical experimental workflow for their evaluation.

ERR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_nucleus Nucleus cluster_downstream Downstream Effects Agonist ERRγ Agonist (e.g., this compound) ERRg ERRγ Agonist->ERRg Binds and Activates Coactivators Coactivators (e.g., PGC-1α) ERRg->Coactivators Recruits ERRE Estrogen-Related Response Element (ERRE) ERRg->ERRE Binds to Gene_Expression Target Gene Expression (e.g., CPT1B, ATP5B, PDK4) ERRE->Gene_Expression Promotes Transcription Mito Mitochondrial Biogenesis FAO Fatty Acid Oxidation OxPhos Oxidative Phosphorylation Gene_Expression->Mito Gene_Expression->FAO Gene_Expression->OxPhos

Caption: ERRγ Signaling Pathway Activation by an Agonist.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_screening In Vitro Screening cluster_validation Functional Validation cluster_invivo In Vivo Studies Design Lead Compound (e.g., this compound) Synthesis Synthesis of Analogs (e.g., E6) Design->Synthesis Reporter_Assay Cell-Based Reporter Gene Assay Synthesis->Reporter_Assay Selectivity_Assay Selectivity Profiling (vs. ERRα, ERRβ, ERs) Reporter_Assay->Selectivity_Assay Target_Gene_Analysis Target Gene Expression (qPCR, Western Blot) Selectivity_Assay->Target_Gene_Analysis Mito_Function Mitochondrial Function Assays (e.g., Seahorse Assay) Target_Gene_Analysis->Mito_Function Animal_Models Disease Models (e.g., Metabolic Syndrome) Mito_Function->Animal_Models

References

Validating GSK-4716 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of GSK-4716, a selective agonist of the Estrogen-Related Receptors γ (ERRγ) and β (ERRβ). We present experimental data for this compound alongside alternative compounds, detail relevant experimental protocols, and provide visual diagrams of key pathways and workflows to assist in the design and interpretation of target validation studies.

Introduction to this compound and its Target

This compound is a synthetic small molecule that selectively activates ERRγ and ERRβ, orphan nuclear receptors that play crucial roles in regulating cellular energy metabolism, mitochondrial function, and gene expression.[1] Validating that this compound directly binds to and modulates the activity of ERRγ in a cellular context is a critical step in preclinical drug development. This guide explores robust methods for confirming this target engagement.

Comparative Analysis of ERRγ Modulators

To objectively assess the performance of this compound, we compare its activity with other known ERRγ modulators:

  • GSK5182: A potent and selective inverse agonist of ERRγ.[2][3]

  • DY131: Another selective agonist of ERRγ and ERRβ.[4]

The following table summarizes the reported potencies of these compounds in various cellular assays.

CompoundTarget(s)Assay TypeCell LinePotency (EC50/IC50)Reference(s)
This compound ERRγ/ERRβ AgonistFRET Assay-IC50: 2 µM (for ERRγ)[5]
Reporter Gene AssayHEK293T-[6]
Reporter Gene AssaySH-SY5Y-[7]
GSK5182 ERRγ Inverse Agonist--IC50: 79 nM[2]
DY131 ERRγ/ERRβ AgonistIn vitro activity-EC50: 130 - 698 nM (for ERRβ)
Cell ProliferationT98G, U87MGEC50: 54 nM, 62 nM

Experimental Methodologies for Target Engagement

Direct and indirect methods can be employed to validate the interaction of this compound with ERRγ within cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target binding in a cellular environment. The principle lies in the ligand-induced stabilization of the target protein, leading to an increased resistance to thermal denaturation.

Experimental Protocol: ERRγ CETSA

  • Cell Culture: Culture a human cell line expressing endogenous ERRγ (e.g., HepG2, MCF7) to 80-90% confluency.

  • Compound Treatment: Harvest and resuspend cells in fresh culture medium. Treat cells with varying concentrations of this compound, a negative control (e.g., DMSO), and a comparator compound (e.g., GSK5182) for 1-2 hours at 37°C.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze the amount of soluble ERRγ by Western blotting using an ERRγ-specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble ERRγ against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Reporter Gene Assay

Reporter gene assays are a functional method to assess the transcriptional activity of ERRγ in response to compound treatment.

Experimental Protocol: ERRγ Reporter Gene Assay

  • Plasmids: Utilize a reporter plasmid containing a luciferase gene under the control of a promoter with Estrogen Response Elements (EREs) or Gal4 upstream activating sequences, and a co-transfected plasmid expressing a Gal4-ERRγ ligand-binding domain (LBD) fusion protein. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

  • Cell Culture and Transfection: Seed a suitable cell line (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with the reporter, ERRγ expression, and normalization plasmids using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound, a negative control, and comparator compounds.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value for agonists or IC50 for inverse agonists.

Validation of Downstream Target Gene Expression

Confirming the modulation of known ERRγ target genes provides further evidence of target engagement.

Experimental Protocol: qRT-PCR for ERRγ Target Genes

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., HepG2) and treat with this compound, a negative control, and comparator compounds for a suitable duration (e.g., 12-24 hours).

  • RNA Extraction: Isolate total RNA from the treated cells using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for known ERRγ target genes (e.g., PGC1A, TFR2, EEF1A2, PPIF) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. A significant increase in the expression of target genes upon treatment with this compound validates its agonistic activity.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams were generated using the DOT language.

cluster_0 ERRγ Signaling Pathway GSK4716 This compound (Agonist) ERRg ERRγ GSK4716->ERRg Binds & Activates Coactivators Coactivators (e.g., PGC-1α) ERRg->Coactivators Recruits ERE Estrogen Response Element (ERE) in DNA ERRg->ERE Binds to Coactivators->ERE TargetGenes Target Gene Transcription ERE->TargetGenes Initiates Metabolism Increased Mitochondrial Biogenesis & Metabolism TargetGenes->Metabolism

Figure 1. Simplified ERRγ signaling pathway upon activation by this compound.

cluster_1 CETSA Workflow for this compound Start Start: Culture Cells Treat Treat cells with This compound / Controls Start->Treat Heat Apply Temperature Gradient Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifuge to Separate Fractions Lyse->Centrifuge Analyze Analyze Soluble ERRγ (e.g., Western Blot) Centrifuge->Analyze Result Result: Shifted Melting Curve Analyze->Result

Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

cluster_2 Comparison of ERRγ Modulators GSK4716 This compound Agonist Agonist Activity GSK4716->Agonist DY131 DY131 DY131->Agonist GSK5182 GSK5182 InverseAgonist Inverse Agonist Activity GSK5182->InverseAgonist TargetEngagement Target Engagement (ERRγ Binding) Agonist->TargetEngagement InverseAgonist->TargetEngagement

Figure 3. Logical relationship between ERRγ modulators and their activity.

References

A Comparative Efficacy Analysis of GSK-4716 and SLU-PP-332 in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two prominent research compounds, GSK-4716 and SLU-PP-332, which are agonists of the Estrogen-Related Receptors (ERRs). By presenting experimental data, detailed protocols, and visual pathways, this document aims to equip researchers with the necessary information to make informed decisions for their metabolic disease studies.

Executive Summary

This compound is a selective agonist for Estrogen-Related Receptor beta (ERRβ) and gamma (ERRγ), with significantly less activity towards the alpha isoform (ERRα). In contrast, SLU-PP-332 is a pan-agonist of all three ERR isoforms, exhibiting a notable preference for ERRα.[1] This fundamental difference in receptor selectivity dictates their distinct biological effects and therapeutic potential. Preclinical studies suggest that SLU-PP-332, through its potent activation of ERRα, acts as a powerful "exercise mimetic," leading to significant improvements in metabolic parameters such as fat mass reduction and enhanced glucose tolerance.[2][3] this compound has shown more modest effects on glucose metabolism in vivo, consistent with its ERRβ/γ selectivity.[3][4]

Data Presentation

The following tables summarize the quantitative data gathered from preclinical studies on this compound and SLU-PP-332, offering a side-by-side comparison of their potency and in vivo efficacy.

Table 1: In Vitro Receptor Activation Potency (EC50)

CompoundERRα (nM)ERRβ (nM)ERRγ (nM)Primary Target(s)
This compound > 5000[1]~215-340[3][4]1200[1]ERRβ/γ
SLU-PP-332 98[1][5]230[1][5]430[1][5]Pan-ERR (ERRα preferential)

Table 2: Comparative In Vivo Efficacy in Murine Models of Obesity

ParameterThis compoundSLU-PP-332
Dosage 50 mg/kg[3][4]25-50 mg/kg, twice daily[2][6]
Fat Mass Reduction No significant reduction reported.[3][4]20% reduction in diet-induced obese mice.[3][4]
Glucose Tolerance 15% improvement in mice.[3][4]30% reduction in fasting glucose in diet-induced obese mice.[3]
Mitochondrial Biogenesis Induces expression of PGC-1α and mitochondrial pathway genes in myotubes.[7]Increases mitochondrial DNA content by 2.5-fold in skeletal muscle.[3][4]
Exercise Endurance Not reported.Increased running distance and time in mice.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

In Vivo Glucose Tolerance Test (GTT) in Mice

This protocol is a generalized procedure for assessing the effect of an ERR agonist on glucose homeostasis in a diet-induced obesity mouse model.

1. Animal Model and Acclimation:

  • Use male C57BL/6J mice, 8-10 weeks old.
  • Induce obesity by feeding a high-fat diet (HFD; 60% kcal from fat) for 12-14 weeks.
  • House mice in a temperature-controlled environment with a 12-hour light/dark cycle.
  • Allow at least one week of acclimation before the experiment.

2. Compound Administration:

  • Administer the test compound (this compound or SLU-PP-332) or vehicle control via intraperitoneal (i.p.) injection.
  • Dosing for SLU-PP-332 is typically 50 mg/kg, administered twice daily for a specified period (e.g., 28 days).[6]
  • A comparable dosing regimen would be used for this compound.

3. GTT Procedure:

  • Fast the mice for 6 hours with free access to water.[8]
  • Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
  • Administer a 2 g/kg glucose solution via i.p. injection.[9]
  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.[8][9]

4. Data Analysis:

  • Plot blood glucose concentration over time.
  • Calculate the area under the curve (AUC) for each group to quantify glucose tolerance.
  • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significant differences between the treated and vehicle groups.

Cell-Based ERR Reporter Assay

This protocol describes a luciferase reporter assay to determine the agonist activity of compounds on ERR isoforms.

1. Cell Culture and Transfection:

  • Use HEK293T cells.
  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin.
  • Co-transfect cells with expression plasmids for the specific human ERR isoform (α, β, or γ) fused to a GAL4 DNA-binding domain, and a luciferase reporter plasmid containing GAL4 upstream activating sequences.

2. Compound Treatment:

  • Plate the transfected cells in 96-well plates.
  • After 24 hours, treat the cells with various concentrations of the test compound (this compound or SLU-PP-332) or vehicle (DMSO).

3. Luciferase Assay:

  • Incubate the cells for 24 hours post-treatment.
  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Dual-Glo Luciferase Assay System).

4. Data Analysis:

  • Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
  • Plot the normalized luciferase activity against the compound concentration.
  • Calculate the EC50 value using a non-linear regression analysis (e.g., log(agonist) vs. response in GraphPad Prism).

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

ERR_Signaling_Pathway cluster_ligand ERR Agonist cluster_receptor Estrogen-Related Receptors cluster_coactivator Coactivator cluster_downstream Downstream Effects GSK4716 This compound ERRb ERRβ GSK4716->ERRb ERRg ERRγ GSK4716->ERRg SLUPP332 SLU-PP-332 ERRa ERRα SLUPP332->ERRa SLUPP332->ERRb SLUPP332->ERRg PGC1a PGC-1α ERRa->PGC1a activates ERRg->PGC1a activates Mito Mitochondrial Biogenesis PGC1a->Mito FAO Fatty Acid Oxidation PGC1a->FAO Gluco Glucose Metabolism PGC1a->Gluco

Caption: ERR Agonist Signaling Pathway.

GTT_Workflow start Start: High-Fat Diet Mice compound_admin Compound Administration (e.g., SLU-PP-332 or Vehicle) start->compound_admin fasting 6-hour Fast compound_admin->fasting baseline_glucose Measure Baseline Blood Glucose (t=0) fasting->baseline_glucose glucose_injection Inject Glucose (2 g/kg) baseline_glucose->glucose_injection timed_measurements Measure Blood Glucose at 15, 30, 60, 90, 120 min glucose_injection->timed_measurements data_analysis Data Analysis: Calculate AUC timed_measurements->data_analysis end End: Compare Glucose Tolerance data_analysis->end

Caption: In Vivo Glucose Tolerance Test Workflow.

References

Validating GSK-4716 Effects on Estrogen-Related Receptor Gamma (ERRγ) Through siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two key experimental approaches for studying the function of the orphan nuclear receptor, Estrogen-Related Receptor Gamma (ERRγ): pharmacological activation with the selective agonist GSK-4716 and genetic silencing via small interfering RNA (siRNA) knockdown. Understanding the concordant and discordant effects of these methods is crucial for validating the on-target effects of this compound and elucidating the downstream signaling pathways regulated by ERRγ.

Comparison of Performance: this compound Agonism vs. ERRγ siRNA Knockdown

The primary role of this compound as an ERRγ agonist is to activate the receptor, leading to the increased expression of its target genes. Conversely, siRNA-mediated knockdown of ERRγ aims to reduce its expression, thereby decreasing the transcription of the same target genes. The comparison of these two interventions provides a robust validation strategy. One study demonstrated that while the ERRγ agonist this compound induces the expression of the glucocorticoid receptor (GR), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and other GR target genes, siRNA-mediated suppression of ERRγ attenuates the expression of these same genes[1]. This reciprocal effect strongly suggests that the observed effects of this compound are indeed mediated through its agonistic activity on ERRγ.

Quantitative Data Summary

The following tables summarize the reported effects of this compound and ERRγ siRNA on the expression of key target genes primarily in muscle cells.

Table 1: Effects of this compound on ERRγ Target Gene Expression

Target GeneCell TypeFold Change/EffectReference
PGC-1α (Ppargc1a)Primary mouse myotubesIncreased[2][3]
PGC-1β (Ppargc1b)Primary mouse myotubesIncreased[2]
Cpt1bPrimary mouse myotubesIncreased[2]
Atp5bPrimary mouse myotubesIncreased[2]
Idh3Primary mouse myotubesIncreased[2]
MAO-ADifferentiated C2C12 cellsIncreased[2]
Glucocorticoid Receptor (GR)Differentiated skeletal muscle cellsIncreased[1]
11β-HSD1Differentiated skeletal muscle cellsIncreased[1]

Table 2: Effects of ERRγ siRNA Knockdown on Target Gene Expression

Target GeneCell TypeFold Change/EffectReference
Glucocorticoid Receptor (GR)Skeletal muscle cellsAttenuated expression[1]
11β-HSD1Skeletal muscle cellsAttenuated expression[1]
GR Target GenesSkeletal muscle cellsAttenuated expression[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

Protocol 1: this compound Treatment of Muscle Cells

This protocol is adapted from studies investigating the effect of this compound on gene expression in myotubes.[2][3]

1. Cell Culture and Differentiation:

  • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
  • To induce differentiation into myotubes, replace the growth medium with DMEM containing 2% horse serum when cells reach 80-90% confluency.
  • Allow cells to differentiate for 4-6 days, with media changes every 48 hours.

2. This compound Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
  • On the day of the experiment, dilute the this compound stock solution in differentiation medium to the desired final concentration (e.g., 1-10 µM). A vehicle control using an equivalent concentration of DMSO should be prepared.
  • Remove the old medium from the differentiated myotubes and replace it with the this compound-containing medium or the vehicle control medium.
  • Incubate the cells for the desired time period (e.g., 24-48 hours).

3. Analysis of Gene Expression:

  • Following treatment, wash the cells with phosphate-buffered saline (PBS).
  • Lyse the cells and extract total RNA using a suitable kit and protocol.
  • Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the relative expression levels of target genes. Normalize the expression data to a stable housekeeping gene.

Protocol 2: siRNA-Mediated Knockdown of ERRγ

This is a general protocol for siRNA transfection in mammalian cells and should be optimized for the specific cell line being used.

1. siRNA Design and Preparation:

  • Design or purchase at least two to three independent siRNAs targeting different regions of the ERRγ mRNA to control for off-target effects.
  • A non-targeting or scrambled siRNA should be used as a negative control.
  • Reconstitute the lyophilized siRNAs in RNase-free water to a stock concentration of 20-100 µM.

2. Cell Seeding:

  • The day before transfection, seed the cells in antibiotic-free medium at a density that will result in 50-70% confluency at the time of transfection.

3. Transfection:

  • For each well to be transfected, prepare two tubes:
  • Tube A: Dilute the siRNA in serum-free medium.
  • Tube B: Dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
  • Add the siRNA-lipid complexes dropwise to the cells.
  • Incubate the cells for 24-72 hours. The optimal incubation time should be determined experimentally.

4. Validation of Knockdown and Analysis:

  • After the incubation period, harvest the cells.
  • Assess the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.
  • Proceed with downstream experiments, such as analyzing the expression of target genes, once efficient knockdown is confirmed.

Visualizing the Molecular Interactions

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_0 This compound Activation of ERRγ GSK4716 This compound ERRg_inactive ERRγ (Inactive) GSK4716->ERRg_inactive Binds to ERRg_active ERRγ (Active) ERRg_inactive->ERRg_active Conformational Change ERE Estrogen-Related Response Element (ERE) ERRg_active->ERE Binds to TargetGenes Target Gene Transcription ERE->TargetGenes Initiates IncreasedExpression Increased Expression (PGC-1α, Cpt1b, etc.) TargetGenes->IncreasedExpression

Caption: Workflow of this compound activating ERRγ to induce target gene expression.

cluster_1 siRNA Knockdown of ERRγ siRNA ERRγ siRNA RISC RISC Complex siRNA->RISC Incorporated into ERRg_mRNA ERRγ mRNA RISC->ERRg_mRNA Binds to Degradation mRNA Degradation ERRg_mRNA->Degradation NoTranslation No ERRγ Protein Translation Degradation->NoTranslation DecreasedExpression Decreased Target Gene Expression NoTranslation->DecreasedExpression

Caption: Mechanism of siRNA-mediated knockdown of ERRγ leading to reduced gene expression.

cluster_2 Validation Logic GSK4716_treatment This compound Treatment Gene_Expression_Up Target Gene Expression UP GSK4716_treatment->Gene_Expression_Up Leads to siRNA_knockdown ERRγ siRNA Knockdown Gene_Expression_Down Target Gene Expression DOWN siRNA_knockdown->Gene_Expression_Down Leads to Validation Validation of This compound's On-Target Effect Gene_Expression_Up->Validation Gene_Expression_Down->Validation

Caption: Logical relationship for validating this compound's effects using siRNA knockdown.

References

Cross-Validation of GSK-4716 Induced Gene Expression with Public Datasets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of gene expression changes induced by the selective Estrogen-Related Receptor β/γ (ERRβ/γ) agonist, GSK-4716, with a relevant public dataset from the Gene Expression Omnibus (GEO). The objective is to offer a framework for cross-validating experimental findings and understanding the broader context of ERRβ/γ activation.

Summary of Comparative Gene Expression Analysis

The following table summarizes the key genes and pathways affected by this compound, as identified in published literature, and compares them with the findings from the public GEO dataset GSE136595, which investigates the activation of ERRγ. While the public dataset does not utilize this compound directly, it provides insights into ERRγ-mediated gene regulation, offering a valuable point of comparison.

Gene/Pathway This compound Induced Expression Change (in C2C12 myotubes) ERRγ Activation in GEO Dataset GSE136595 (in HepG2, MCF-7, HEK293T cells) Biological Function
Fatty Acid Oxidation
Ppargc1a (PGC-1α)Upregulated[1]Data not available in this datasetMaster regulator of mitochondrial biogenesis and metabolism.
Ppargc1b (PGC-1β)Upregulated[1]Data not available in this datasetCoactivator involved in energy metabolism.
Cpt1bUpregulated[1]Data not available in this datasetRate-limiting enzyme in fatty acid oxidation.
Atp5bUpregulated[1]Data not available in this datasetComponent of ATP synthase.
Idh3Upregulated[1]Data not available in this datasetEnzyme in the citric acid cycle.
Gluconeogenesis
Pck1 (PEPCK)Data not availableUpregulated[2]Key enzyme in gluconeogenesis.
G6pc (G6Pase)Data not availableUpregulated[2]Enzyme in gluconeogenesis and glycogenolysis.
Other Targets
Esrrg (ERRγ)Upregulated[1]ERRγ was overexpressed in this studyThe target nuclear receptor.
GRα (Glucocorticoid Receptor α)Upregulated[1]Data not available in this datasetNuclear receptor with roles in metabolism and inflammation.
MAO-AUpregulated[1]Data not available in this datasetEnzyme involved in neurotransmitter metabolism.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for accurate interpretation and comparison of gene expression data.

This compound Gene Expression Analysis in C2C12 Myotubes (from literature)

This protocol is a composite based on descriptions of this compound treatment in C2C12 cells found in the literature.[1]

  • Cell Culture and Differentiation: Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum for 4 to 7 days.

  • This compound Treatment: Differentiated C2C12 myotubes are treated with this compound (typically 1-10 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).

  • RNA Extraction and Gene Expression Analysis: Total RNA is isolated from the myotubes using standard methods (e.g., TRIzol reagent). Gene expression changes are then quantified using real-time quantitative polymerase chain reaction (RT-qPCR) or microarray/RNA-sequencing. For RT-qPCR, relative gene expression is often normalized to a housekeeping gene such as β-actin or GAPDH.

Public Dataset: GEO GSE136595 - Activation of ERRγ

The following protocol is for the microarray analysis from the study associated with GEO dataset GSE136595, titled "Activation of estrogen-related receptor γ by calcium and cadmium".[2][3]

  • Cell Culture and Treatment: Human embryonic kidney (HEK293T), human liver carcinoma (HepG2), and human breast cancer (MCF-7) cells were used. Cells were transfected to express ERRγ. Following transfection, cells were treated with activating agents (calcium or cadmium) for 24 hours.

  • RNA Isolation and Microarray Hybridization: Total RNA was isolated from the treated cells. The quality and quantity of RNA were assessed, and the samples were then processed for microarray analysis. The specific microarray platform used was the Affymetrix Human Genome U133 Plus 2.0 Array.

  • Data Analysis: Raw microarray data was processed and analyzed to identify differentially expressed genes between the treated and control groups. The study mentions the use of Gene Set Enrichment Analysis (GSEA) for pathway analysis.[2]

Visualizations

Signaling Pathway of this compound

GSK-4716_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK4716 This compound ERRbg ERRβ/γ GSK4716->ERRbg Binds and Activates ERRbg_active Active ERRβ/γ ERRbg->ERRbg_active Translocates DNA DNA (ERRE) ERRbg_active->DNA Binds to Estrogen-Related Response Element (ERRE) Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates Transcription

Caption: Signaling pathway of this compound activation of ERRβ/γ.

Experimental Workflow for Cross-Validation

Cross_Validation_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Comparative Analysis cluster_validation Validation & Interpretation GSK4716_Data This compound Gene Expression Data (Literature) Protocol_Comparison Compare Experimental Protocols GSK4716_Data->Protocol_Comparison Gene_List_Comparison Compare Differentially Expressed Gene Lists GSK4716_Data->Gene_List_Comparison Public_Data Public Gene Expression Dataset (e.g., GEO) ERRγ Activation Public_Data->Protocol_Comparison Public_Data->Gene_List_Comparison Cross_Validation Cross-Validation of This compound Effects Protocol_Comparison->Cross_Validation Pathway_Analysis Identify Overlapping Pathways Gene_List_Comparison->Pathway_Analysis Pathway_Analysis->Cross_Validation Biological_Interpretation Broader Biological Context of ERRβ/γ Activation Cross_Validation->Biological_Interpretation

Caption: Workflow for cross-validating this compound data with public datasets.

References

A Comparative Transcriptomic Guide to GSK-4716 and Other Nuclear Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic effects of GSK-4716, a selective Estrogen-related Receptor γ (ERRγ) agonist, with other prominent nuclear receptor agonists. The information presented is collated from various experimental studies to offer insights into their distinct and overlapping mechanisms of action at the gene expression level.

Comparative Transcriptomic Analysis

The following tables summarize the known transcriptomic effects of this compound and agonists for Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Farnesoid X Receptors (FXRs). Due to the nature of available research, data is compiled from multiple studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: Key Gene Targets and Pathway Activation by Nuclear Receptor Agonists
Nuclear Receptor TargetAgonist Example(s)Key Upregulated Genes & PathwaysKey Downregulated Genes & PathwaysPrimary Tissue/Cell Type Studied
ERRγ This compound Mitochondrial Biogenesis & Metabolism: PGC-1α (Ppargc1a), PGC-1β (Ppargc1b), Cpt1b, Atp5b, Idh3Glucocorticoid Signaling: Glucocorticoid Receptor (GR/Nr3c1), 11β-HSD1, H6PDH, MAO-AIron Metabolism: Transferrin Receptor 2 (TFR2)[1] Dopaminergic Phenotype: Dopamine Transporter (DAT), Tyrosine Hydroxylase (TH)[2] Serotonin Receptor: 5-HT1AR[3]Not extensively reported in available literature.Skeletal Muscle (C2C12, primary myotubes)[1], Hepatocytes (HepG2, AML12)[4], Neuronal Cells (SH-SY5Y, HT22)[2][3]
PPARα Fibrates (e.g., Wy-14643, GW7647)Fatty Acid Oxidation: Acox1, Cpt1a, Fabp1Lipid Metabolism: HMGCS2, ACSL1, ADFPXenobiotic Metabolism (Human): CYP1A1[5]Glycolysis/Gluconeogenesis (Mouse): Genes involved in these pathways[5]Hepatocytes (Human and Mouse)[5][6]
PPARγ Thiazolidinediones (e.g., Rosiglitazone)Adipogenesis & Lipid Storage: PLIN2, FABP4, CIDECGlucose Homeostasis Inflammation: Pro-inflammatory cytokine expressionAdipocytes, Macrophages, Hepatocytes[6][7]
LXR T0901317, GW3965Cholesterol Efflux: ABCA1, ABCG1Lipogenesis (SREBP-1c pathway): FASN, SCD1Inflammation: Pro-inflammatory gene expression[8]Macrophages, Hepatocytes[9][10][11][12][13]
FXR GW4064, Obeticholic AcidBile Acid Homeostasis: SHP (NR0B2), BSEP (ABCB11), FGF15/19Lipid & Glucose Metabolism Bile Acid Synthesis: CYP7A1, CYP8B1[14]Hepatocytes, Intestinal Cells[14][15][16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of transcriptomic studies. Below are representative protocols for key experiments cited in this guide.

Cell Culture and Agonist Treatment for Transcriptomics

Objective: To treat cultured cells with nuclear receptor agonists to induce changes in gene expression for subsequent analysis by RNA sequencing or qRT-PCR.

Materials:

  • Appropriate cell line (e.g., C2C12 myoblasts, HepG2 hepatocytes)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Differentiation medium (if applicable, e.g., DMEM with 2% horse serum for C2C12 myotubes)

  • Nuclear receptor agonist (e.g., this compound, GW4064) dissolved in a suitable solvent (e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Multi-well culture plates

Protocol:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in approximately 70-80% confluency at the time of treatment.

  • Cell Differentiation (if applicable): For cell types like C2C12, induce differentiation from myoblasts to myotubes by switching from growth medium to differentiation medium for a specified period (e.g., 4 days).[1]

  • Agonist Preparation: Prepare a stock solution of the agonist in a suitable solvent. Further dilute the stock solution in culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the agonist or vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 2 to 48 hours), depending on the experimental design.[1][4]

  • Cell Lysis and RNA Isolation: After incubation, wash the cells with PBS and then lyse them directly in the culture plate using a suitable lysis buffer (e.g., from an RNA isolation kit). Proceed with RNA isolation according to the manufacturer's protocol.

RNA Sequencing (RNA-Seq) Protocol

Objective: To perform global transcriptomic analysis of cells treated with nuclear receptor agonists.

Materials:

  • High-quality total RNA (isolated as described above)

  • RNA-Seq library preparation kit (e.g., KAPA RNA HyperPrep Kit)

  • Next-generation sequencing platform (e.g., Illumina NextSeq 500)

Protocol:

  • RNA Quality Control: Assess the integrity and purity of the isolated RNA using a bioanalyzer (e.g., Agilent Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).

  • Library Preparation:

    • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

    • Fragmentation and Priming: Fragment the enriched mRNA and prime it for first-strand cDNA synthesis.

    • First and Second Strand Synthesis: Synthesize the first and second strands of cDNA.

    • A-tailing and Adapter Ligation: Add an 'A' base to the 3' end of the dsDNA fragments and ligate sequencing adapters.

    • Library Amplification: Amplify the library using PCR to add indexes and generate sufficient material for sequencing.

  • Library Quality Control and Quantification: Validate the size distribution of the library using a bioanalyzer and quantify it using qPCR.

  • Sequencing: Pool the libraries and sequence them on a next-generation sequencing platform.[17]

  • Data Analysis:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference genome (e.g., hg38 for human, mm10 for mouse) using a splice-aware aligner like STAR.[17]

    • Gene Expression Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use tools like DESeq2 or edgeR to identify genes that are differentially expressed between agonist-treated and vehicle-treated samples.[18]

Quantitative Real-Time PCR (qRT-PCR)

Objective: To validate RNA-Seq data or to quantify the expression of specific target genes.

Materials:

  • High-quality total RNA

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Gene-specific primers

  • Real-time PCR instrument

Protocol:

  • Reverse Transcription: Synthesize cDNA from total RNA using a reverse transcription kit.

  • Primer Design and Validation: Design primers specific to the target genes and a reference (housekeeping) gene. Validate primer efficiency.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

  • Real-Time PCR: Run the reaction on a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14]

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.

Signaling Pathway and Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

GSK4716_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK4716 This compound ERRg_inactive ERRγ (inactive) GSK4716->ERRg_inactive Binds ERRg_active ERRγ (active) ERRg_inactive->ERRg_active Conformational Change DNA DNA (ERRE) ERRg_active->DNA Translocates & Binds to ERRE Gene_Expression Target Gene Expression DNA->Gene_Expression Transcriptional Activation PGC1a PGC-1α PGC1a->ERRg_active Co-activator Recruitment

Caption: this compound signaling pathway.

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture & Agonist Treatment RNA_Isolation RNA Isolation Cell_Culture->RNA_Isolation QC1 RNA Quality Control RNA_Isolation->QC1 Library_Prep RNA-Seq Library Preparation QC1->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing QC2 Read Quality Control Sequencing->QC2 Alignment Read Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification Diff_Expression Differential Expression Analysis Quantification->Diff_Expression Downstream_Analysis Pathway & Functional Enrichment Analysis Diff_Expression->Downstream_Analysis

Caption: A typical RNA-Seq experimental workflow.

Nuclear_Receptor_Comparison cluster_receptors Nuclear Receptors cluster_pathways Regulated Pathways Agonists Nuclear Receptor Agonists (this compound, Fibrates, TZDs, etc.) ERRg ERRγ Agonists->ERRg PPAR PPARα/γ Agonists->PPAR LXR LXR Agonists->LXR FXR FXR Agonists->FXR Mito_Metabolism Mitochondrial Metabolism ERRg->Mito_Metabolism Lipid_Metabolism Lipid Metabolism PPAR->Lipid_Metabolism Glucose_Homeostasis Glucose Homeostasis PPAR->Glucose_Homeostasis LXR->Lipid_Metabolism Inflammation Inflammation LXR->Inflammation FXR->Lipid_Metabolism FXR->Glucose_Homeostasis Bile_Acid Bile Acid Homeostasis FXR->Bile_Acid

Caption: Overlapping pathways of nuclear receptors.

References

Validating RNA-Seq Insights: A Comparative Analysis of GSK-4716 Gene Expression Data with qPCR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of RNA-sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR) for validating gene expression changes induced by GSK-4716, a selective agonist of Estrogen-Related Receptors beta and gamma (ERRβ/γ).[1][2] For researchers in drug development, accurately quantifying the transcriptional effects of a compound is paramount. While RNA-seq offers a global view of the transcriptome, qPCR remains the gold standard for validating the expression of key genes due to its high sensitivity and specificity.[3][4]

This compound is known to modulate genes involved in several critical biological processes, including mitochondrial metabolism, glucocorticoid signaling, and neuronal development.[5][6][7] This guide presents hypothetical, yet representative, experimental data to illustrate the validation process, complete with detailed protocols and pathway diagrams to provide a clear and objective resource for laboratory professionals.

This compound Mechanism of Action and Gene Regulation

This compound functions by binding to and activating ERRβ and ERRγ, orphan nuclear receptors that play a crucial role in regulating cellular energy metabolism.[1] Upon activation, these receptors co-activate with transcription factors like PGC-1α and PGC-1β to initiate the transcription of target genes. This signaling cascade impacts mitochondrial biogenesis, fatty acid oxidation, and crosstalk with other signaling pathways, such as the glucocorticoid receptor pathway.[1][5]

GSK_4716_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK4716 This compound ERR ERRβ/γ GSK4716->ERR Binds & Activates ERR_active Activated ERRβ/γ ERR->ERR_active Translocates Complex Transcriptional Complex ERR_active->Complex PGC1 PGC-1α/β PGC1->Complex DNA DNA (Estrogen Response Element) Complex->DNA Binds mRNA Target Gene mRNA (e.g., PPARGC1A, CPT1B, TFR2) DNA->mRNA Initiates Transcription

Caption: this compound signaling pathway leading to target gene transcription.
Comparative Analysis of RNA-Seq and qPCR Results

Following treatment of a relevant cell line (e.g., C2C12 myotubes) with this compound, RNA-seq analysis reveals widespread changes in gene expression. A subset of these genes, selected based on their biological relevance and magnitude of change, is then validated using qPCR on a new set of biological replicates to confirm the initial findings.[3]

The table below presents a hypothetical dataset comparing the results from both methods for key this compound target genes identified in the literature.[1][6][8]

Gene SymbolGene NameRNA-Seq (Log2 Fold Change)RNA-Seq (Adjusted p-value)qPCR (Relative Fold Change)
PPARGC1APeroxisome proliferator-activated receptor gamma coactivator 1-alpha2.150.0014.5 ± 0.4
CPT1BCarnitine palmitoyltransferase 1B1.890.0033.8 ± 0.3
TFR2Transferrin Receptor 21.580.0113.0 ± 0.2
MAO-AMonoamine oxidase A1.320.0252.5 ± 0.2
ACTBBeta-actin (Housekeeping)0.050.9501.0 ± 0.1
GAPDHGlyceraldehyde-3-phosphate dehydrogenase (Housekeeping)-0.020.9801.0 ± 0.1

Data are hypothetical and presented as mean ± standard error for qPCR.

The strong correlation between the upregulation observed in the RNA-seq data and the quantitative fold changes determined by qPCR instills confidence in the transcriptomic screen.

Experimental Protocols

Detailed and standardized protocols are essential for reproducibility. The following sections outline the methodologies for cell treatment, RNA extraction, RNA-seq, and qPCR validation.

Experimental Workflow

The overall process involves treating cultured cells, isolating RNA, and then splitting the analysis into a global screen (RNA-seq) and a targeted validation (qPCR).

Workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase arrow arrow A 1. Cell Culture (e.g., C2C12 myotubes) B 2. Treatment (Vehicle vs. This compound) A->B C 3. RNA Extraction & QC B->C D 4a. RNA-Seq Library Prep & Sequencing C->D F 4b. cDNA Synthesis C->F E 5a. RNA-Seq Data Analysis (DEGs Identification) D->E H 6. Data Comparison & Validation E->H G 5b. qPCR Assay (Target & Reference Genes) F->G G->H

Caption: Workflow for RNA-seq analysis and subsequent qPCR validation.
Cell Culture and this compound Treatment

  • Cell Line: Mouse C2C12 myoblasts are cultured in DMEM with 10% fetal bovine serum.

  • Differentiation: To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4 days.[1]

  • Treatment: Differentiated myotubes are treated with either 10 µM this compound (dissolved in DMSO) or a vehicle control (DMSO) for 24-48 hours.[6] Experiments should be performed with at least three biological replicates.

RNA Extraction and Quality Control
  • Extraction: Total RNA is extracted from cell lysates using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, according to the manufacturer's instructions.

  • DNase Treatment: An on-column or in-solution DNase I digestion is performed to remove any contaminating genomic DNA.

  • Quality Control: RNA integrity and quantity are assessed. An RNA Integrity Number (RIN) > 9.0 is recommended for RNA-seq. Purity is checked using A260/280 and A260/230 ratios.

RNA-Sequencing and Data Analysis
  • Library Preparation: mRNA is enriched from 1 µg of total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used for first- and second-strand cDNA synthesis. Adapters are ligated, and the resulting library is amplified by PCR.

  • Sequencing: Libraries are sequenced on an Illumina platform (e.g., NovaSeq) to generate 50 bp paired-end reads.

  • Data Analysis: Raw reads are quality-checked and aligned to the reference genome. Gene expression is quantified as Transcripts Per Million (TPM) or raw counts. Differential expression analysis is performed to identify genes with a significant change in expression (e.g., adjusted p-value < 0.05 and |Log2 Fold Change| > 1).

Quantitative PCR (qPCR) Validation
  • cDNA Synthesis: 1 µg of total RNA from a separate set of biological replicates is reverse transcribed into cDNA using a high-capacity cDNA synthesis kit with random primers.[9]

  • Primer Design: qPCR primers are designed to span exon-exon junctions to prevent amplification of genomic DNA. Primer efficiency should be validated and fall between 90-110%.

  • qPCR Reaction: Reactions are set up in triplicate using a SYBR Green-based master mix, cDNA template, and gene-specific primers.

  • Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.[9] Data are normalized to the geometric mean of stable housekeeping genes (e.g., ACTB, GAPDH). The fold change is expressed relative to the vehicle-treated control group.

This structured approach, combining the broad discovery power of RNA-seq with the precise quantification of qPCR, ensures a high degree of confidence in the identified transcriptional effects of compounds like this compound, providing a solid foundation for further drug development research.

References

Establishing the Specificity of GSK-4716: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential control experiments to validate the specificity of GSK-4716, a selective agonist of the Estrogen-Related Receptors ERRβ and ERRγ.[1] The following sections detail comparisons with alternative pharmacological tools and provide robust experimental protocols to ensure the on-target activity of this compound in your research.

Pharmacological Alternatives for Comparative Analysis

A critical step in validating the specificity of this compound is to compare its activity with other compounds that modulate ERRβ and ERRγ activity. The table below summarizes key pharmacological tools for these control experiments.

Compound NameAlias(es)Target(s)Mode of ActionReference(s)
This compound -ERRβ/γAgonist[1]
DY131GSK9089ERRβ/γAgonist[2]
SLU-PP-332-ERRα/β/γPan-Agonist[2]
GSK5182-ERRγInverse Agonist[3]
DiethylstilbestrolDESERRγ, ERαAntagonist/Inverse Agonist[4]

Experimental Protocols for Specificity Validation

To rigorously assess the on-target effects of this compound, a combination of genetic and biochemical assays is recommended.

Reporter Gene Assay

A reporter gene assay is a fundamental tool to quantify the ability of this compound to activate ERRβ/γ-mediated transcription.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T or a relevant cell line (e.g., C2C12 myotubes) in DMEM supplemented with 10% FBS.

    • Co-transfect cells with an expression vector for full-length human ERRγ and a reporter plasmid containing multiple copies of an Estrogen-Related Receptor Response Element (ERRE) upstream of a luciferase reporter gene. A GAL4-ERRγ ligand-binding domain (LBD) fusion protein with a GAL4 upstream activation sequence (UAS)-luciferase reporter can also be utilized.[2][5]

    • A constitutively active Renilla luciferase vector should be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM).

    • Include vehicle control (DMSO), a positive control (e.g., DY131), and a negative control/inverse agonist (e.g., GSK5182).

  • Luciferase Assay:

    • After 24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize firefly luciferase activity to Renilla luciferase activity.

    • Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine EC50 values.

Expected Outcome: this compound should induce a dose-dependent increase in luciferase activity in cells expressing ERRγ, an effect that should be absent in cells not transfected with the receptor. The potency of this compound can be compared to other ERRβ/γ agonists.

Chromatin Immunoprecipitation (ChIP)-qPCR

ChIP-qPCR is employed to confirm the direct binding of ERRγ to the promoter regions of its target genes following this compound treatment.

Experimental Protocol:

  • Cell Treatment and Crosslinking:

    • Treat cells (e.g., LNCaP or C2C12) with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 24 hours).

    • Crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the crosslinking reaction by adding glycine.

  • Chromatin Preparation:

    • Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for ERRγ or a negative control IgG.

    • Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • DNA Purification and qPCR:

    • Reverse the crosslinks and purify the immunoprecipitated DNA.

    • Perform qPCR using primers flanking the known ERREs in the promoter regions of ERRγ target genes (e.g., PDK4, TFF1).

  • Data Analysis:

    • Calculate the enrichment of target gene promoters in the ERRγ immunoprecipitated samples relative to the IgG control and input chromatin.

Expected Outcome: Treatment with this compound should lead to a significant enrichment of ERRγ binding at the promoters of its known target genes compared to vehicle-treated cells.

siRNA-mediated Knockdown

To confirm that the effects of this compound are dependent on its target, siRNA can be used to knockdown the expression of ERRγ.

Experimental Protocol:

  • siRNA Transfection:

    • Transfect cells (e.g., C2C12 myotubes) with siRNA specifically targeting ERRγ or a non-targeting control siRNA using a suitable transfection reagent.[4][6]

  • This compound Treatment:

    • 48 hours post-transfection, treat the cells with this compound or vehicle.

  • Analysis of Downstream Effects:

    • Measure the expression of known ERRγ target genes using qRT-PCR.

    • Assess relevant phenotypic changes induced by this compound (e.g., metabolic activity, gene expression).

  • Verification of Knockdown:

    • Confirm the efficient knockdown of ERRγ protein and mRNA levels using Western blotting and qRT-PCR, respectively.

Expected Outcome: The induction of target gene expression and any associated phenotypic changes by this compound should be significantly attenuated in cells with siRNA-mediated knockdown of ERRγ compared to control siRNA-transfected cells.

Investigating Off-Target Effects and Signaling Crosstalk

Glucocorticoid Receptor (GR) Signaling

Studies have indicated a potential crosstalk between ERRγ and the glucocorticoid receptor (GR) signaling pathway.[4][7] this compound has been shown to increase the expression of GRα and trans-activate a GR-responsive reporter.[4]

Control Experiment:

  • GR-Responsive Reporter Assay: Co-transfect cells with a glucocorticoid response element (GRE)-driven luciferase reporter and a GR expression vector. Treat with this compound in the presence and absence of a GR antagonist (e.g., RU486). A lack of inhibition by the GR antagonist would suggest a GR-independent mechanism.

Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α)

PGC-1α is a key coactivator for ERRγ, and this compound has been shown to induce its expression.[1]

Control Experiment:

  • Co-immunoprecipitation: Perform co-immunoprecipitation of ERRγ and PGC-1α from cells treated with this compound or vehicle to assess if the compound modulates the interaction between the receptor and its coactivator.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these control experiments, the following diagrams illustrate the key workflows and signaling pathways.

experimental_workflow cluster_reporter Reporter Gene Assay cluster_chip ChIP-qPCR cluster_sirna siRNA Knockdown reporter_cells Cells + ERRγ Vector + Reporter reporter_treat Treat with this compound & Controls reporter_cells->reporter_treat reporter_lyse Lyse Cells reporter_treat->reporter_lyse reporter_read Measure Luciferase Activity reporter_lyse->reporter_read chip_cells Treat Cells & Crosslink chip_shear Shear Chromatin chip_cells->chip_shear chip_ip Immunoprecipitate with ERRγ Ab chip_shear->chip_ip chip_purify Purify DNA chip_ip->chip_purify chip_qpcr qPCR of Target Promoters chip_purify->chip_qpcr sirna_transfect Transfect with siERRγ sirna_treat Treat with this compound sirna_transfect->sirna_treat sirna_analyze Analyze Downstream Effects sirna_treat->sirna_analyze

Caption: Workflow for key control experiments.

signaling_pathway cluster_crosstalk Potential Crosstalk GSK4716 This compound ERRg ERRγ GSK4716->ERRg activates GR GR GSK4716->GR transactivates PGC1a PGC-1α ERRg->PGC1a coactivates ERRE ERRE ERRg->ERRE binds ERRg->GR modulates expression PGC1a->ERRE coactivates binding TargetGenes Target Gene Expression ERRE->TargetGenes Metabolism Metabolic Changes TargetGenes->Metabolism GRE GRE GR->GRE binds GR_TargetGenes GR Target Gene Expression GRE->GR_TargetGenes

Caption: this compound signaling and potential crosstalk.

By employing the comparative pharmacological tools and rigorous experimental protocols outlined in this guide, researchers can confidently establish the specificity of this compound for the ERRβ/γ receptors, thereby ensuring the validity and reproducibility of their findings.

References

Assessing the Selectivity of GSK-4716 for ERRβ/γ Over ERRα: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GSK-4716, a known agonist of the Estrogen-Related Receptors (ERRs), focusing on its selectivity for the β and γ isoforms over the α isoform. This document summarizes quantitative data, outlines common experimental protocols for assessing selectivity, and includes visualizations to clarify workflows and signaling pathways.

Quantitative Assessment of Agonist Selectivity

The selectivity of a compound for a specific receptor isoform is a critical parameter in drug discovery, as it can significantly impact both efficacy and off-target effects. The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other relevant ERR modulators, providing a quantitative basis for comparing their selectivity profiles. The data is derived from cell-based co-transfection/reporter assays.

CompoundERRα EC50 (nM)ERRβ EC50 (nM)ERRγ EC50 (nM)Selectivity Profile
This compound >5000[1]>5000[1]1200[1]Selective for ERRγ over ERRα and ERRβ
DY131 (GSK9089) >30,000[2][3]130 - 698[2][3]-Selective for ERRβ/γ
SLU-PP-332 98[4][5][6]230[4][5][6]430[4][5][6]Pan-Agonist

Note: A higher EC50 value indicates lower potency. The selectivity for ERRγ over ERRα for this compound is at least 4.2-fold based on the available data.

Experimental Protocols for Determining ERR Agonist Selectivity

The determination of a compound's selectivity for different ERR isoforms relies on robust and well-defined experimental assays. Below are outlines of common methodologies employed in the field.

Cell-Based Luciferase Reporter Gene Assay

This is a widely used method to assess the functional activity of a compound on a specific nuclear receptor in a cellular context.

  • Principle: Cells are co-transfected with two plasmids: one expressing the full-length ERR isoform of interest (α, β, or γ) and a second "reporter" plasmid containing a luciferase gene under the control of an ERR-responsive DNA element. If the test compound activates the ERR, the receptor will bind to the responsive element and drive the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of receptor activation.

  • Protocol Outline:

    • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is cultured and then co-transfected with the ERR expression plasmid and the luciferase reporter plasmid.

    • Compound Treatment: The transfected cells are treated with a range of concentrations of the test compound (e.g., this compound).

    • Incubation: Cells are incubated for a sufficient period (typically 24-48 hours) to allow for receptor activation and reporter gene expression.

    • Cell Lysis and Luciferase Assay: The cells are lysed to release the cellular contents, including the expressed luciferase. A luciferase substrate is added, and the resulting luminescence is measured using a luminometer.

    • Data Analysis: The luminescence data is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value can be calculated. By performing this assay in parallel for each ERR isoform, the selectivity of the compound can be determined.

Förster Resonance Energy Transfer (FRET) Coactivator Recruitment Assay

This assay measures the ability of a compound to promote the interaction between an ERR isoform and a coactivator protein, a key step in receptor activation.

  • Principle: FRET is a distance-dependent interaction between two fluorescent molecules (a donor and an acceptor). In this assay, the ERR Ligand Binding Domain (LBD) is tagged with one fluorophore (e.g., a terbium chelate as the donor), and a coactivator peptide (containing an LXXLL motif) is tagged with a compatible acceptor fluorophore (e.g., a green fluorescent protein). When the compound binds to the ERR-LBD and induces a conformational change, the coactivator peptide is recruited, bringing the donor and acceptor fluorophores into close proximity and allowing FRET to occur. The FRET signal is a direct measure of this interaction.

  • Protocol Outline:

    • Reagent Preparation: Purified, fluorescently labeled ERR-LBD and coactivator peptide are prepared.

    • Assay Reaction: The labeled ERR-LBD, coactivator peptide, and a range of concentrations of the test compound are combined in a microplate.

    • Incubation: The reaction is incubated to allow binding and interaction to reach equilibrium.

    • FRET Measurement: The FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements.

    • Data Analysis: The FRET signal is plotted against the compound concentration to determine the EC50 for coactivator recruitment. Comparing the EC50 values across the different ERR isoforms reveals the compound's selectivity.

Visualizing Experimental Workflows and Signaling

To further clarify the processes involved in assessing this compound's selectivity, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow: Luciferase Reporter Assay start Start: Culture Cells transfect Co-transfect with ERR Expression & Luciferase Reporter Plasmids start->transfect treat Treat with this compound (Dose-Response) transfect->treat incubate Incubate (24-48h) treat->incubate lyse Lyse Cells incubate->lyse add_sub Add Luciferase Substrate lyse->add_sub measure Measure Luminescence add_sub->measure analyze Analyze Data (Calculate EC50) measure->analyze end End: Determine Selectivity analyze->end

Caption: Workflow for determining ERR agonist selectivity using a luciferase reporter assay.

G cluster_pathway ERR Signaling Pathway Activation GSK4716 This compound ERR ERRβ or ERRγ GSK4716->ERR Binds to LBD Coactivator Coactivator (e.g., PGC-1α) ERR->Coactivator Recruits ERRE ERR Response Element (on DNA) ERR->ERRE Binds to Coactivator->ERR Transcription Gene Transcription ERRE->Transcription Initiates

Caption: Simplified signaling pathway of ERR activation by an agonist like this compound.

References

dose-response comparison of GSK-4716 and novel ERR agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for potent and selective modulators of Estrogen-Related Receptors (ERRs) is a critical frontier. This guide provides a detailed dose-response comparison of the established ERRβ/γ agonist, GSK-4716, against the novel pan-ERR agonist, SLU-PP-332, and the promising pan-ERR agonist SLU-PP-915. The data presented herein, sourced from peer-reviewed studies, offers a quantitative basis for selecting the appropriate tool compound for investigating ERR signaling and its therapeutic potential.

Estrogen-Related Receptors (ERRs) are a subfamily of orphan nuclear receptors that play pivotal roles in regulating cellular energy metabolism, mitochondrial biogenesis, and fatty acid oxidation. Their three isoforms, ERRα, ERRβ, and ERRγ, represent attractive therapeutic targets for metabolic diseases, neurodegenerative disorders, and certain cancers. This compound has been a widely used tool compound for studying the functions of ERRβ and ERRγ. However, the development of novel agonists with broader or more potent activity across all ERR isoforms, such as SLU-PP-332 and SLU-PP-915, marks a significant advancement in the field.

Quantitative Dose-Response Comparison

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and the novel ERR agonist SLU-PP-332 across the three ERR isoforms. This data was generated using a full-length ERR cell-based cotransfection/reporter assay, providing a direct comparison of their potency.[1]

CompoundERRα EC50 (nM)ERRβ EC50 (nM)ERRγ EC50 (nM)
This compound > 5000> 50001200
SLU-PP-332 98230430

Key Observations:

  • This compound demonstrates selectivity for ERRγ with an EC50 of 1200 nM, showing minimal to no activity on ERRα and ERRβ at concentrations up to 5000 nM.[1]

  • SLU-PP-332 , a pan-ERR agonist developed by optimizing the this compound scaffold, exhibits significantly greater potency across all three isoforms.[1] It is most potent against ERRα (EC50 = 98 nM), with strong activity also observed for ERRβ (EC50 = 230 nM) and ERRγ (EC50 = 430 nM).[1]

  • SLU-PP-915 , another novel pan-ERR agonist designed based on the crystal structure of ERRγ with this compound, also shows activity across all ERR isoforms.[2][3][4]

ERR Agonist Signaling Pathway

The diagram below illustrates the general signaling pathway activated by ERR agonists. Upon binding to the ligand-binding domain (LBD) of an ERR, the agonist induces a conformational change in the receptor. This promotes the recruitment of coactivators, such as PGC-1α, to the ERR complex. The activated complex then binds to Estrogen-Related Response Elements (ERREs) in the promoter regions of target genes, leading to the upregulation of their transcription. These target genes are primarily involved in metabolic processes, including mitochondrial biogenesis and fatty acid oxidation.

Caption: General signaling pathway of ERR agonists.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize and compare ERR agonists.

Cell-Based Co-transfection Luciferase Reporter Assay

This assay is used to determine the potency and efficacy of compounds in activating specific ERR isoforms.

a. Cell Culture and Transfection:

  • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well.

  • After 24 hours, cells are co-transfected with three plasmids using a suitable transfection reagent:

    • A plasmid encoding the full-length human ERRα, ERRβ, or ERRγ.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Estrogen-Related Response Element (ERRE).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

b. Compound Treatment:

  • 24 hours post-transfection, the culture medium is replaced with a medium containing the test compounds (e.g., this compound, SLU-PP-332) at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated with the compounds for an additional 24 hours.

c. Luciferase Activity Measurement:

  • After incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

  • Dose-response curves are generated by plotting the normalized luciferase activity against the logarithm of the compound concentration.

  • EC50 values are calculated from the dose-response curves using non-linear regression analysis.[5][6][7][8]

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This experiment validates the functional activity of ERR agonists by measuring the expression of known downstream target genes.

a. Cell Culture and Treatment:

  • A relevant cell line expressing the ERR isoform of interest (e.g., C2C12 myoblasts for muscle-related gene expression) is cultured and seeded in multi-well plates.

  • Cells are treated with the ERR agonist at various concentrations or a vehicle control for a specified period (e.g., 24 hours).

b. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • The concentration and purity of the RNA are determined using a spectrophotometer.

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

c. qRT-PCR:

  • The relative expression levels of target genes (e.g., Pdk4, Pgc-1α) and a housekeeping gene (e.g., Gapdh, Actb) are quantified by qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

  • The amplification data is analyzed using the ΔΔCt method to determine the fold change in gene expression in agonist-treated cells relative to vehicle-treated cells.

This comprehensive guide provides a foundation for researchers to understand the comparative pharmacology of this compound and novel ERR agonists. The provided data and protocols can aid in the rational design of experiments to further elucidate the roles of ERR isoforms in health and disease.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling GSK-4716

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This document provides immediate, essential safety and logistical information for handling GSK-4716, a selective agonist of estrogen-related receptors ERRβ and ERRγ. Included are detailed operational and disposal plans, as well as step-by-step experimental guidance.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure a safe laboratory environment.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Glasses with Side ShieldsANSI Z87.1 or EN166 approvedProtects eyes from splashes or dust.[1]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant GlovesNitrile or other appropriate materialPrevents skin contact with the compound.[2]
Body Protection Laboratory CoatProtects skin and clothing from contamination.[2]
Impervious ClothingRecommended for large quantities or when splashes are likely.[2]
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorUse in poorly ventilated areas or when dust formation is likely.[1]Prevents inhalation of the solid compound.[1][2]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.

AspectGuideline
Handling Ensure adequate ventilation.[1] Avoid contact with eyes, skin, and clothing.[1] Avoid ingestion and inhalation.[1] Avoid dust formation.[1] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]
Storage Keep refrigerated.[1] Store in a well-ventilated place.[2] Keep container tightly closed.[2] Store locked up.[2]

Disposal Plan

This compound and any contaminated materials should be disposed of as hazardous waste.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous waste in accordance with local, regional, and national regulations.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container for chemical waste.
Contaminated PPE Dispose of in accordance with institutional guidelines for chemically contaminated waste.

Experimental Protocols

Below are detailed methodologies for common experiments involving this compound.

In Vitro Treatment of C2C12 Myotubes

This protocol outlines the treatment of differentiated C2C12 muscle cells with this compound to analyze its effect on gene expression.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • C2C12 myoblasts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • RNA extraction kit

  • qRT-PCR reagents

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • To induce differentiation into myotubes, replace the growth medium with DMEM containing 2% horse serum when cells reach 80-90% confluency.

    • Maintain in differentiation medium for 4-6 days, replacing the medium every two days.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

  • Treatment of Myotubes:

    • Dilute the this compound stock solution in differentiation medium to the desired final concentration (e.g., 10 µM). A vehicle control using an equivalent amount of DMSO should be prepared.

    • Remove the old medium from the differentiated myotubes and replace it with the this compound containing medium or the vehicle control medium.

    • Incubate the cells for the desired time period (e.g., 24 hours).[3]

  • RNA Extraction and Analysis:

    • After incubation, wash the cells with PBS and lyse them using the buffer from an RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to analyze the expression of target genes (e.g., Ppargc1a, Cpt1b).

Visualized Workflows and Signaling Pathways

To further clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.

G Experimental Workflow: this compound Treatment of C2C12 Cells cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture C2C12 Myoblasts differentiate Differentiate into Myotubes culture->differentiate treat Treat Myotubes with this compound differentiate->treat prepare_gsk Prepare this compound Solution prepare_gsk->treat extract_rna Extract RNA treat->extract_rna qrt_pcr Perform qRT-PCR extract_rna->qrt_pcr data_analysis Analyze Gene Expression qrt_pcr->data_analysis

Figure 1: Workflow for studying gene expression in C2C12 cells after this compound treatment.

G This compound Signaling Pathway cluster_cellular Cellular Response GSK4716 This compound ERRbg ERRβ / ERRγ GSK4716->ERRbg activates PGC1a ↑ PGC-1α / PGC-1β Expression ERRbg->PGC1a GR Glucocorticoid Receptor (GR) Signaling ERRbg->GR crosstalk MitoBiogenesis ↑ Mitochondrial Biogenesis PGC1a->MitoBiogenesis FAO ↑ Fatty Acid Oxidation Genes PGC1a->FAO GR_target ↑ GR Target Gene Expression GR->GR_target

Figure 2: Simplified signaling pathway of this compound in muscle cells.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.